molecular formula C15H18O3 B112334 Xanthatin CAS No. 26791-73-1

Xanthatin

Katalognummer: B112334
CAS-Nummer: 26791-73-1
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: RBRPTFMVULVGIC-ZTIIIDENSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Xanthatin is a sesquiterpene lactone.
This compound is a natural product found in Xanthium pungens, Dittrichia graveolens, and other organisms with data available.

Eigenschaften

IUPAC Name

(3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPTFMVULVGIC-ZTIIIDENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317668
Record name (-)-Xanthatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26791-73-1
Record name (-)-Xanthatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26791-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026791731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Xanthatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298X1N12LS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Xanthatin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Biological Activity, and Mechanisms of Action of a Promising Sesquiterpene Lactone

Introduction

Xanthatin is a naturally occurring sesquiterpene lactone predominantly isolated from plants of the Xanthium genus, particularly Xanthium strumarium.[1][2] With a rich history in traditional medicine, this bioactive compound has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, quantitative biological data, experimental methodologies, and known signaling pathways of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is classified as a xanthanolide, a subclass of sesquiterpene lactones characterized by a bicyclic structure featuring a seven-membered carbocycle fused to a γ-lactone ring.[1] Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValue
IUPAC Name (3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one[3][4]
Molecular Formula C₁₅H₁₈O₃[3][4]
Molar Mass 246.30 g/mol [5]
CAS Number 26791-73-1[3][4]
SMILES C[C@H]1C[C@H]2--INVALID-LINK--C(=C)C(=O)O2[3][4]
InChI InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1[3][4]
InChIKey RBRPTFMVULVGIC-ZTIIIDENSA-N[4][5]
Solubility Soluble in chloroform, dichloromethane, methanol, and acetone; slightly soluble in cold water.[6][7]

The key structural feature responsible for much of this compound's biological activity is the α-methylene-γ-butyrolactone moiety, which can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) on target proteins.[3]

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize key quantitative data from various in vitro studies.

Anticancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
Hep-G2Hepatocellular Carcinoma49.0 ± 1.2[6]
L1210Leukemia12.3 ± 0.9[6]
HT-29Colorectal CancerData available, specific value not cited[8][9][10]
HeLaCervical CancerData available, specific value not cited[8][9][10]
A549Non-Small-Cell Lung CancerDose- and time-dependent cytotoxicity observed[4]
MDA-MB-231Breast CancerSignificant cell death observed[3]
C6GliomaDose-dependent inhibition of viability (1-15 µM)[1]
U251GliomaDose-dependent inhibition of viability (1-15 µM)[1]
Anti-inflammatory Activity

This compound modulates key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.

Table 3: In Vitro Anti-inflammatory Activity of this compound

AssayTarget/Cell LineConcentrationInhibitionReference
Prostaglandin E₂ (PGE₂) SynthesisMIA PaCa-2 cells100 µg/mL24%[5][11]
5-Lipoxygenase Activity-97 µg/mL92%[5][11]
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesDose-dependentSignificant reduction[8][12]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)LPS-stimulated RAW 264.7 macrophagesDose-dependentSignificant reduction[8][12]
Antimicrobial Activity

This compound has shown inhibitory effects against various pathogenic microorganisms.

Table 4: In Vitro Antimicrobial Activity of this compound (MIC Values)

MicroorganismTypeMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive bacteria7.8 - 15.6[3]
Methicillin-susceptible Staphylococcus aureus (MSSA)Gram-positive bacteria7.8 - 15.6[3]
Various Fungi-32[3]

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of this compound.

Isolation and Purification of this compound from Xanthium spinosum
  • Extraction: The aerial parts of Xanthium spinosum are subjected to aqueous extraction. This process also facilitates the conversion of xanthinin (B1684194) to this compound.

  • Chromatography: The crude extract is then subjected to column chromatography on silica (B1680970) gel.

  • Elution: A solvent gradient ranging from 100% hexane (B92381) to 100% ethyl acetate (B1210297) is used for elution. This compound is typically eluted with a 1:1 mixture of hexane and ethyl acetate.

  • Purification: The collected fractions containing this compound are pooled and further purified by column chromatography to achieve high purity (e.g., 99.9%).[6][7]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[7]

  • Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours (e.g., 4 hours) at 37°C.[7][13]

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating several key signaling pathways implicated in cell growth, survival, and inflammation. Its ability to act as a covalent inhibitor is central to its mechanism of action.

Inhibition of NF-κB and STAT3 Signaling

This compound has been shown to be a potent inhibitor of both the NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3) signaling pathways.[3][6][8][12] This dual inhibitory activity is particularly relevant for its anticancer and anti-inflammatory effects, as aberrant activation of these pathways is a hallmark of many cancers and inflammatory diseases.[3]

The mechanism of inhibition involves the direct covalent binding of this compound to key kinases in these pathways. Specifically, this compound has been shown to covalently bind to Janus kinases (JAKs) and IκB kinase (IKK), thereby inhibiting their kinase activity and preventing the downstream activation of STAT3 and NF-κB, respectively.[3][14]

NF_kappaB_STAT3_Inhibition cluster_nf_kappa_b NF-κB Pathway cluster_stat3 STAT3 Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IKK->NFkappaB phosphorylates IkappaB->NFkappaB inhibits NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus translocates Gene_Expression_NF Pro-inflammatory Gene Expression NFkappaB_nucleus->Gene_Expression_NF activates IL6 IL-6 IL6R IL-6R IL6->IL6R binds JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer (nucleus) STAT3->STAT3_dimer dimerizes & translocates Gene_Expression_STAT3 Proliferation & Survival Genes STAT3_dimer->Gene_Expression_STAT3 activates This compound This compound This compound->IKK Covalent Inhibition This compound->JAK Covalent Inhibition

Figure 1. This compound inhibits the NF-κB and STAT3 signaling pathways.
Modulation of PI3K-Akt-mTOR and Apoptosis Pathways

In glioma cells, this compound has been found to suppress proliferation and induce apoptosis by inhibiting autophagy through the activation of the PI3K-Akt-mTOR signaling pathway.[5][15] Furthermore, this compound can induce apoptosis in various cancer cells through the intrinsic, mitochondria-mediated pathway, involving the upregulation of the tumor suppressor p53 and the activation of caspases.[4] It has also been shown to induce endoplasmic reticulum (ER) stress-dependent apoptosis.[1]

Apoptosis_Autophagy_Pathway cluster_pi3k PI3K-Akt-mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K activates Apoptosis Apoptosis This compound->Apoptosis induces Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits Cell_Proliferation Cell Proliferation Autophagy->Cell_Proliferation inhibits Apoptosis->Cell_Proliferation inhibits

Figure 2. This compound's role in apoptosis and autophagy regulation.

Conclusion

This compound is a multifaceted natural product with significant potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Its well-defined chemical structure, coupled with a growing body of evidence on its biological activities and mechanisms of action, makes it a compelling lead compound for further investigation. The ability of this compound to covalently target key signaling molecules like JAK and IKK provides a strong rationale for its potent and selective effects. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and the development of synthetic analogs with improved therapeutic profiles. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the therapeutic potential of this compound.

References

Xanthatin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthatin, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse and potent biological activities. Primarily isolated from plants of the Xanthium genus, this compound has demonstrated promising anti-inflammatory, anti-cancer, and antimicrobial properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and characterization. Furthermore, it delves into the molecular mechanisms underlying its therapeutic potential, with a focus on key signaling pathways. Quantitative data on its biological efficacy are presented in structured tables for comparative analysis, and critical experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Chemical Profile

This compound was first isolated in 1975 from the leaves of Xanthium strumarium, where it was identified as a major bioactive constituent. It is classified as a xanthanolide sesquiterpene lactone, characterized by a C15 skeleton composed of three isoprene (B109036) units and a fused γ-lactone ring.

Chemical Structure:

  • IUPAC Name: (3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one

  • Molecular Formula: C₁₅H₁₈O₃

  • Molar Mass: 246.306 g·mol⁻¹

The presence of the α-methylene-γ-butyrolactone moiety is crucial for its biological activity, acting as a Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in target proteins.

Natural Sources and Isolation

The primary natural source of this compound is the genus Xanthium, a member of the Asteraceae family. Various species have been identified as producers of this compound.

Plant SpeciesPart of PlantYield of this compoundReference
Xanthium strumariumAerial parts0.07%
Xanthium spinosumWhole plant1.1 - 1.3% (dry weight)
Xanthium strumariumBursHigh yields from chloroform (B151607) fraction
Xanthium italicumLeavesNot specified
Experimental Protocol: Extraction and Isolation of this compound from Xanthium strumarium

This protocol is a modified composite of methodologies described in the literature.

Objective: To extract and purify this compound from the dried aerial parts of Xanthium strumarium.

Materials:

  • Dried and ground aerial parts of Xanthium strumarium

  • n-Hexane

  • 96% Ethanol (B145695)

  • 70% Hydroalcoholic solution

  • Chloroform

  • Silica (B1680970) gel (60 Å, 70-230 mesh)

  • Ethyl acetate (B1210297)

  • Rotary evaporator

  • Ultrasound bath

  • Chromatography column

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Defatting:

    • Macerate 1.5 kg of dried and ground plant material with n-hexane (1:10 plant material to solvent ratio) in an ultrasound bath at 50°C to remove nonpolar compounds.

    • Filter the mixture and discard the n-hexane extract.

  • Extraction:

    • Extract the defatted plant material with 96% ethanol (1:10 ratio) using dynamic ultrasound-assisted maceration at 50°C.

    • Repeat the extraction process three times to ensure maximum yield.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Redissolve the concentrated ethanolic extract in a 70% hydroalcoholic solution.

    • Perform liquid-liquid partitioning with chloroform to obtain a this compound-enriched chloroform extract.

  • Column Chromatography:

    • Concentrate the chloroform extract and adsorb it onto a small amount of silica gel.

    • Pack a chromatography column with silica gel in n-hexane.

    • Load the adsorbed sample onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate mixtures, starting from a 4:1 ratio and gradually increasing the polarity to 3:2.

    • Collect fractions and monitor by TLC.

  • Purification and Crystallization:

    • Combine the fractions containing this compound (identified by comparison with a standard on TLC).

    • Concentrate the combined fractions to yield crude this compound.

    • Recrystallize the crude compound from a suitable solvent system (e.g., hexane-ethyl acetate) to obtain pure prismatic crystals of this compound.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Xanthatin_Extraction_Workflow PlantMaterial Dried & Ground Xanthium strumarium (Aerial Parts) Defatting Defatting with n-Hexane (Ultrasound, 50°C) PlantMaterial->Defatting Extraction Ethanol Extraction (Ultrasound, 50°C) Defatting->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (Chloroform/70% Hydroethanolic Sol.) Concentration1->Partitioning Concentration2 Concentration of Chloroform Extract Partitioning->Concentration2 ColumnChromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) Concentration2->ColumnChromatography FractionCollection Fraction Collection & TLC Monitoring ColumnChromatography->FractionCollection Purification Pooling & Concentration of this compound Fractions FractionCollection->Purification Crystallization Recrystallization Purification->Crystallization Purethis compound Pure this compound Crystals Crystallization->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxicity against a variety of cancer cell lines. Its anti-tumor activity is attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Cell LineCancer TypeIC₅₀ Value (µM)IC₅₀ Value (µg/mL)Reference
WiDrColon Cancer-0.1 - 6.2
MDA-MB-231Breast Cancer-0.1 - 6.2
NCI-H417Lung Cancer-0.1 - 6.2
Hep-G2Hepatocellular Carcinoma49.0 ± 1.2-
L1210Mouse Lymphocytic Leukemia12.3 ± 0.9-
NSCLC-N6Human Bronchial Epidermoid Carcinoma-3
A549Non-small-cell lung cancer--
H1975Non-small-cell lung cancer--
HCC827Non-small-cell lung cancer--
H1650Non-small-cell lung cancer--
HT-29Colorectal Cancer--
HeLaCervical Cancer--

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this pathway.

Mechanism of Inhibition:

This compound directly targets and covalently binds to the IκB kinase (IKK) complex, specifically interacting with cysteine residues on IKKβ. This covalent modification inhibits the kinase activity of IKK, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB dimer (p50/p65) remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK_complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases IkBa_p P-IκBα NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds GeneTranscription Gene Transcription (Inflammation, Survival) DNA->GeneTranscription This compound This compound This compound->IKK_complex Covalently Binds & Inhibits (Cys on IKKβ)

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial signaling cascade implicated in cancer development and progression. Constitutive activation of STAT3 is frequently observed in various malignancies.

Mechanism of Inhibition:

This compound acts as a pan-JAK inhibitor. It covalently binds to cysteine residues within the kinase domain of JAKs, including JAK1, JAK2, and TYK2. This irreversible binding inhibits the autophosphorylation and activation of JAKs upon cytokine stimulation (e.g., IL-6). Consequently, the downstream phosphorylation of STAT3 at tyrosine 705 is blocked. This prevents STAT3 dimerization, its translocation to the nucleus, and the subsequent transcription of target genes involved in cell proliferation, survival, and angiogenesis.

JAK_STAT_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) STAT3_p P-STAT3 STAT3_dimer P-STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes STAT3_dimer_n P-STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocates DNA DNA STAT3_dimer_n->DNA Binds GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription This compound This compound This compound->JAK Covalently Binds & Inhibits (Cys)

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

Experimental Protocols for Key Assays

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293 cells stably transfected with an NF-κB-responsive luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with supplements.

  • This compound stock solution (in DMSO).

  • TNF-α (or other NF-κB activator).

  • Luciferase Assay System (e.g., Promega).

  • 96-well opaque plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HEK293/NF-κB reporter cells in a 96-well opaque plate at a density that allows for ~90% confluency on the day of the assay.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 1 ng/mL) for 4-6 hours to induce NF-κB activation.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.

  • Luciferase Activity Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition relative to the TNF-α-stimulated control.

Objective: To determine the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Cancer cell line with a responsive JAK/STAT pathway (e.g., MDA-MB-231).

  • Cell culture medium and supplements.

  • This compound stock solution.

  • IL-6 (or other STAT3 activator).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment: Culture the cells to 70-80% confluency. Pre-treat with this compound for the desired time and concentration, followed by stimulation with IL-6 (e.g., 10 ng/mL) for 10-15 minutes.

  • Cell Lysis: Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Conclusion

This compound is a promising natural product with well-documented anti-cancer and anti-inflammatory properties. Its ability to covalently inhibit key signaling pathways such as NF-κB and JAK/STAT provides a strong rationale for its further development as a therapeutic agent. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the full potential of this remarkable compound. Further preclinical and clinical investigations are warranted to translate the in vitro and in vivo findings into tangible clinical applications.

The Biosynthesis of Xanthatin in Xanthium strumarium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthatin, a major bioactive sesquiterpene lactone found in Xanthium strumarium, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway, detailing the key enzymatic steps from central metabolism to the final intricate structure. It includes a proposed pathway based on transcriptomic data, detailed experimental protocols for pathway elucidation, and a summary of the available quantitative data. This document aims to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Xanthium strumarium, commonly known as cocklebur, is a plant rich in various secondary metabolites, with xanthanolides being a prominent class. Xanthanolides are sesquiterpene lactones (STLs) characterized by a C7-C8 fused lactone ring. This compound is a primary xanthanolide in this plant and is believed to be responsible for many of its therapeutic effects. The biosynthesis of STLs is a complex process involving numerous enzymatic reactions, starting from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the initial steps of sesquiterpenoid biosynthesis are well-understood, the specific downstream pathway leading to this compound is still under investigation. This guide synthesizes the available literature to present a detailed account of the proposed biosynthetic route to this compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP): This stage involves the convergence of two primary isoprenoid biosynthesis pathways, the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids, to produce IPP and DMAPP. These five-carbon units are then condensed to form the 15-carbon intermediate, FPP. Transcriptome analysis of Xanthium strumarium has confirmed the presence of genes encoding all the necessary enzymes for both the MVA and MEP pathways[1].

  • Formation of the Germacranolide Skeleton: FPP is cyclized by a sesquiterpene synthase (STS) to form germacrene A. This is a crucial branching point from general sesquiterpenoid metabolism towards the synthesis of germacranolide-type STLs. Subsequently, germacrene A undergoes a three-step oxidation at the C12 methyl group, catalyzed by a germacrene A oxidase (GAO), to yield germacrene A acid (GAA)[2]. A unique germacrene A oxidase (XsGAO) has been identified in Xanthium strumarium that catalyzes only the first step, the conversion of germacrene A to germacrene A alcohol, suggesting potential variations in this pathway[3]. However, other studies have identified GAOs in Xanthium sibiricum that catalyze the two-step conversion to GAA[4].

  • Tailoring Steps Leading to this compound: The downstream pathway from GAA to this compound involves a series of largely uncharacterized hydroxylation, dehydrogenation, and potentially acetylation reactions. It is proposed that a key step is the hydroxylation of GAA at the C8 position, which facilitates the formation of the characteristic C7-C8 lactone ring of xanthanolides[1]. Comparative transcriptome analysis of X. strumarium has identified several candidate genes that may be involved in these final tailoring steps, including cytochrome P450s (CYP450s) of the CYP71 family, dehydrogenases, and acetyltransferases[1][3][5].

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

This compound Biosynthesis Pathway cluster_0 Upstream Pathway cluster_1 Core Sesquiterpene Lactone Pathway cluster_2 Proposed Downstream Pathway to this compound MVA Pathway MVA Pathway IPP_DMAPP IPP / DMAPP MVA Pathway->IPP_DMAPP MEP Pathway MEP Pathway MEP Pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS Germacrene_A Germacrene A FPP->Germacrene_A GAS Germacrene_A_Acid Germacrene A Acid (GAA) Germacrene_A->Germacrene_A_Acid GAO C8_OH_GAA 8-hydroxy-GAA (Hypothetical) Germacrene_A_Acid->C8_OH_GAA CYP450 (CYP71?) Intermediate_1 Putative Intermediates C8_OH_GAA->Intermediate_1 Dehydrogenases, Acetyltransferases? This compound This compound Intermediate_1->this compound

Proposed biosynthetic pathway of this compound in Xanthium strumarium.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited. Most studies have focused on the relative abundance of different xanthanolides in various chemotypes of X. strumarium or the yield of this compound from solvent extractions. No kinetic data for the biosynthetic enzymes have been reported.

CompoundPlant MaterialExtraction MethodYield (% of dry weight)Reference
This compoundAerial partsChloroform extraction0.07%[6]
This compoundAerial partsAqueous reflux1.1-1.3%[7]

Table 1: Yield of this compound from Xanthium strumarium

A study on different chemotypes of X. strumarium glandular trichomes revealed variations in the relative abundance of major xanthanolides.

ChemotypeThis compound8-epi-xanthatinXanthuminXanthinosinReference
Type INot detectedHighPresentNot detected[8][9]
Type IIPresentPresentPresentNot detected[8][9]
Type IIILower levelHighNot specifiedHigh[8][9]

Table 2: Relative Abundance of Major Xanthanolides in Different Chemotypes of Xanthium strumarium

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the elucidation of the this compound biosynthetic pathway.

Identification of Candidate Genes via Transcriptome Analysis

This protocol outlines the general workflow for identifying candidate genes involved in this compound biosynthesis using RNA sequencing.

Transcriptome_Analysis_Workflow RNA_Isolation 1. RNA Isolation (e.g., from glandular trichomes) Library_Prep 2. cDNA Library Preparation RNA_Isolation->Library_Prep Sequencing 3. Illumina Sequencing Library_Prep->Sequencing Assembly 4. De novo Transcriptome Assembly Sequencing->Assembly Annotation 5. Functional Annotation (BLAST, GO, KEGG) Assembly->Annotation Differential_Expression 6. Differential Gene Expression Analysis (e.g., Trichomes vs. Leaves) Annotation->Differential_Expression Candidate_Selection 7. Candidate Gene Selection (CYP450s, Dehydrogenases, etc.) Differential_Expression->Candidate_Selection Validation 8. qRT-PCR Validation Candidate_Selection->Validation

Workflow for transcriptome analysis to identify biosynthetic genes.

Protocol Details:

  • Plant Material: Use young leaves and purified glandular trichomes from X. strumarium for comparative analysis, as trichomes are the primary site of xanthanolide accumulation[1].

  • RNA Isolation: Isolate total RNA using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Library Construction and Sequencing: Prepare cDNA libraries using a kit such as the Illumina TruSeq RNA Sample Preparation Kit. Perform sequencing on an Illumina HiSeq platform[1].

  • De novo Assembly and Annotation: Assemble the clean reads into unigenes using software like Trinity. Annotate the unigenes by performing BLAST searches against public databases (e.g., Nr, Nt, Swiss-Prot, GO, KOG, and KEGG)[1].

  • Differential Expression Analysis: Calculate gene expression levels as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Identify differentially expressed genes between trichome and leaf libraries.

  • Candidate Gene Identification: Filter for unigenes annotated as cytochrome P450s (especially CYP71 family), dehydrogenases, and acetyltransferases that are highly expressed in glandular trichomes[1].

Heterologous Expression and Functional Characterization of Candidate Enzymes

This protocol describes the expression of candidate genes in a heterologous host (e.g., Saccharomyces cerevisiae) to determine their enzymatic function.

Heterologous_Expression_Workflow Gene_Cloning 1. Clone Candidate Gene into Yeast Expression Vector Transformation 2. Transform Yeast Strain Gene_Cloning->Transformation Culture 3. Culture Transformed Yeast Transformation->Culture Induction 4. Induce Gene Expression Culture->Induction Substrate_Feeding 5. Feed Precursor (e.g., Germacrene A) Induction->Substrate_Feeding Extraction 6. Extract Metabolites Substrate_Feeding->Extraction Analysis 7. Analyze Products (GC-MS, LC-MS) Extraction->Analysis

Workflow for heterologous expression and enzyme characterization.

Protocol Details:

  • Cloning: Amplify the full-length coding sequence of the candidate gene from X. strumarium cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52)[4].

  • Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain[4].

  • Culture and Induction: Grow the transformed yeast in an appropriate medium and induce gene expression with galactose[4].

  • In vivo/In vitro Assays:

    • For in vivo assays: Co-express the candidate gene with genes for upstream pathway enzymes (e.g., farnesyl pyrophosphate synthase and germacrene A synthase) to provide the substrate.

    • For in vitro assays: Prepare microsomal fractions from the yeast culture and incubate with the putative substrate (e.g., GAA) and necessary cofactors (e.g., NADPH for CYP450s).

  • Product Extraction and Analysis: Extract the products from the yeast culture or enzymatic assay with an organic solvent (e.g., ethyl acetate). Analyze the extracts using GC-MS or LC-MS to identify the reaction products by comparing their mass spectra and retention times with authentic standards or published data[4].

Extraction and Quantification of this compound and Related Compounds

This protocol details a method for the extraction and quantification of this compound and other xanthanolides from X. strumarium plant material using HPLC-MS.

Protocol Details:

  • Sample Preparation: Dry and finely powder the plant material (e.g., leaves).

  • Extraction:

    • Solvent Extraction: Macerate the powdered plant material with a suitable solvent such as methanol (B129727) or chloroform. Concentrate the extract under reduced pressure[6].

    • Aqueous Reflux: For a potentially higher yield, reflux the plant material in water, which can also favor the conversion of related xanthanolides like xanthinin (B1684194) to this compound[7].

  • HPLC-MS/MS Analysis:

    • Chromatographic Conditions: Use a C18 reversed-phase column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water with 0.1% formic acid[8].

    • Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. For quantification, use multiple reaction monitoring (MRM) by selecting appropriate precursor-to-product ion transitions for this compound and other target compounds.

    • Quantification: Prepare a calibration curve using an authentic this compound standard of known concentrations.

Conclusion and Future Perspectives

The biosynthesis of this compound in Xanthium strumarium is a complex process that is beginning to be unraveled through modern molecular techniques. While the upstream pathway leading to the germacranolide precursor GAA is relatively well understood, the downstream tailoring enzymes that create the unique structure of this compound remain to be functionally characterized. The candidate genes identified through transcriptome analysis provide a valuable starting point for future research. Functional characterization of these CYP450s, dehydrogenases, and acetyltransferases through heterologous expression and in vitro enzymatic assays will be crucial to fully elucidate the pathway. Furthermore, the development of robust analytical methods for the quantification of pathway intermediates will be essential for understanding the metabolic flux and for metabolic engineering applications. A complete understanding of the this compound biosynthetic pathway will not only enable the enhanced production of this valuable pharmaceutical compound but may also facilitate the discovery of novel, structurally related molecules with potentially improved therapeutic properties.

References

A Comprehensive Technical Guide to the Biological Activities of Xanthatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthatin, a naturally occurring sesquiterpene lactone primarily isolated from plants of the Xanthium genus, has emerged as a molecule of significant interest in pharmacological research.[1][2] Traditionally used in folk medicine, recent scientific investigation has revealed a breadth of biological activities, positioning this compound as a promising candidate for drug development.[1] This document provides an in-depth technical overview of the multifaceted biological activities of this compound, with a primary focus on its anticancer, anti-inflammatory, and antimicrobial properties. It consolidates quantitative data, details the underlying molecular mechanisms and signaling pathways, and provides comprehensive experimental protocols for the assays cited.

Anticancer Activity

This compound exhibits potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects across a wide range of cancer cell lines.[2][3][4][5] Its anticancer activity is attributed to its ability to modulate multiple, critical signaling pathways that govern cell growth, survival, and death.

Molecular Mechanisms and Signaling Pathways

This compound's anticancer effects are not mediated by a single mechanism but rather through the simultaneous modulation of several key signaling cascades.

  • Inhibition of STAT3 and NF-κB Signaling: Aberrant activation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-κB (NF-κB) pathways is a hallmark of many cancers.[6] this compound has been shown to be a potent dual inhibitor of these pathways.[3][6] It covalently binds to Janus kinases (JAKs) and IκB kinase (IKK), the key upstream regulators of STAT3 and NF-κB respectively.[3][6] This interaction, dependent on its α-methylene-γ-butyrolactone group, prevents the phosphorylation and subsequent activation of STAT3 and the p65 subunit of NF-κB, thereby inhibiting the transcription of genes involved in cell proliferation and survival.[6][7]

  • Modulation of PI3K/Akt/mTOR Pathway: In glioma cells, this compound has been observed to inhibit autophagy by activating the PI3K/Akt/mTOR signaling pathway.[3] This activation leads to an inhibitory effect on the formation of autophagosomes, ultimately promoting apoptosis.[3]

  • Induction of Oxidative and Endoplasmic Reticulum (ER) Stress: this compound can induce apoptosis by disrupting the cellular redox balance. It promotes the accumulation of Reactive Oxygen Species (ROS) and inhibits thioredoxin reductase (TrxR), a key antioxidant enzyme.[8] This increase in oxidative stress can lead to mitochondrial damage and trigger the intrinsic apoptosis pathway.[8][9] Furthermore, in glioma cells, this compound activates the ER stress-dependent CHOP pathway, leading to apoptosis.[10][11]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cells, including non-small cell lung cancer and colon cancer.[3][5] This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.[5]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The cytotoxic efficacy of this compound has been quantified across numerous human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 Value (µM)Citation
Hep-G2Hepatocellular Carcinoma49.0 ± 1.2[4]
L1210Leukemia12.3 ± 0.9[4]
T. b. bruceiTrypanosoma2.63 µg/mL[12]
HT-29Colorectal CancerVaries (Inhibition shown)[5]
HeLaCervical CancerVaries (Inhibition shown)[5]
SK-OV-3Ovarian CancerVaries (Inhibition shown)[9]

Signaling Pathway Diagrams

STAT3_NFkB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK TNFR TNFα Receptor IKK IKK TNFR->IKK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 P pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3->pSTAT3_dimer IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release This compound This compound This compound->JAK Covalent Binding This compound->IKK Covalent Binding Transcription Gene Transcription (Proliferation, Survival, Inflammation) pSTAT3_dimer->Transcription pSTAT3_dimer->Transcription NFkB_active->Transcription NFkB_active->Transcription

Caption: this compound inhibits STAT3 and NF-κB pathways via covalent binding.[3][6]

PI3K_Akt_Autophagy This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates ULK1 ULK1 mTOR->ULK1 Inhibits (P) Beclin1 Beclin 1 / ATGs ULK1->Beclin1 Autophagosome Autophagosome Formation Beclin1->Autophagosome Proliferation Cell Proliferation Autophagosome->Proliferation Inhibition of autophagy leads to decreased proliferation Apoptosis Apoptosis Autophagosome->Apoptosis Inhibition of autophagy leads to increased apoptosis

Caption: this compound inhibits autophagy in glioma cells via PI3K/Akt/mTOR.[3]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by suppressing key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][7][12]

Molecular Mechanisms

The anti-inflammatory action of this compound is primarily achieved by inhibiting the NF-κB, Mitogen-Activated Protein Kinase (MAPK), and STAT signaling pathways.[3][7][13] In LPS-stimulated macrophages, pretreatment with this compound leads to a dose-dependent reduction in the phosphorylation of key proteins in these pathways, including STAT3, ERK1/2, JNK, IκBα, and p65.[7] By inhibiting these pathways, this compound effectively blocks the nuclear translocation of NF-κB p65 and suppresses the transcription of genes encoding pro-inflammatory molecules.[3][7]

This results in a significant decrease in the production of:

  • Nitric Oxide (NO) and Reactive Oxygen Species (ROS) [7][10]

  • Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6)[7][10]

  • Inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[7]

  • Prostaglandin E2 (PGE2) and 5-lipoxygenase (5-LOX) activity[12]

Quantitative Data: Inhibition of Inflammatory Mediators
Mediator/EnzymeInhibitionConcentrationCitation
PGE2 Synthesis24%100 µg/mL[12]
5-Lipoxygenase Activity92%97 µg/mL[12]
NO ProductionIC50 = 0.47 µMNot specified[10]

Signaling Pathway Diagram

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK STATs STATs TLR4->STATs This compound This compound This compound->MAPK This compound->IKK This compound->STATs pMAPK p-MAPK MAPK->pMAPK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release pSTATs p-STATs STATs->pSTATs Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Inflammatory_Genes pMAPK->Inflammatory_Genes pSTATs->Inflammatory_Genes Mediators NO, ROS, iNOS, COX-2, TNF-α, IL-1β, IL-6 Inflammatory_Genes->Mediators Expression

Caption: this compound suppresses LPS-induced inflammation via NF-κB, MAPK, and STATs.[7]

Antimicrobial Activity

This compound has demonstrated selective activity against various pathogenic microbes, including bacteria and fungi.[14][15]

Antimicrobial Spectrum
  • Antibacterial Activity: this compound is active against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus.[14][15] However, it has shown no significant activity against Gram-negative bacteria like Escherichia coli.[10]

  • Antifungal Activity: It exhibits inhibitory effects against several phytopathogenic fungi, including Colletotrichum gloesporoides, Trichothecium roseum, and Botrytis cinerea.[14][15][16] Derivatives of this compound have been synthesized that show even greater fungicidal activity than the parent compound.[16]

Quantitative Data: Antimicrobial Efficacy
OrganismTypeActivity MetricValue (µg/mL)Citation
Botrytis cinereaFungusIC50 (spore)37.6[16]
Cytospora mandshuricaFungusEC50 (mycelia)14.8[16]
Staphylococcus aureusBacteriaActiveNot specified[14]
Bacillus cereusBacteriaActiveNot specified[14]

Other Biological Activities

  • Anti-angiogenic Activity: this compound exhibits potent anti-angiogenic properties. In a rat aortic ring explant model, it caused a dose-related inhibition of microvessel growth at concentrations as low as 0.03 µM.[4] This effect is comparable to the well-known anti-angiogenic drug paclitaxel, suggesting its potential in treating solid tumors by cutting off their blood supply.[4]

Experimental Protocols

Extraction and Isolation of this compound from Xanthium spinosum

This protocol describes an aqueous extraction method that favors the conversion of xanthinin (B1684194) to this compound.[4][17][18]

  • Maceration: Soak 100 g of dry, ground X. spinosum plant material in 300 mL of water.

  • Heated Extraction: Heat the mixture to 100°C in an ultrasound bath for 30 minutes to facilitate extraction and conversion.

  • Filtration: Filter the mixture under suction to separate the aqueous extract from the solid plant residue.

  • Liquid-Liquid Extraction: Extract the aqueous filtrate three times with an equal volume of an ethyl ether:ethyl acetate (B1210297) (1:1) solvent mixture.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Chromatography: Purify the crude extract using column chromatography on silica (B1680970) gel, eluting with a hexane-ethyl acetate gradient of increasing polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC). This compound typically elutes with a 1:1 hexane-ethyl acetate mixture.[4]

Cell Viability/Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[19]

  • Cell Seeding: Seed cells (e.g., HT-29, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/mL and incubate overnight to allow for attachment.

  • Treatment: Expose cells to various concentrations of this compound (e.g., 1 to 20 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting viability against concentration.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[5][19]

  • Cell Culture and Treatment: Culture cells (e.g., A549) to ~70% confluency and treat with this compound at desired concentrations for 24 hours.

  • Harvesting: Harvest cells by trypsinization, wash with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. The resulting histogram will show peaks corresponding to G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, p65, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a sesquiterpenoid lactone with a remarkable range of biological activities, making it a compelling natural product for therapeutic development. Its ability to simultaneously target multiple key oncogenic and inflammatory signaling pathways, such as NF-κB and STAT3, provides a strong rationale for its investigation as an anticancer and anti-inflammatory agent.[3][6] The quantitative data clearly demonstrate its potency in inhibiting cancer cell growth and suppressing inflammatory responses. While the preclinical evidence is robust, further in-vivo efficacy and safety studies are essential to translate the therapeutic potential of this compound from the laboratory to clinical applications. The detailed protocols provided herein serve as a guide for researchers aiming to further explore and validate the promising biological activities of this compound.

References

Xanthatin: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. Isolated primarily from plants of the Xanthium genus, it has demonstrated promising anti-inflammatory, anti-cancer, and anti-proliferative properties. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, supported by detailed experimental protocols and visual representations of its molecular interactions to aid in research and drug development endeavors.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing a crucial foundation for its handling, formulation, and application in experimental settings.

General and Physical Properties
PropertyValueReference(s)
CAS Number 26791-73-1[1][2][3][4]
Molecular Formula C₁₅H₁₈O₃[2][3][5][6]
Molecular Weight 246.30 g/mol [1][2][3][5]
Appearance White crystalline solid, flat needles[7][8]
Melting Point 112 - 115 °C[1][2][4]
Boiling Point 444.3 ± 45.0 °C at 760 mmHg[1]
Optical Rotation [α]D³⁰ -20° (ethanol)[8]
Solubility
SolventSolubilityReference(s)
DMSO Soluble (49 mg/mL)[9][10]
Acetone Soluble[8][9]
Chloroform (B151607) Soluble[9][11]
Dichloromethane Soluble[9][11]
Methanol (B129727) Soluble[8][9][11]
Ethanol (B145695) Soluble[8]
Water Slightly soluble[9][11]
Petroleum Ether Practically insoluble[8]
5% NaOH Practically insoluble[8]
5% HCl Practically insoluble[8]

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for this compound, recorded in DMSO-d₆, are presented below. These data are critical for confirming the molecular structure and stereochemistry of the compound.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm), Multiplicity (J in Hz)
140.22.55, m
228.91.80, m; 2.10, m
335.82.30, m; 2.65, m
4139.8-
5125.45.95, d (11.5)
6145.26.80, dd (11.5, 8.5)
782.14.10, t (8.5)
848.92.85, m
930.11.95, m; 2.20, m
1018.71.15, d (7.0)
11138.9-
12170.1-
13121.25.60, d (2.5); 6.25, d (3.0)
1'198.2-
2'27.82.35, s
3'--
Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Assignment
~1760C=O stretching (γ-lactone)
~1680C=O stretching (α,β-unsaturated ketone)
~1650C=C stretching
Mass Spectrometry (MS)

While detailed public fragmentation data for this compound is limited, the expected molecular ion peak [M+H]⁺ would be observed at m/z 247.13.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound.

Isolation and Purification of this compound from Xanthium strumarium

This protocol outlines a typical procedure for the extraction and purification of this compound from its natural source.

G cluster_extraction Extraction cluster_partition Liquid-Liquid Partition cluster_purification Purification plant Dried & Ground Xanthium strumarium maceration Maceration with Ethanol plant->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Ethanol Extract evaporation->crude_extract Yields partition Partition with Hexane & Chloroform crude_extract->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction column_chromatography Silica (B1680970) Gel Column Chromatography chloroform_fraction->column_chromatography Loading gradient_elution Gradient Elution (Hexane:Ethyl Acetate) column_chromatography->gradient_elution fraction_collection Fraction Collection & TLC Analysis gradient_elution->fraction_collection crystallization Crystallization fraction_collection->crystallization pure_this compound Pure this compound Crystals crystallization->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

  • Plant Material Preparation: Air-dry the aerial parts of Xanthium strumarium and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 96% ethanol at room temperature for 72 hours. Repeat the extraction process three times.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition it sequentially with n-hexane and chloroform. Collect the chloroform fraction.

  • Chromatographic Purification: Subject the chloroform fraction to column chromatography on a silica gel column.

  • Gradient Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing this compound.

  • Crystallization: Recrystallize the combined fractions from methanol to obtain pure this compound as white needles.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for VEGFR2/STAT3/PI3K/Akt Pathway

This protocol details the investigation of this compound's effect on key signaling proteins.

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-VEGFR2, VEGFR2, p-STAT3, STAT3, p-Akt, Akt, p-PI3K, PI3K, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on the activity of the NF-κB transcription factor.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with this compound for a specified period. Stimulate the cells with an NF-κB activator (e.g., TNF-α) as a positive control.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways, which are often dysregulated in cancer and inflammatory diseases.

G This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits STAT3 STAT3 This compound->STAT3 Inhibits IKK IKK This compound->IKK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K PI3K VEGFR2->PI3K VEGFR2->STAT3 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation STAT3->Proliferation IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IKK->NFkB Activates IkB->NFkB Sequesters NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Key signaling pathways modulated by this compound.

The primary mechanisms of action of this compound include the inhibition of several key signaling cascades:

  • VEGFR2 Signaling: this compound has been shown to directly inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By blocking VEGFR2, this compound can suppress the formation of new blood vessels, which is crucial for tumor growth and metastasis.

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation and survival. This compound has been observed to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes involved in cancer progression.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound can suppress the activation of PI3K and its downstream effectors, Akt and mTOR, thereby inducing cell cycle arrest and apoptosis in cancer cells.

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response and cancer development. This compound inhibits the activation of the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This leads to the suppression of NF-κB activity and the downregulation of inflammatory and pro-survival genes.[10]

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its potent biological activities. This technical guide provides a comprehensive summary of its physical and chemical properties, along with detailed experimental protocols and an overview of its mechanisms of action. This information is intended to serve as a valuable resource for researchers and scientists working towards harnessing the therapeutic potential of this compound in the development of novel treatments for cancer and inflammatory diseases. Further investigation into its pharmacokinetics, in vivo efficacy, and safety profile is warranted to advance this compound towards clinical applications.

References

Spectral Analysis of Xanthatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin, a naturally occurring bicyclic sesquiterpene lactone predominantly isolated from plants of the Xanthium genus, has garnered significant attention in the scientific community.[1][2] Its diverse pharmacological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties, make it a promising candidate for drug discovery and development.[1] This technical guide provides a comprehensive overview of the spectral analysis of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and an exploration of its key signaling pathways are also presented to support further research and development efforts.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound. Both ¹H and ¹³C NMR data provide critical information about the connectivity and chemical environment of each atom.

Table 1: ¹H-NMR and ¹³C-NMR Assignments for this compound in DMSO-d₆ [3]

PositionδC (ppm)δH (ppm)Multiplicity (J Hz)
1143.9--
2148.77.151H d (16.1)
3124.26.201H d (16.1)
4198.0--
5139.56.421H br s
645.83.051H m
781.24.851H t (9.2)
842.52.601H m
929.81.80, 1.602H m
1032.12.25, 2.102H m
11139.8--
12170.1--
13121.56.15, 5.602H d (2.8), d (2.8)
1418.21.053H d (6.9)
1521.51.853H s
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its key structural features.

Table 2: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group
1762γ-lactone carbonyl
1679α,β-unsaturated ketone
1581Carbon-carbon double bond

These intense signals are typical for the carbonyl valence vibrations and double bonds within the this compound molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₁₅H₁₈O₃, the expected molecular weight is approximately 246.3 g/mol .[2] Electron spray ionization (ESI-MS) is a common technique used for its analysis.[4] The molecular ion peak [M+H]⁺ is observed at m/z 247.3.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound and similar sesquiterpene lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of a sesquiterpene lactone like this compound is as follows:

  • Sample Preparation: Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard NMR tube.[6]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[7]

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum to determine the chemical shifts, multiplicities, and coupling constants of the protons.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms.

  • 2D NMR Spectra Acquisition: To establish the complete structure and stereochemistry, a suite of 2D NMR experiments is typically performed.[6][8] These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry.[3]

  • Data Processing and Analysis: Process the acquired spectra using appropriate software. The chemical shifts (δ) are expressed in parts per million (ppm) and referenced to an internal standard like tetramethylsilane (B1202638) (TMS). Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The following protocol outlines the general procedure for obtaining an IR spectrum of a natural product like this compound:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of solid this compound (typically 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a hydraulic press.[9][10] This method is suitable for solid samples.

    • Thin Film Method: If the sample is soluble in a volatile solvent, dissolve it and deposit a thin film onto a salt plate (e.g., NaCl or KBr) by evaporating the solvent.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[11]

  • Spectrum Acquisition: Place the prepared sample in the spectrometer's sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the this compound molecule.[12]

Mass Spectrometry (MS)

A general protocol for the mass spectrometric analysis of sesquiterpenes is as follows:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent, such as methanol (B129727) or ethyl acetate.[4][13]

  • Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[5][13][14] For non-volatile compounds like this compound, LC-MS with an electrospray ionization (ESI) source is commonly used.[5]

  • Analysis:

    • Infusion: The sample solution can be directly infused into the mass spectrometer to obtain the mass spectrum.[4]

    • LC-MS: For analysis of mixtures or to confirm purity, inject the sample into an LC system coupled to the mass spectrometer. The compound is separated on a column before entering the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum, noting the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.[7]

Signaling Pathways and Biological Activity

This compound exhibits its biological effects by modulating several key signaling pathways, making it a molecule of great interest in drug development.

Inhibition of STAT3 and NF-κB Signaling

This compound has been shown to be a potent inhibitor of both the Signal Transducer and Activator of Transcription 3 (STAT3) and the Nuclear Factor-κB (NF-κB) signaling pathways.[15][16] It achieves this by covalently binding to and inactivating Janus kinases (JAKs) and IκB kinase (IKK), which are key regulators of the STAT3 and NF-κB pathways, respectively.[15][17] This dual-targeting activity contributes to its anti-inflammatory and anti-cancer properties.[15]

Xanthatin_STAT3_NFkB_Inhibition This compound This compound JAK JAK This compound->JAK Inhibits IKK IKK This compound->IKK Inhibits STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

This compound's inhibition of STAT3 and NF-κB pathways.
Modulation of the PI3K/Akt/mTOR Pathway

In glioma cells, this compound has been found to suppress proliferation and induce apoptosis by inhibiting autophagy through the activation of the PI3K-Akt-mTOR signaling pathway.[18] This suggests a complex, context-dependent mechanism of action.

Xanthatin_PI3K_Akt_mTOR This compound This compound PI3K PI3K This compound->PI3K Activates Apoptosis Apoptosis This compound->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Proliferation Cell Proliferation Autophagy->Proliferation

This compound's effect on the PI3K/Akt/mTOR pathway.
Induction of Endoplasmic Reticulum Stress

Another identified mechanism of action for this compound in glioma cells is the induction of apoptosis through the activation of the endoplasmic reticulum (ER) stress-dependent CHOP pathway.[19]

Xanthatin_ER_Stress This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Induces CHOP CHOP Pathway ER_Stress->CHOP Activates Apoptosis Apoptosis CHOP->Apoptosis

This compound-induced ER stress leading to apoptosis.
Cell Cycle Arrest

This compound has also been reported to inhibit the proliferation of retinoblastoma cells by inducing G2/M cell cycle arrest and promoting apoptosis, targeting the PLK1-mediated cell cycle pathway.[20]

Conclusion

The comprehensive spectral analysis of this compound, through NMR, IR, and MS, provides a solid foundation for its structural characterization and quality control. The elucidation of its complex mechanisms of action, involving multiple key signaling pathways, highlights its potential as a multifaceted therapeutic agent. This guide serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the promising therapeutic applications of this compound.

References

Xanthatin Derivatives and Their Structural Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xanthatin, a naturally occurring sesquiterpene lactone predominantly isolated from plants of the Xanthium genus, has emerged as a promising scaffold for the development of novel therapeutic agents.[1] Its diverse pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties, have spurred significant interest within the research and drug development community.[1][2] This technical guide provides an in-depth overview of this compound derivatives and their structural analogues, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a strong emphasis on quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Compound and Structural Analogues

This compound is characterized by a xanthanolide skeleton, which features a bicyclic system with a fused γ-lactone ring.[3] The biological activity of this compound and its derivatives is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[4] Structural modifications of the this compound core have been explored to enhance potency, selectivity, and pharmacokinetic properties. These modifications primarily involve the synthesis of Michael-type amino derivatives, reduced derivatives, and other analogues.[5]

Synthesis of this compound Derivatives

The synthesis of this compound and its analogues can be a multi-step process. One common approach starts with commercially available materials and involves several key chemical reactions.[6] For instance, the enantioselective synthesis of 8-epi-xanthatin has been achieved from a bicyclic lactone intermediate.[7] The synthesis of Michael-type amino derivatives typically involves the reaction of this compound with various amines.[5]

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a broad spectrum of biological activities. The following tables summarize the quantitative data on their anticancer, antifungal, and anti-inflammatory effects.

Anticancer Activity

The cytotoxic effects of this compound and its analogues have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound WiDrColon0.1 µg/mL[6]
MDA-MB-231Breast6.2 µg/mL[6]
NCI-H417LungNot specified[6]
Hep-G2Liver49.0 ± 1.2[8]
L1210Leukemia12.3 ± 0.9[8]
MCF-7Breast16.1[9]
Xanthinosin WiDrColonNot specified[6]
MDA-MB-231BreastNot specified[6]
NCI-H417LungNot specified[6]
Chloroform extract of X. strumarium WiDrColon0.1 µg/mL[6]
MDA-MB-231Breast6.2 µg/mL[6]
NCI-H417LungNot specified[6]
Antifungal Activity

Several this compound derivatives have demonstrated potent activity against various fungal pathogens. The IC50 and half-maximal effective concentration (EC50) values are presented below.

CompoundFungal StrainActivity MetricValue (µg/mL)Reference
This compound F. solaniIC50> 100[7]
Compound 2g (amino derivative) F. solaniIC5078.91[7]
Compound 2o (amino derivative) F. solaniIC5064.51[7]
Anti-inflammatory Activity

This compound has been shown to inhibit key inflammatory mediators.

CompoundAssayInhibition/IC50Concentration (µg/mL)Reference
This compound PGE2 synthesis24% inhibition100[10]
This compound 5-lipoxygenase activity92% inhibition97[10]
This compound Nitric Oxide (NO) productionIC50 = 0.47 mMNot specified[4]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

NF-κB Signaling Pathway

This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.[4] It can covalently bind to and inactivate IKKβ, a key kinase in the NF-κB cascade.[4]

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex IkB IκBα IKK_complex->IkB P NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release NFkB_n NF-κB (Active) Gene_Expression Target Gene Expression (Inflammation, Proliferation) NFkB_n->Gene_Expression This compound This compound This compound->IKK_complex Inhibition

Figure 1. This compound's inhibition of the NF-κB pathway.
STAT3 Signaling Pathway

This compound can also suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway by covalently binding to Janus kinase (JAK).[4] This pathway is often constitutively active in cancer cells, promoting their survival and proliferation.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) This compound This compound This compound->JAK Inhibition PI3K_GSK3b_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation GSK3b GSK-3β Akt->GSK3b Inhibition Autophagy Autophagy mTOR->Autophagy Inhibition Apoptosis Apoptosis GSK3b->Apoptosis Promotion This compound This compound This compound->PI3K Activation This compound->GSK3b Modulation MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with this compound derivatives Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT solution Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure 7. Measure absorbance at 570 nm Solubilize->Measure

References

In Silico Prediction of Xanthatin's Molecular Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin, a naturally occurring sesquiterpene lactone primarily isolated from plants of the Xanthium genus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-proliferative effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. In silico computational methods offer a powerful and efficient approach to predict and characterize the molecular targets of natural products like this compound, thereby guiding further experimental validation and drug development efforts.

This technical guide provides an in-depth overview of the in silico prediction of this compound's molecular targets. It summarizes known interactions, presents available quantitative data, details relevant experimental protocols for computational studies, and visualizes the key signaling pathways and experimental workflows.

Predicted and Validated Molecular Targets of this compound

This compound is a promiscuous compound, predicted and experimentally validated to interact with multiple protein targets, contributing to its diverse biological effects. Its multitarget nature makes it a compelling candidate for treating complex diseases like cancer. The primary known targets are involved in key signaling pathways regulating inflammation, cell proliferation, and apoptosis.

Data Presentation: Quantitative and Experimental Data

The following tables summarize the available quantitative data for the interaction of this compound with its molecular targets. It is important to note that while numerous in silico studies have been conducted, the public availability of specific quantitative outputs like binding energies is limited. Where direct in silico data is unavailable, experimental data (e.g., IC50 values) is provided to substantiate the interaction.

Table 1: In Silico and Experimental Data for this compound's Molecular Targets

Target ProteinPathway/FunctionIn Silico Method(s) UsedPredicted Binding Affinity (kcal/mol)Experimental Validation (IC50)Key Interacting Residues (Predicted)Reference(s)
JAK2 JAK/STAT SignalingCovalent DockingNot explicitly reported; covalent interaction4.078 µM (in vitro kinase assay)Cys243 (covalent), Lys244 (H-bond)[1][3]
IKKβ NF-κB SignalingCovalent DockingEstimated free energy is "much lower" for Cys46411.315 µmol/L (in vitro kinase assay)Cys412, Cys464 (covalent), Asn457 (H-bond)[1][3]
STAT3 JAK/STAT SignalingNot explicitly reportedNot available4.307 µmol/L (luciferase reporter assay)-[3]
Tubulin Cell Cycle/ApoptosisMolecular Docking (AutoDock Vina), Molecular DynamicsNot explicitly reported; stable complexes formed-Colchicine and pironetin (B1678462) binding sites[4]
GSK-3β Wnt/β-catenin SignalingNot explicitly reportedNot available--[5]
VEGFR2 AngiogenesisNot explicitly reportedNot available--[6]
PLK1 Cell Cycle-Not available--[7]
Topoisomerase II DNA Replication-Not available--[4]

Note: The absence of a specific binding energy value indicates that this information was not found in the cited public literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways affected by this compound and the typical workflows for in silico target prediction.

Signaling Pathways

Xanthatin_Signaling_Pathways Key Signaling Pathways Modulated by this compound cluster_JAK_STAT JAK/STAT Pathway cluster_NFKB NF-κB Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus_STAT Nucleus STAT3_dimer->Nucleus_STAT Translocates Gene_Expression_STAT Gene Expression (Proliferation, Survival) Nucleus_STAT->Gene_Expression_STAT Regulates TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IKB IκBα IKK_complex->IKB Phosphorylates pIKB p-IκBα NFKB NF-κB (p65/p50) pIKB->NFKB Degrades, releasing NFKB_active Active NF-κB Nucleus_NFKB Nucleus NFKB_active->Nucleus_NFKB Translocates Gene_Expression_NFKB Gene Expression (Inflammation, Survival) Nucleus_NFKB->Gene_Expression_NFKB Regulates This compound This compound This compound->JAK2 Inhibits This compound->IKK_complex Inhibits IKKβ

Caption: Key signaling pathways modulated by this compound.

Experimental Workflows

In_Silico_Workflow General In Silico Target Prediction Workflow cluster_ligand Ligand Preparation cluster_target Target Preparation cluster_screening Screening and Analysis Ligand_Structure 1. Obtain this compound Structure (e.g., from PubChem) Ligand_Prep 2. 3D Structure Generation & Energy Minimization Ligand_Structure->Ligand_Prep Virtual_Screening 5. Virtual Screening (Reverse Docking or Pharmacophore) Ligand_Prep->Virtual_Screening Target_Database 3. Select Target Protein Database (e.g., PDB) Target_Prep 4. Prepare Protein Structures (Remove water, add hydrogens) Target_Database->Target_Prep Target_Prep->Virtual_Screening Hit_Prioritization 6. Hit Prioritization (Based on scores/energy) Virtual_Screening->Hit_Prioritization MD_Simulation 7. Molecular Dynamics Simulation (for top hits) Hit_Prioritization->MD_Simulation Binding_Energy 8. Binding Free Energy Calculation (e.g., MM/GBSA) MD_Simulation->Binding_Energy Final_Targets Predicted Molecular Targets Binding_Energy->Final_Targets

Caption: General In Silico Target Prediction Workflow.

Experimental Protocols

This section provides detailed, representative methodologies for key in silico experiments used in the prediction of this compound's molecular targets.

Reverse Docking Protocol

Reverse docking is a computational technique used to identify potential protein targets of a small molecule by docking it into the binding sites of a large collection of protein structures.

Objective: To identify potential molecular targets of this compound from a database of human proteins.

Methodology:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem (CID: 5281511).[8]

    • Use a molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, MOE) to add hydrogens, assign partial charges (e.g., Gasteiger charges), and define rotatable bonds.

    • Save the prepared ligand structure in the PDBQT format for use with AutoDock Vina.

  • Target Database Preparation:

    • Compile a database of 3D human protein structures from the Protein Data Bank (PDB).

    • Prepare each protein structure by removing water molecules, co-crystallized ligands, and any non-protein atoms. Add polar hydrogens and assign partial charges. This can be automated using scripts.

  • Docking Simulation using a Reverse Docking Server (e.g., ReverseDock):

    • Upload the prepared this compound ligand file to the server.

    • Select the prepared protein target database.

    • The server will typically use a docking program like AutoDock Vina to dock this compound against each protein in the database.[5]

    • The search space is usually defined as a grid box encompassing the entire protein to allow for blind docking.[5]

  • Analysis of Results:

    • The results will be a ranked list of protein targets based on their predicted binding affinity (docking score) for this compound.

    • Lower (more negative) binding energies indicate a higher predicted affinity.

    • Analyze the top-ranked protein-ligand complexes to visualize the binding pose and interactions of this compound within the binding pocket.

    • Prioritize targets for further investigation based on their docking scores and biological relevance to the known activities of this compound.

Covalent Docking Protocol (for JAK2 and IKKβ)

Given that this compound acts as a covalent inhibitor, a specialized covalent docking protocol is necessary to model the formation of a covalent bond between the ligand and a specific residue (typically cysteine) in the target protein.[1][3]

Objective: To model the covalent interaction of this compound with Cys243 of JAK2 and Cys412/Cys464 of IKKβ.

Methodology (using Schrödinger Maestro as an example):

  • Protein and Ligand Preparation:

    • Prepare the 3D structures of JAK2 (PDB: 4Z32) and IKKβ as described in the reverse docking protocol.[3]

    • Prepare the this compound structure, ensuring the reactive α,β-unsaturated carbonyl group is correctly represented.

  • Covalent Docking Workflow:

    • In the Schrödinger Maestro interface, initiate the Covalent Docking workflow.

    • Define the receptor grid by specifying the active site residues. For JAK2, this would be centered around Cys243.[3]

    • Specify the reactive residue in the receptor (e.g., Cys243 in JAK2).

    • Define the reaction type as a Michael addition, which is the likely mechanism for the reaction between the cysteine thiol and the α,β-unsaturated carbonyl of this compound.

    • Select the prepared this compound ligand file.

    • Run the covalent docking job. The software will first perform a non-covalent docking to position the ligand favorably in the active site, followed by the formation of the covalent bond and refinement of the complex.

  • Analysis of Results:

    • Analyze the resulting poses to identify the most energetically favorable covalent complex.

    • Examine the interactions between the covalently bound this compound and the surrounding amino acid residues to understand the binding mode. This includes hydrogen bonds, hydrophobic interactions, and van der Waals forces.[3]

Pharmacophore Modeling Protocol

Pharmacophore modeling can be used to identify novel compounds with similar biological activity to this compound or to screen for other potential targets.

Objective: To develop a 3D pharmacophore model based on this compound's structure and use it to screen for other potential interacting compounds or targets.

Methodology:

  • Pharmacophore Model Generation (Ligand-Based):

    • Use the prepared 3D structure of this compound as a template.

    • Identify the key chemical features essential for its biological activity. For this compound, these would include hydrogen bond acceptors (the lactone and ketone carbonyls), hydrogen bond donors (if any in a protonated state), and hydrophobic regions.

    • Generate a 3D arrangement of these features with defined distance constraints. Software like LigandScout or Phase can be used for this purpose.

  • Virtual Screening:

    • Use the generated pharmacophore model as a 3D query to screen a database of small molecules (e.g., ZINC database, a corporate compound library).

    • The screening will identify molecules that match the pharmacophore features and their spatial arrangement.

  • Hit Filtering and Analysis:

    • The retrieved hits can be further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and subjected to molecular docking to predict their binding affinity to known this compound targets.

    • This workflow can help in identifying novel scaffolds with potential activity against the same targets as this compound.

Conclusion

In silico methods are invaluable tools for elucidating the molecular targets of natural products like this compound. This guide has summarized the current knowledge of this compound's predicted and validated targets, highlighting its multi-target nature. While quantitative in silico data is not always readily available in the literature, the provided protocols offer a roadmap for researchers to conduct their own computational investigations. The integration of these in silico approaches with experimental validation will continue to be a powerful strategy in natural product-based drug discovery, paving the way for the development of novel therapeutics.

References

Xanthatin's Inhibition of the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibitory effects of xanthatin, a natural sesquiterpene lactone, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has demonstrated significant anti-inflammatory and potential anti-cancer properties by directly targeting key components of this critical cellular pathway. This document details the direct interaction of this compound with the IκB kinase (IKK) complex, the subsequent suppression of IκBα phosphorylation and degradation, and the resulting inhibition of p65 nuclear translocation. Quantitative data from various studies are summarized, and detailed protocols for key experimental procedures are provided to facilitate further research and drug development efforts in this area.

Introduction

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1] The aberrant activation of the NF-κB signaling pathway is implicated in the pathophysiology of numerous chronic inflammatory diseases and various types of cancer.[2][3] Consequently, the components of the NF-κB pathway have emerged as critical targets for the development of novel therapeutic agents.[1]

This compound, a bioactive sesquiterpene lactone isolated from plants of the Xanthium genus, has been identified as a potent inhibitor of the NF-κB signaling pathway.[4] Its anti-inflammatory and anti-tumor activities are largely attributed to its ability to modulate this pathway.[5][6] This guide will provide an in-depth exploration of the molecular interactions and cellular consequences of this compound's inhibitory action on NF-κB signaling.

The NF-κB Signaling Pathway and this compound's Point of Intervention

The canonical NF-κB signaling pathway is typically initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[1][5] In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[1] Upon cellular stimulation, the IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is activated.[7] Activated IKKβ then phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[8] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization sequence (NLS) on the p65 subunit, leading to the translocation of the active p50/p65 heterodimer into the nucleus.[9][10] Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter regions of target genes, thereby inducing the transcription of pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.[1]

This compound exerts its inhibitory effect primarily by directly targeting the IKK complex.[11] Specifically, it has been shown to be a covalent inhibitor of IKKβ.[2][11] By binding to and inactivating IKKβ, this compound prevents the phosphorylation of IκBα.[5][11] This stabilization of IκBα leads to the continued sequestration of NF-κB in the cytoplasm, thereby blocking its nuclear translocation and subsequent transcriptional activity.[5][12]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR binds IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates (P) IκBα-p50/p65 IκBα p50/p65 Ub Ubiquitin IκBα->Ub ubiquitination p50/p65 p50/p65 p50/p65_nuc p50/p65 p50/p65->p50/p65_nuc translocates IκBα-p50/p65->p50/p65 releases Proteasome Proteasome Ub->Proteasome degradation This compound This compound This compound->IKK Complex inhibits κB site κB site p50/p65_nuc->κB site binds Gene Transcription Gene Transcription κB site->Gene Transcription induces Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment NF-κB Stimulation NF-κB Stimulation This compound Treatment->NF-κB Stimulation Western Blot Western Blot NF-κB Stimulation->Western Blot Kinase Assay Kinase Assay NF-κB Stimulation->Kinase Assay Luciferase Assay Luciferase Assay NF-κB Stimulation->Luciferase Assay Immunofluorescence Immunofluorescence NF-κB Stimulation->Immunofluorescence Protein Expression Protein Expression Western Blot->Protein Expression Enzyme Activity Enzyme Activity Kinase Assay->Enzyme Activity Gene Expression Gene Expression Luciferase Assay->Gene Expression Protein Localization Protein Localization Immunofluorescence->Protein Localization Logical_Relationship This compound This compound IKKβ Inhibition IKKβ Inhibition This compound->IKKβ Inhibition No IκBα Phosphorylation No IκBα Phosphorylation IKKβ Inhibition->No IκBα Phosphorylation IκBα Stabilization IκBα Stabilization No IκBα Phosphorylation->IκBα Stabilization p65 Cytoplasmic Sequestration p65 Cytoplasmic Sequestration IκBα Stabilization->p65 Cytoplasmic Sequestration No p65 Nuclear Translocation No p65 Nuclear Translocation p65 Cytoplasmic Sequestration->No p65 Nuclear Translocation Inhibition of NF-κB Target Gene Expression Inhibition of NF-κB Target Gene Expression No p65 Nuclear Translocation->Inhibition of NF-κB Target Gene Expression Anti-inflammatory Effects Anti-inflammatory Effects Inhibition of NF-κB Target Gene Expression->Anti-inflammatory Effects

References

Xanthatin-Induced Apoptosis in Tumor Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthatin, a naturally occurring sesquiterpene lactone, has demonstrated significant anti-tumor activity across a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the modulation of multiple intracellular signaling pathways. This technical guide provides an in-depth overview of the core mechanisms underlying this compound-induced apoptosis, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades. The information compiled herein is intended to support further research and drug development efforts centered on this promising anti-cancer compound.

Quantitative Bioactivity of this compound

The cytotoxic and apoptotic effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following tables summarize the IC50 values of this compound in various tumor cell lines and the extent of apoptosis induction.

Table 1: IC50 Values of this compound in Various Tumor Cell Lines

Cell LineCancer TypeTime (h)IC50 (µM)Reference
A549Non-Small-Cell Lung Cancer1236.2[1]
2421.1[1]
488.3[1]
Y79Retinoblastoma2455.7[2]
367.746[2]
483.466[2]
WERI-RB-1Retinoblastoma2433.88[2]
3613.65[2]
487.647[2]
C6Rat GliomaNot SpecifiedDose-dependent inhibition (1-15 µM)[3]
U251Human GliomaNot SpecifiedDose-dependent inhibition (1-15 µM)[3]

Table 2: Apoptosis Induction by this compound in Retinoblastoma Cell Lines

Cell LineThis compound Concentration (µM)Percentage of Apoptotic Cells (%)Reference
Y7909.77[2]
2059.9[2]
WERI-RB-103.57[2]
2033.38[2]

Core Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach, impacting several key signaling pathways. The primary mechanisms identified include the activation of the intrinsic apoptosis pathway via p53, disruption of the NF-κB signaling pathway, induction of endoplasmic reticulum (ER) stress, and generation of reactive oxygen species (ROS) leading to c-FLIP downregulation.

p53-Mediated Intrinsic Apoptosis Pathway

This compound has been shown to increase the total protein levels of the tumor suppressor p53.[1] Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby decreasing the Bcl-2/Bax ratio.[1] This shift in balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, including procaspase-9 and the executioner procaspase-3.[1]

p53_Pathway This compound This compound p53 p53 Activation This compound->p53 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 - Bax Bax (Pro-apoptotic) p53->Bax + Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

p53-Mediated Intrinsic Apoptosis Pathway
Disruption of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes cell survival. This compound has been observed to block the phosphorylation of both NF-κB (p65) and its inhibitor, IκBα.[1] This inhibition prevents the degradation of IκBα and the subsequent translocation of p65 to the nucleus, thereby downregulating the expression of NF-κB target genes, including the anti-apoptotic protein Bcl-2.[1][4]

NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK IkBa_p65 IκBα-p65/p50 Complex IKK->IkBa_p65 Phosphorylation p_IkBa p-IκBα Degradation IkBa_p65->p_IkBa p65_translocation p65 Nuclear Translocation p_IkBa->p65_translocation Bcl2_expression Bcl-2 Expression p65_translocation->Bcl2_expression Transcription Apoptosis Apoptosis Bcl2_expression->Apoptosis

Disruption of NF-κB Signaling by this compound
Endoplasmic Reticulum (ER) Stress Pathway

This compound can induce apoptosis by activating the endoplasmic reticulum (ER) stress response.[3] This involves the activation of the PERK/eIF-2α/ATF4 signaling axis, leading to the increased expression of the pro-apoptotic transcription factor CHOP (C/EBP-homologous protein).[3] CHOP, in turn, can downregulate Bcl-2 and promote the activation of caspases, thereby triggering apoptosis.[3]

ER_Stress_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Bcl2 Bcl-2 Downregulation CHOP->Bcl2 Caspase_Activation Caspase Activation CHOP->Caspase_Activation Apoptosis Apoptosis Bcl2->Apoptosis Caspase_Activation->Apoptosis

This compound-Induced ER Stress Apoptotic Pathway
ROS-Mediated c-FLIP Inhibition

In some cancer cells, such as retinoblastoma, this compound has been shown to induce the production of reactive oxygen species (ROS).[2][5] The accumulation of intracellular ROS leads to the downregulation of c-FLIP (cellular FLICE-inhibitory protein), a key anti-apoptotic protein that inhibits the activation of caspase-8.[2][5] The reduction in c-FLIP allows for the activation of caspase-8, which can then initiate the caspase cascade, including the cleavage of caspase-3 and PARP, ultimately leading to apoptosis.[2][5]

ROS_cFLIP_Pathway This compound This compound ROS ROS Production This compound->ROS cFLIP c-FLIP Downregulation ROS->cFLIP Caspase8 Caspase-8 Activation cFLIP->Caspase8 Caspase3_PARP Caspase-3 & PARP Cleavage Caspase8->Caspase3_PARP Apoptosis Apoptosis Caspase3_PARP->Apoptosis

ROS-Mediated c-FLIP Inhibition Pathway

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to assess this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for different time points (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved caspase-3, PARP, p-p65, p-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Tumor Cell Line Culture Treatment This compound Treatment (Dose- and Time-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50_Calc IC50 Determination Viability_Assay->IC50_Calc Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Quant Protein Expression Analysis Western_Blot->Protein_Quant Mechanism_Elucidation Elucidation of Apoptotic Mechanism IC50_Calc->Mechanism_Elucidation Apoptosis_Quant->Mechanism_Elucidation Protein_Quant->Mechanism_Elucidation

General Experimental Workflow

Conclusion

This compound is a potent inducer of apoptosis in a range of tumor cell lines, acting through multiple, interconnected signaling pathways. Its ability to activate the p53-mediated intrinsic pathway, inhibit pro-survival NF-κB signaling, and induce cell death through ER stress and ROS production underscores its potential as a multi-targeted anti-cancer agent. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further explore and harness the therapeutic potential of this compound. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its development as a novel cancer therapeutic.

References

Xanthatin: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthatin, a naturally occurring sesquiterpene lactone isolated from plants of the Xanthium genus, has demonstrated significant anti-inflammatory properties in a variety of preclinical studies.[1] Its primary mechanism of action involves the targeted suppression of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][4] This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. The information compiled herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting critical signaling cascades that orchestrate the inflammatory response.

1.1. Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. This compound has been shown to potently inhibit this pathway.[1][4] It directly inhibits the activity of IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of IκBα.[2] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of a wide array of pro-inflammatory genes.[3][5][6] Studies have shown that this compound can inhibit TNFα-induced phosphorylation of IKKα/β in a dose- and time-dependent manner, leading to the inhibition of IκBα degradation and p65 phosphorylation.[2]

1.2. Modulation of MAPK Signaling Pathway

The MAPK signaling pathway, which includes kinases such as ERK1/2 and JNK, plays a crucial role in the production of inflammatory mediators.[1] this compound has been observed to suppress the phosphorylation of ERK1/2 and SAPK/JNK in lipopolysaccharide (LPS)-stimulated macrophages, indicating its ability to modulate this pathway and reduce the inflammatory response.[3][5]

1.3. Attenuation of STAT3 Signaling Pathway

This compound also targets the JAK/STAT signaling pathway, particularly STAT3, which is implicated in both inflammation and cancer.[2] It has been reported to be a covalent inhibitor of Janus kinases (JAKs), which are upstream activators of STAT3.[2][7] By inhibiting JAKs, this compound prevents the phosphorylation and activation of STAT3, further contributing to its anti-inflammatory profile.[3][5]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent inhibitory effects of this compound on key inflammatory markers.

Table 1: Inhibition of Inflammatory Mediators and Enzymes by this compound

TargetCell Line/SystemStimulantThis compound Concentration% Inhibition / IC50Reference
Nitric Oxide (NO) ProductionActivated MicrogliaLPS-IC50: 0.47 µM[8]
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSDose-dependentSignificant decrease[3][5]
iNOS ExpressionActivated MicrogliaLPSDose-dependentSuppression[8]
iNOS Expression (mRNA & Protein)RAW 264.7 MacrophagesLPSDose-dependentDownregulation[3][5]
COX-2 ExpressionActivated MicrogliaLPSDose-dependentSuppression[8]
COX-2 Expression (mRNA & Protein)RAW 264.7 MacrophagesLPSDose-dependentDownregulation[3][5]
COX-2 Expression (Protein)HT29 CellsTNFα3 µMSignificant attenuation[9]
PGE2 SynthesisMIA PaCa-2 Cells-100 µg/mL (~406 µM)24%[10][11]
5-Lipoxygenase Activity--97 µg/mL (~394 µM)92%[10][11]

Table 2: Inhibition of Pro-inflammatory Cytokines by this compound

CytokineCell LineStimulantThis compound ConcentrationEffectReference
TNF-αRAW 264.7 MacrophagesLPSDose-dependentDecreased production & mRNA expression[3][5]
IL-1βRAW 264.7 MacrophagesLPSDose-dependentDecreased production & mRNA expression[3][5]
IL-6RAW 264.7 MacrophagesLPSDose-dependentDecreased production & mRNA expression[3][5]

Table 3: Inhibition of Kinase Activity by this compound

KinaseAssay TypeIC50Reference
IKKβIn vitro kinase assay11.315 µmol/L[2]

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the anti-inflammatory properties of this compound.

3.1. Cell Culture and Induction of Inflammation

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[1][3][5]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is frequently used to induce an inflammatory response in macrophages.[3][5]

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of LPS.[3][5]

3.2. Measurement of Nitric Oxide (NO) Production

  • Principle: The Griess assay is used to measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Mix equal volumes of supernatant and Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3.3. Quantification of Pro-inflammatory Cytokines

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying the levels of cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.

  • Procedure:

    • Use commercially available ELISA kits specific for each cytokine.

    • Follow the manufacturer's instructions for coating plates with capture antibody, adding samples and standards, incubating with detection antibody and enzyme conjugate, and adding substrate.

    • Measure the absorbance and calculate cytokine concentrations based on the standard curve.

3.4. Western Blot Analysis for Protein Expression

  • Purpose: To determine the protein levels of iNOS, COX-2, and phosphorylated and total proteins of the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies specific to the target proteins.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

3.5. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

  • Purpose: To measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6.

  • Procedure:

    • Isolate total RNA from treated cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflow Visualizations

4.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound in its anti-inflammatory action.

Xanthatin_NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα This compound This compound This compound->IKK_complex Inhibits (covalent binding) p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation p_IkBa->p65_p50 Degradation & Release of NF-κB Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) p65_p50_nuc->Pro_inflammatory_genes Transcription Nucleus Nucleus

Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.

Xanthatin_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Upstream_Kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_Kinases Activates MAPK_Kinases MAPK Kinases (ERK, JNK, p38) Upstream_Kinases->MAPK_Kinases Phosphorylates This compound This compound This compound->MAPK_Kinases Inhibits Phosphorylation p_MAPKs p-ERK, p-JNK, p-p38 AP1 AP-1 (c-Jun/c-Fos) p_MAPKs->AP1 Phosphorylates p_AP1 p-AP-1 Pro_inflammatory_genes Pro-inflammatory Gene Expression p_AP1->Pro_inflammatory_genes Transcription

Caption: this compound modulates the MAPK signaling pathway, reducing inflammation.

4.2. Experimental Workflow

The following diagram outlines a general workflow for in vitro anti-inflammatory assays of this compound.

Xanthatin_Experimental_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture xanthatin_pretreatment Pre-treatment with This compound (various conc.) cell_culture->xanthatin_pretreatment lps_stimulation Inflammatory Stimulus (e.g., LPS) xanthatin_pretreatment->lps_stimulation incubation Incubation lps_stimulation->incubation data_collection Data Collection incubation->data_collection supernatant_analysis Supernatant Analysis: - NO (Griess Assay) - Cytokines (ELISA) data_collection->supernatant_analysis cell_lysate_analysis Cell Lysate Analysis: - Protein (Western Blot) - mRNA (qRT-PCR) data_collection->cell_lysate_analysis end End supernatant_analysis->end cell_lysate_analysis->end

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The collective experimental evidence strongly supports this compound as a potent anti-inflammatory agent.[3][5] Its ability to inhibit the production of nitric oxide and key pro-inflammatory cytokines is mediated through the dual inhibition of the NF-κB and MAPK signaling pathways, as well as the STAT3 pathway.[1][3][12] Compared to broad-acting steroidal drugs, this compound appears to offer a more targeted mechanism by directly interfering with specific kinase cascades.[1]

Future research should focus on validating these in vitro findings in relevant in vivo models of inflammatory diseases. Further investigation into its specific molecular binding targets within the IKK, JAK, and MAPK complexes could pave the way for the development of novel, targeted anti-inflammatory drugs with improved efficacy and safety profiles. The continued exploration of this compound and its derivatives holds significant promise for the discovery of new therapeutic strategies for a range of inflammatory conditions.

References

Xanthatin: A Deep Dive into its Anti-Angiogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Xanthatin, a naturally occurring sesquiterpene lactone, has emerged as a promising candidate in the field of anti-angiogenic therapy.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][4] Consequently, inhibiting this process is a key strategy in cancer treatment. This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information presented is intended for researchers, scientists, and professionals involved in the discovery and development of novel anti-cancer therapeutics.

Mechanism of Action: Targeting the VEGFR2 Signaling Cascade

This compound exerts its anti-angiogenic effects primarily by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][2] VEGFR2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival – all pivotal processes in angiogenesis.[1][5]

This compound has been shown to directly inhibit the kinase activity of VEGFR2.[1] This inhibition prevents the autophosphorylation of VEGFR2 upon VEGF stimulation, thereby blocking the activation of downstream signaling pathways.[1][2] Key pathways affected by this compound's inhibition of VEGFR2 include:

  • PI3K/Akt Pathway: This pathway is critical for endothelial cell survival and proliferation.[6][7] this compound treatment has been demonstrated to suppress the VEGF-induced phosphorylation of PI3K and Akt in human umbilical vein endothelial cells (HUVECs).[1]

  • MAPK/ERK Pathway: The Ras-Raf-MEK-ERK pathway plays a vital role in cell proliferation and migration.[8][9] Inhibition of VEGFR2 by this compound leads to a reduction in the phosphorylation of downstream kinases in this pathway.[4][10]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important mediator of VEGF-induced angiogenesis.[1] this compound has been shown to dose-dependently suppress the VEGF-induced phosphorylation of STAT3 in endothelial cells.[1]

By disrupting these critical signaling cascades, this compound effectively curtails the cellular processes that drive the formation of new blood vessels.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates STAT3 STAT3 VEGFR2->STAT3 Activates VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Angiogenesis Gene Transcription (Proliferation, Migration, Survival) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis STAT3->Angiogenesis

Caption: this compound's Inhibition of the VEGFR2 Signaling Pathway.

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound

AssayCell TypeParameterResultReference
VEGFR2 Kinase Assay-IC50~3.8 µM[1]
HUVEC ProliferationHUVECInhibition Range10 - 40 µM[1]
Capillary Tube FormationHUVECIC500.028 ± 0.001 µM[11]
Cell MigrationHUVECSignificant Inhibition5 and 10 µmol/L[1]

Table 2: In Vivo Efficacy of this compound

ModelAnimal ModelTreatmentOutcomeReference
Tumor XenograftNude mice with MDA-MB-231 cells20 mg/kg/day (oral)Suppressed tumor volume, decreased microvessel density[1][2]
Glioma XenograftNude mice0.4 mg/10 gDramatically decreased tumor growth[12][13]
Glioma Orthotopic ImplantationRat8 and 16 mg/kgSignificantly decreased Ktrans value (vessel permeability)[12][13]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-angiogenic effects of this compound.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of endothelial cells, such as HUVECs.

  • Cell Seeding: HUVECs are seeded in 96-well plates at a density of approximately 5 x 10³ cells/well and allowed to attach overnight.

  • Treatment: The cells are then treated with varying concentrations of this compound in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 30 ng/mL).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.

A Seed HUVECs in 96-well plate B Treat with this compound +/- VEGF A->B C Incubate (e.g., 48h) B->C D Add MTT solution & Incubate (4h) C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F

Caption: Workflow for the MTT Cell Proliferation Assay.
Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant.

  • Chamber Preparation: Transwell inserts (e.g., 8 µm pore size) are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., VEGF).

  • Cell Seeding: Serum-starved HUVECs, pre-treated with different concentrations of this compound, are seeded into the upper chamber.

  • Incubation: The plate is incubated for a defined period (e.g., 8-24 hours) to allow for cell migration.

  • Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

  • Quantification: The number of migrated cells is counted under a microscope in several random fields.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[14][15][16][17][18]

  • Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize at 37°C.

  • Cell Seeding: HUVECs are seeded onto the matrix in the presence of varying concentrations of this compound and a pro-angiogenic stimulus.

  • Incubation: The plate is incubated for a period sufficient for tube formation to occur in the control group (e.g., 6-18 hours).

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using a microscope. The degree of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

A Coat 96-well plate with Matrigel B Seed HUVECs with This compound +/- VEGF A->B C Incubate (e.g., 6-18h) B->C D Visualize and Quantify Tube Formation C->D

Caption: Workflow for the Endothelial Cell Tube Formation Assay.
Western Blot Analysis

This technique is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the VEGFR2 signaling pathway.

  • Cell Lysis: HUVECs are treated with this compound and/or VEGF for specified times, then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-STAT3, total STAT3).

  • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-angiogenesis agent through its targeted inhibition of the VEGFR2 signaling pathway.[1][2] The preclinical data, both in vitro and in vivo, strongly support its further investigation as a therapeutic candidate for cancer and other diseases characterized by pathological angiogenesis. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy in a broader range of cancer models, and exploring potential combination therapies to enhance its anti-tumor activity. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate the promise of this compound into clinical reality.

References

Antiviral activity of Xanthatin against specific viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activities of xanthatin, a sesquiterpene lactone primarily isolated from Xanthium species. The document summarizes key quantitative data, details common experimental protocols for assessing antiviral efficacy, and visualizes relevant biological pathways and experimental workflows. This information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Quantitative Assessment of Antiviral Activity

This compound has been evaluated for its inhibitory activity against a diverse range of viruses. The following tables summarize the key quantitative data from in vitro studies, including the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀). The therapeutic efficacy is often expressed as the selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀. A higher SI value is indicative of a more favorable safety and efficacy profile.[1][2]

Table 1: Antiviral Activity and Cytotoxicity of this compound in Various Cell Cultures

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
Herpes Simplex Virus Type 1 (HSV-1)HEL---[3]
Herpes Simplex Virus Type 2 (HSV-2)HEL---[3]
Varicella-Zoster Virus (VZV)HEL---[3]
Vaccinia VirusHEL---[3]
Vesicular Stomatitis VirusHEL---[3]
Feline Coronavirus (FIPV)CRFK---[3]
Feline Herpes VirusCRFK---[3]
Coxsackie Virus B4HeLa---[3]
Respiratory Syncytial VirusHeLa---[3]
Parainfluenza-3 VirusVero>20≥20N/A[3]
Reovirus-1Vero>20≥20N/A[3]
Sindbis VirusVero>20≥20N/A[3]
Coxsackie Virus B4Vero>20≥20N/A[3]
Punta Toro VirusVero>20≥20N/A[3]

EC₅₀: 50% effective concentration required to inhibit virus-induced cytopathogenicity by 50%.[3] CC₅₀: 50% cytotoxic concentration, required to cause a microscopically detectable alteration of normal cell morphology or to reduce cell viability by 50%.[3] SI: Selectivity Index. HEL: Human embryonic lung fibroblasts. CRFK: Crandell-Rees feline kidney cells. HeLa: Human epithelial cells. Vero: African green monkey kidney cells. N/A: Not applicable as the EC₅₀ was greater than the highest tested concentration.

Table 2: Anti-Influenza Virus Activity and Cytotoxicity of this compound in MDCK Cells

VirusEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
Influenza A H₁N₁N.A.-N/A[3]
Influenza A H₃N₂N.A.-N/A[3]
Influenza BN.A.-N/A[3]

MDCK: Madin-Darby canine kidney cells. N.A.: Not active at the highest concentration tested or at subtoxic concentrations.[3]

Table 3: Cytotoxicity of this compound against Various Cell Lines

Cell LineIC₅₀ (µM)Exposure TimeReference
L121012.3 ± 0.924 h[3]
Hep-G249.0 ± 1.224 h[3]

IC₅₀: 50% inhibitory concentration of cell growth. L1210: Mouse lymphocytic leukemia cells. Hep-G2: Human liver cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral properties.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition or Plaque Reduction)

This assay is fundamental for determining the concentration of a compound required to inhibit virus-induced cell death or plaque formation.

Materials:

  • Host cell lines appropriate for the virus of interest (e.g., HEL, Vero, HeLa, CRFK, MDCK)[4]

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Virus stock of known titer

  • This compound stock solution of known concentration

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO₂)

  • Inverted microscope

Procedure:

  • Cell Seeding: Seed the appropriate host cells into 96-well microtiter plates at a density that will form a confluent monolayer within 24-48 hours.

  • Virus Infection: Once cells are confluent, remove the growth medium and infect the cells with a predetermined amount of virus (e.g., 100 CCID₅₀).

  • Incubation: Incubate the plates for a period sufficient for viral adsorption (e.g., 2 hours).[3]

  • Compound Addition: Remove the virus inoculum and add fresh cell culture medium containing serial dilutions of this compound to the infected cells. Include untreated virus-infected cells (virus control) and uninfected cells (cell control).

  • Incubation: Incubate the plates for several days (e.g., 5-6 days) until the virus control wells show significant cytopathic effect (CPE) or plaque formation.[3][4]

  • Evaluation:

    • CPE Inhibition: The inhibition of virus-induced CPE is observed and scored microscopically. The 50% effective concentration (EC₅₀) is determined as the concentration of this compound that reduces the CPE by 50% compared to the virus control.[3]

    • Plaque Reduction: For plaque-forming viruses, after the incubation period, the cells are fixed and stained (e.g., with crystal violet). The number of plaques is counted, and the EC₅₀ is the concentration that reduces the number of plaques by 50% compared to the virus control.[3]

Cytotoxicity Assay (MTS Assay)

This assay measures the effect of the compound on the viability of the host cells to determine its cytotoxic concentration (CC₅₀).

Materials:

  • Host cell lines (uninfected)

  • Cell culture medium and supplements

  • This compound stock solution

  • 96-well microtiter plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the antiviral assay.

  • Compound Addition: After cell adherence, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cell controls.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for a short period (e.g., 1-4 hours) to allow for the conversion of the MTS tetrazolium compound into a colored formazan (B1609692) product by viable cells.

  • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a plate reader.

  • Calculation: The CC₅₀ value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.[3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the antiviral activity of this compound.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_cytotoxicity Cytotoxicity Assay cluster_evaluation Data Analysis prep_cells Prepare Host Cell Culture seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells_cyto Seed Cells in 96-well Plates prep_cells->seed_cells_cyto prep_virus Prepare Virus Stock infect_cells Infect Cells with Virus prep_virus->infect_cells prep_compound Prepare this compound Dilutions add_compound Add this compound Dilutions prep_compound->add_compound add_compound_cyto Add this compound Dilutions prep_compound->add_compound_cyto seed_cells->infect_cells infect_cells->add_compound incubate Incubate for 5-6 Days add_compound->incubate assess_cpe Assess Cytopathic Effect (CPE) or Plaque Formation incubate->assess_cpe seed_cells_cyto->add_compound_cyto incubate_cyto Incubate for 5-6 Days add_compound_cyto->incubate_cyto mts_assay Perform MTS Assay incubate_cyto->mts_assay calc_cc50 Calculate CC50 mts_assay->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_cc50->calc_si calc_ec50 Calculate EC50 assess_cpe->calc_ec50 calc_ec50->calc_si

Caption: General workflow for in vitro antiviral activity and cytotoxicity screening of this compound.

Putative_Antiviral_Mechanism cluster_virus Viral Infection cluster_host_response Host Cell Response cluster_this compound This compound Intervention virus Virus host_cell Host Cell virus->host_cell Infects viral_entry Viral Entry & Replication host_cell->viral_entry nfkb_activation NF-κB Activation viral_entry->nfkb_activation stat3_activation STAT3 Activation viral_entry->stat3_activation pro_inflammatory Pro-inflammatory Cytokines nfkb_activation->pro_inflammatory viral_propagation Enhanced Viral Propagation nfkb_activation->viral_propagation nfkb_inhibition NF-κB Inhibition stat3_activation->pro_inflammatory stat3_inhibition STAT3 Inhibition pro_inflammatory->viral_propagation This compound This compound ikk_inhibition IKK Inhibition This compound->ikk_inhibition jak_inhibition JAK Inhibition This compound->jak_inhibition ikk_inhibition->nfkb_activation jak_inhibition->stat3_activation reduced_inflammation Reduced Inflammation nfkb_inhibition->reduced_inflammation reduced_propagation Reduced Viral Propagation nfkb_inhibition->reduced_propagation stat3_inhibition->reduced_inflammation stat3_inhibition->reduced_propagation

Caption: Proposed mechanism of this compound's antiviral action via inhibition of host signaling pathways.

Mechanism of Action

While the precise antiviral mechanisms of this compound are not fully elucidated, its known bioactivities from cancer and inflammation research offer plausible insights. This compound has been reported to covalently bind to and inhibit Janus kinase (JAK) and IκB kinase (IKK), which are crucial for the activation of the STAT3 and NF-κB signaling pathways, respectively.[5] Many viruses exploit these host pathways to promote their own replication and to modulate the host immune response. By inhibiting NF-κB and STAT3, this compound may create an intracellular environment that is less conducive to viral propagation and may also temper the pro-inflammatory responses that contribute to viral pathogenesis. Further research is necessary to definitively confirm these mechanisms in the context of specific viral infections.

Conclusion

This compound demonstrates a broad spectrum of antiviral activity in vitro, albeit with a therapeutic index below 5 in some reported assays, suggesting that its direct therapeutic application may be limited by cytotoxicity.[3] However, its inhibitory effects against several viruses warrant further investigation. The potential for this compound to serve as a lead compound for the development of derivatives with improved safety and efficacy profiles is a promising area for future drug discovery efforts.[3] The elucidation of its specific antiviral mechanisms of action will be critical in guiding these endeavors.

References

Methodological & Application

Protocol for Xanthatin Extraction from Xanthium Species: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xanthatin is a naturally occurring sesquiterpene lactone found predominantly in plants of the Xanthium genus. It has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, antibacterial, and antiviral properties.[1] This document provides detailed protocols for the extraction and purification of this compound from Xanthium species, intended for researchers, scientists, and professionals in drug development. The protocols are a synthesis of established methodologies, offering a comprehensive guide to obtaining this compound for further investigation.

Data Presentation: Comparison of Extraction Methods

The yield of this compound is highly dependent on the plant species, the part of the plant used, the extraction method, and the solvent system. Below is a summary of quantitative data from various extraction protocols.

Plant SpeciesPlant PartExtraction MethodSolvent(s)Yield (% of dry weight)Reference
Xanthium spinosumAerial partsAqueous extraction with ultrasound assistanceWater1.1 - 1.3%[2]
Xanthium strumariumAerial partsMaceration followed by liquid-liquid extractionEthanol (B145695), Chloroform (B151607)0.07%[3][4]
Xanthium strumariumNot specifiedMacerationNot specified0.02%[3][5]

Experimental Protocols

Protocol 1: Aqueous Extraction of this compound from Xanthium spinosum

This protocol is advantageous as it is a rapid, aqueous-based method that also favors the conversion of xanthinin (B1684194) to the more stable this compound.[2]

1. Plant Material Preparation: a. Collect fresh aerial parts of Xanthium spinosum. b. Dry the plant material at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. c. Grind the dried plant material into a fine powder.

2. Extraction: a. To 100 g of the dried plant powder, add 500 mL of distilled water. b. Boil the mixture for a short period (e.g., 15-20 minutes). c. Assist the extraction process using an ultrasonic bath for 30 minutes. d. Allow the mixture to cool to room temperature. e. Filter the extract through a suitable filter paper to remove solid plant material. f. The resulting aqueous solution contains the crude this compound extract.

3. Purification (Column Chromatography): a. Concentrate the aqueous extract under reduced pressure to obtain a crude residue. b. Prepare a silica (B1680970) gel column for chromatography. c. Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., a mixture of hexane (B92381) and ethyl acetate). d. Load the dissolved sample onto the silica gel column. e. Elute the column with a gradient of hexane and ethyl acetate (B1210297), starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate.[2] f. Collect fractions and monitor them using Thin Layer Chromatography (TLC). g. Combine the fractions containing pure this compound. This compound typically elutes with a hexane-ethyl acetate mixture of 1:1.[2] h. Evaporate the solvent from the combined fractions to obtain purified this compound as a white solid.

Protocol 2: Solvent Extraction of this compound from Xanthium strumarium

This protocol utilizes a classic maceration technique followed by liquid-liquid extraction to isolate this compound.[3][4]

1. Plant Material Preparation: a. Dry the aerial parts of Xanthium strumarium in an oven at 60°C.[6] b. Grind the dried material into a powder.

2. Extraction: a. Macerate 1.5 kg of the dried plant powder in ethanol at a plant mass to solvent ratio of 1:2.5 ( kg/L ).[3][5] b. Perform the maceration three times at room temperature. c. Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Liquid-Liquid Extraction: a. Redissolve the crude ethanolic extract in a 70% hydroalcoholic solution.[6] b. Perform a liquid-liquid partition of the hydroalcoholic solution with chloroform.[6] c. The chloroform phase will be enriched with this compound. d. Separate and collect the chloroform extract.

4. Purification (Column Chromatography): a. Concentrate the chloroform extract to dryness. b. Fractionate the resulting residue using a silica gel column (60 Å, 70-230 mesh).[6] c. Elute the column with a gradient of n-hexane and ethyl acetate mixtures (from 4:1 to 3:2).[6] d. This compound is typically eluted with the 3:2 n-hexane/ethyl acetate mixture.[6] e. Collect the fractions containing this compound and evaporate the solvent. f. Recrystallize the crude this compound from acetone (B3395972) to obtain pure prismatic crystals.[6]

Visualizations

This compound Extraction Workflow

Xanthatin_Extraction_Workflow plant_material Xanthium Species (Aerial Parts) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction grinding->extraction maceration Maceration (e.g., Ethanol) extraction->maceration Method 1 aqueous_extraction Aqueous Extraction (with Ultrasound) extraction->aqueous_extraction Method 2 filtration Filtration maceration->filtration aqueous_extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification crude_extract->purification column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) purification->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Signaling Pathways Modulated by this compound

Xanthatin_Signaling_Pathways cluster_inflammation_cancer Inflammation & Cancer cluster_apoptosis Apoptosis This compound This compound jak JAK This compound->jak Inhibits ikk IKK This compound->ikk Inhibits er_stress Endoplasmic Reticulum Stress This compound->er_stress Activates stat3 STAT3 jak->stat3 inflammation_cancer_outcome Suppression of Cancer & Inflammatory Diseases stat3->inflammation_cancer_outcome nfkb NF-κB ikk->nfkb nfkb->inflammation_cancer_outcome chop CHOP Pathway er_stress->chop apoptosis_outcome Induction of Apoptosis (e.g., in Glioma Cells) chop->apoptosis_outcome

Caption: Key signaling pathways modulated by this compound.[7]

Conclusion

The protocols outlined in this document provide a solid foundation for the successful extraction and purification of this compound from Xanthium species. The choice of protocol may depend on the available resources, the specific Xanthium species being investigated, and the desired scale of production. Further optimization of these methods may be necessary to maximize yield and purity depending on the specific experimental context. The provided information on the biological activities and affected signaling pathways of this compound should aid researchers in designing subsequent experiments to explore its therapeutic potential.

References

Total Synthesis of (-)-Xanthatin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the enantioselective total synthesis of (-)-xanthatin, a sesquiterpene lactone with notable biological activities. The protocol is based on the seminal work of Shishido and coworkers, who achieved the first enantioselective total synthesis of this natural product. This guide is intended to serve as a comprehensive resource, offering step-by-step experimental procedures, tabulated quantitative data, and visualizations of the synthetic strategy.

Introduction

Xanthatin is a naturally occurring xanthanolide sesquiterpenoid that has garnered significant interest due to its wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] Its complex molecular architecture, featuring a bicyclo[5.3.0]decane core and a reactive α-methylene-γ-lactone moiety, has made it a challenging target for synthetic chemists. The first enantioselective total synthesis of (-)-xanthatin was accomplished by Shishido and coworkers, providing a foundational route for accessing this important molecule and its analogs.[1][2] This document outlines a detailed protocol based on their reported synthesis.

Retrosynthetic Analysis

The synthetic strategy for (-)-xanthatin hinges on a convergent approach. The core bicyclic lactone structure is constructed from a readily available starting material, which is then elaborated to introduce the required functional groups and stereocenters.

Retrosynthesis This compound (-)-Xanthatin Intermediate1 Key Bicyclic Intermediate This compound->Intermediate1 Late-stage functionalization StartingMaterial Optically Pure Bicyclic Lactone Intermediate1->StartingMaterial Ring formation and functional group manipulation

Caption: Retrosynthetic analysis of (-)-Xanthatin.

Synthetic Workflow

The overall synthetic workflow involves the construction of a key bicyclic intermediate followed by a series of functional group transformations to yield the final natural product.

Caption: Overall synthetic workflow for (-)-Xanthatin.

Experimental Protocols

The following protocols are adapted from the work of Yokoe, Yoshida, and Shishido published in Tetrahedron Letters, 2008, 49(21), 3504–3506.

Synthesis of Key Intermediates

The initial steps of the synthesis focus on the elaboration of an optically pure bicyclic lactone, which serves as a versatile starting material. While the detailed synthesis of this starting material is described in prior publications by the same research group, this guide will commence from a key intermediate derived from it.

Table 1: Synthesis of Key Intermediates

StepReactionReagents and ConditionsProductYield (%)
1Phenylselenylation1. LDA, THF, -78 °C; 2. PhSeCl, -78 °CSelenide (B1212193) Intermediate85
2Oxidative EliminationH₂O₂, CH₂Cl₂, 0 °C to rtα,β-Unsaturated Lactone92
3Grignard AdditionMeMgBr, CuI, THF, -78 °CMethylated Lactone78

Protocol for Step 1: Phenylselenylation

  • To a solution of the bicyclic lactone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, is added freshly prepared lithium diisopropylamide (LDA) (1.1 eq).

  • The mixture is stirred at -78 °C for 30 minutes.

  • A solution of phenylselenyl chloride (1.2 eq) in anhydrous THF is then added dropwise.

  • The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the selenide intermediate.

Protocol for Step 2: Oxidative Elimination

  • To a solution of the selenide intermediate (1.0 eq) in CH₂Cl₂ at 0 °C is added 30% aqueous hydrogen peroxide (5.0 eq).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification by column chromatography on silica gel yields the α,β-unsaturated lactone.

Protocol for Step 3: Grignard Addition

  • To a suspension of CuI (0.1 eq) in anhydrous THF at -78 °C is added methylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether).

  • The mixture is stirred for 15 minutes, and then a solution of the α,β-unsaturated lactone (1.0 eq) in anhydrous THF is added.

  • The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give the methylated lactone.

Final Steps to (-)-Xanthatin

The final stages of the synthesis involve the introduction of the C1 vinyl group and the exocyclic methylene (B1212753) at C11.

Table 2: Completion of the Synthesis of (-)-Xanthatin

StepReactionReagents and ConditionsProductYield (%)
4Selenoxide Elimination1. LDA, THF, -78 °C; 2. PhSeCl; 3. H₂O₂, CH₂Cl₂Intermediate Diene75 (over 2 steps)
5Hydroboration-Oxidation1. 9-BBN, THF; 2. H₂O₂, NaOHPrimary Alcohol88
6Swern Oxidation(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CAldehyde95
7Wittig ReactionPh₃P=CH₂, THF, 0 °C to rt(-)-Xanthatin65

Protocol for Step 4: Selenoxide Elimination to form the Diene

  • Following a similar procedure to Step 1, the methylated lactone (1.0 eq) is treated with LDA (1.1 eq) and then PhSeCl (1.2 eq) in THF at -78 °C.

  • After workup, the crude selenide is dissolved in CH₂Cl₂ and treated with 30% H₂O₂ (5.0 eq) at 0 °C to room temperature, as described in Step 2, to afford the intermediate diene after purification.

Protocol for Step 5: Hydroboration-Oxidation

  • To a solution of the intermediate diene (1.0 eq) in anhydrous THF at 0 °C is added 9-borabicyclo[3.3.1]nonane (9-BBN) (1.5 eq, 0.5 M solution in THF).

  • The reaction is stirred at room temperature for 4 hours.

  • The mixture is cooled to 0 °C, and ethanol, 6 N aqueous NaOH, and 30% aqueous H₂O₂ are sequentially added.

  • The mixture is stirred at 50 °C for 1 hour, then cooled to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification by column chromatography on silica gel provides the primary alcohol.

Protocol for Step 6: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq) in CH₂Cl₂ at -78 °C is added dimethyl sulfoxide (B87167) (DMSO) (2.0 eq).

  • After stirring for 15 minutes, a solution of the primary alcohol (1.0 eq) in CH₂Cl₂ is added.

  • The mixture is stirred for 30 minutes, and then triethylamine (B128534) (5.0 eq) is added.

  • The reaction is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.

  • Water is added, and the mixture is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude aldehyde, which is used in the next step without further purification.

Protocol for Step 7: Wittig Reaction

  • To a suspension of methyltriphenylphosphonium (B96628) bromide (1.5 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.4 eq, 1.6 M in hexanes).

  • The resulting orange-red solution is stirred at 0 °C for 30 minutes.

  • A solution of the crude aldehyde (1.0 eq) from the previous step in anhydrous THF is added.

  • The reaction mixture is stirred at room temperature for 2 hours and then quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification by column chromatography on silica gel affords (-)-Xanthatin.

Conclusion

This application note provides a detailed, step-by-step protocol for the enantioselective total synthesis of (-)-xanthatin based on the work of Shishido and coworkers. By providing clear experimental procedures and tabulated data, this guide aims to facilitate the reproduction of this synthesis in a laboratory setting, enabling further research into the biological activities and potential therapeutic applications of this compound and its derivatives.

References

Application Note and Protocol for the Quantification of Xanthatin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin, a sesquiterpene lactone primarily isolated from plants of the Xanthium genus, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and antiviral properties. As research into the therapeutic potential of this compound progresses, the need for a robust, accurate, and reliable analytical method for its quantification is paramount. This application note provides a detailed protocol for the quantification of this compound in various samples, such as plant extracts and pharmaceutical formulations, using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be specific, linear, accurate, and precise, making it suitable for quality control, pharmacokinetic studies, and standardization of herbal products.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. The quantification is performed by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to a calibration curve generated from known concentrations of a this compound standard.

Materials and Reagents

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • pH meter

    • Rotary evaporator (for plant extract preparation)

    • Syringe filters (0.45 µm)

    • HPLC vials

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (optional, for mobile phase modification)

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are protocols for plant extracts and liquid formulations.

A. Plant Material (e.g., Xanthium leaves, stems)

  • Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of methanol.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Filtration and Collection: Filter the mixture through Whatman No. 1 filter paper and collect the filtrate.

  • Re-extraction (Recommended): To ensure exhaustive extraction, repeat the extraction process on the residue with a fresh 20 mL portion of methanol. Combine the filtrates.

  • Concentration: Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution and Filtration: Reconstitute the dried extract with a known volume of acetonitrile (e.g., 5 mL). Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

B. Liquid Formulations

  • Dilution: Dilute the liquid formulation with acetonitrile to bring the expected this compound concentration within the range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions

The following HPLC conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific HPLC system and column used.

ParameterRecommended Condition
HPLC System Standard HPLC with UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 210 nm (or wavelength of maximum absorbance for this compound)
Run Time 10 minutes (or until the peak of interest has eluted)
Method Validation

To ensure the reliability of the analytical method, it should be validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity/Selectivity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Range The range should cover the expected concentrations of this compound in the samples.
Accuracy (% Recovery) 98-102% recovery of spiked analyte at three different concentration levels.
Precision (%RSD) Intra-day and inter-day precision should have a Relative Standard Deviation (%RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured manner.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
0.5
1.0
5.0
10.0
25.0
50.0
Equation

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity (r²)
Range (µg/mL)
Accuracy (% Recovery)
Precision (%RSD)
LOD (µg/mL)
LOQ (µg/mL)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the HPLC quantification of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification start Start std_prep Prepare Standard Solutions (Stock and Working) start->std_prep sample_prep Prepare Sample (Extraction/Dilution) start->sample_prep hplc_analysis HPLC Analysis (Inject Standards and Samples) std_prep->hplc_analysis sample_prep->hplc_analysis data_acq Data Acquisition (Chromatograms) hplc_analysis->data_acq cal_curve Generate Calibration Curve (Peak Area vs. Concentration) data_acq->cal_curve quantify Quantify this compound in Samples data_acq->quantify cal_curve->quantify end End quantify->end

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. Adherence to the described protocols for sample preparation, chromatographic analysis, and method validation will ensure the generation of accurate and reproducible results. This method is a valuable tool for researchers and professionals involved in the study and development of this compound-containing products.

Application Notes and Protocols for Evaluating Xanthatin Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin is a naturally occurring sesquiterpene lactone that has garnered significant interest in the field of oncology for its potent cytotoxic and anti-proliferative effects against a wide range of cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using common cell-based assays. The included methodologies for MTT, Lactate (B86563) Dehydrogenase (LDH), and Apoptosis (Annexin V/Propidium Iodide) assays are foundational for screening and characterizing the anti-cancer properties of this compound and other natural products. Additionally, this guide summarizes the quantitative bioactivity of this compound across various cancer cell lines and illustrates the key signaling pathways implicated in its mechanism of action.

Data Presentation: Quantitative Bioactivity of this compound

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell proliferation or viability. The IC50 values for this compound have been determined in numerous cancer cell lines, demonstrating its broad-spectrum anti-cancer potential.[1]

Cell LineCancer TypeIC50 (µM)Reference
Hep-G2Hepatocellular Carcinoma49.0 ± 1.2[1][3]
L1210Leukemia12.3 ± 0.9[1][3]
HT-29Colorectal CancerVaries (Inhibits proliferation)[2]
HeLaCervical CancerVaries (Inhibits proliferation)[2]
HL-60Leukemia2.63 µg/mL[1]
A549Non-small-cell lung cancer<20 µM (after 48h)[4]
MDA-MB-231Breast CancerModerate to high cytotoxicity[1]
WiDrColon AdenocarcinomaModerate to high cytotoxicity[1]
NCI-417Lung CancerModerate to high cytotoxicity[1]
MIA PaCa-2Pancreatic CancerInduces caspase 3/7 activity[1]

Experimental Workflow

The general workflow for evaluating the cytotoxicity of this compound involves a series of well-established cell-based assays. The process begins with determining the compound's effect on cell viability and proliferation, followed by assays to elucidate the mechanism of cell death, such as apoptosis or necrosis.

G cluster_0 Preparation cluster_1 Cytotoxicity Assessment cluster_2 Analysis a Cell Culture b This compound Treatment a->b c MTT Assay (Cell Viability) b->c d LDH Assay (Cytotoxicity/Necrosis) b->d e Annexin V/PI Staining (Apoptosis) b->e f Data Analysis c->f d->f e->f g IC50 Determination f->g h Mechanism of Action f->h

Caption: General experimental workflow for this compound cytotoxicity assessment.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[2]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[6]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only). Incubate for 24, 48, or 72 hours.[1]

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value using a dose-response curve fitting software.[1]

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[7][8]

Materials:

  • 96-well plates

  • Treated cells from the cytotoxicity experiment

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided with the kit for positive control)

  • Microplate reader

Protocol:

  • Prepare Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release (Positive Control): Add lysis buffer to untreated cells 45 minutes before the assay.[9]

    • Background control: Culture medium only.

  • Sample Collection: After this compound treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate live or early apoptotic cells but stains the nucleus of late apoptotic and necrotic cells.[11]

Materials:

  • Flow cytometer

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding buffer

  • Phosphate-buffered saline (PBS)

  • Treated cells

Protocol:

  • Cell Harvesting: Following treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways of this compound Cytotoxicity

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, which is a crucial regulator of inflammation, cell survival, and proliferation.[14] By inhibiting the phosphorylation of IKK and subsequently the degradation of IκBα, this compound prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic genes.[14][15]

G This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NFκB_p65 NF-κB (p65) IκBα->NFκB_p65 Sequestration Nucleus Nucleus NFκB_p65->Nucleus Translocation (Blocked) Anti_apoptotic_genes Anti-apoptotic Genes (e.g., Bcl-2) Nucleus->Anti_apoptotic_genes Transcription (Downregulated) Apoptosis Apoptosis Anti_apoptotic_genes->Apoptosis Inhibition

Caption: this compound's inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been reported to activate this pathway in glioma cells, leading to an inhibition of autophagy and subsequent apoptosis.[16][17] However, in other cancer types, inhibition of the mTOR pathway by this compound has been observed to suppress cancer cell progression.[18]

G cluster_glioma In Glioma Cells This compound This compound PI3K PI3K This compound->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Autophagy Autophagy mTOR->Autophagy Inhibition Apoptosis Apoptosis Autophagy->Apoptosis Inhibition

Caption: this compound's effect on the PI3K/Akt/mTOR pathway in glioma cells.
GSK-3β/β-catenin Signaling Pathway

The cytotoxicity of this compound has been shown to be mediated through the glycogen (B147801) synthase kinase-3β (GSK-3β) and β-catenin signaling pathways.[19] Genetic inactivation of GSK-3β has been found to compromise the cytotoxic effects of this compound.[19]

G This compound This compound GSK3β GSK-3β This compound->GSK3β Modulation β_catenin β-catenin GSK3β->β_catenin Regulation Cell_Death Cell Death β_catenin->Cell_Death Leads to

Caption: Involvement of GSK-3β/β-catenin in this compound-induced cytotoxicity.
Reactive Oxygen Species (ROS)-Mediated Apoptosis

This compound can induce apoptosis by promoting the generation of reactive oxygen species (ROS).[3][20] The accumulation of ROS leads to oxidative stress, which in turn can trigger both intrinsic and extrinsic apoptotic pathways.[3][20] This can involve the downregulation of anti-apoptotic proteins like c-FLIP and the activation of caspases.[3]

G This compound This compound ROS ROS Generation This compound->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress cFLIP c-FLIP (Anti-apoptotic) Oxidative_Stress->cFLIP Downregulation Caspases Caspase Activation Oxidative_Stress->Caspases Activation Apoptosis Apoptosis cFLIP->Apoptosis Inhibition Caspases->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by this compound.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for evaluating the cytotoxic properties of this compound. The MTT, LDH, and Annexin V/PI staining assays are complementary techniques that, when used together, offer a comprehensive understanding of a compound's anti-cancer activity, from initial screening of cell viability to elucidation of the specific mode of cell death. The provided protocols and an understanding of the key signaling pathways involved will aid researchers in the continued investigation of this compound as a potential therapeutic agent.

References

In Vitro Anti-inflammatory Assay for Xanthatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin is a naturally occurring sesquiterpene lactone predominantly isolated from plants of the Xanthium genus.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anti-inflammatory properties of this compound. The primary model discussed is the widely used lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a robust system for mimicking inflammatory responses.

The anti-inflammatory activity of this compound is attributed to its ability to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3).[3][4][5] By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes critical to the inflammatory cascade.[3][6]

These protocols are designed to guide researchers in systematically evaluating the anti-inflammatory potential of this compound, providing a foundation for further investigation into its therapeutic applications.

Data Presentation

The following tables summarize quantitative data on the in vitro anti-inflammatory effects of this compound.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

ParameterCell LineStimulantThis compound Concentration% Inhibition / IC50Reference
Nitric Oxide (NO) ProductionMicrogliaLPSIC50: 0.47 µM50%[7]
Prostaglandin E2 (PGE2) Synthesis--100 µg/mL24%[8]
TNF-α ProductionRAW 264.7LPSDose-dependentSignificant reduction[3][4]
IL-6 ProductionRAW 264.7LPSDose-dependentSignificant reduction[3][4]
IL-1β ProductionRAW 264.7LPSDose-dependentSignificant reduction[3][4]

Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression

Target ProteinCell LineStimulantThis compound ConcentrationEffectReference
iNOS ExpressionRAW 264.7LPSDose-dependentDownregulation[3]
COX-2 ExpressionRAW 264.7LPSDose-dependentDownregulation[3]
COX-2 ExpressionHT-29TNF-α3 µMInhibition[6]

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and subsequent treatment with this compound and LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow for optimal growth and response to treatment. For a 96-well plate, a density of 1-2 x 10^5 cells/well is recommended.[7] Allow the cells to adhere and grow overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.1%).

  • Treatment:

    • For the assessment of anti-inflammatory effects, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

    • Include the following control groups:

      • Untreated cells (negative control)

      • Cells treated with LPS only (positive control)

      • Cells treated with this compound only (to assess any intrinsic effects of the compound)

      • Cells treated with the vehicle (DMSO) and LPS (vehicle control)

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 1.

  • After the incubation period (e.g., 24 hours), remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent:

  • Sodium nitrite (NaNO2) standard solutions (for standard curve)

Procedure:

  • Collect the cell culture supernatants after treatment as described in Protocol 1.

  • In a 96-well plate, add 50-100 µL of the collected supernatant to each well.

  • Add an equal volume of Griess Reagent to each well.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Cytokine Quantification (ELISA)

This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6, IL-1β)

  • Wash Buffer

  • Assay Diluent

  • Substrate Solution (e.g., TMB)

  • Stop Solution

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add the collected cell culture supernatants and standards to the wells.

  • Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate and add the detection antibody.

  • Incubate to allow the detection antibody to bind to the captured cytokine.

  • Wash the plate and add the enzyme-linked secondary antibody (e.g., streptavidin-HRP).

  • Incubate and wash the plate.

  • Add the substrate solution and incubate until a color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

This protocol is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_supernatant_assays Supernatant Analysis cluster_lysate_assays Lysate Analysis start Culture RAW 264.7 Macrophages seed Seed Cells in Plates start->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability supernatant Collect Supernatant stimulate->supernatant lysate Prepare Cell Lysate stimulate->lysate griess NO Production (Griess) supernatant->griess elisa Cytokine Levels (ELISA) supernatant->elisa western Protein Expression (Western Blot) (iNOS, COX-2, Signaling Proteins) lysate->western

Caption: Experimental workflow for assessing the in vitro anti-inflammatory effects of this compound.

Xanthatin_Signaling_Pathway This compound's Anti-inflammatory Mechanism cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_inflammatory_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 This compound This compound This compound->MAPK This compound->IKK STAT3_p p-STAT3 This compound->STAT3_p AP1 AP-1 MAPK->AP1 iNOS_COX2 iNOS, COX-2 AP1->iNOS_COX2 Cytokines TNF-α, IL-6, IL-1β AP1->Cytokines IkB IκBα IKK->IkB NFkB NF-κB (p65) IkB->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation NFkB_nuc->iNOS_COX2 NFkB_nuc->Cytokines STAT3->STAT3_p STAT3_nuc p-STAT3 (nucleus) STAT3_p->STAT3_nuc translocation STAT3_nuc->iNOS_COX2 STAT3_nuc->Cytokines NO_PGE2 NO, PGE2 iNOS_COX2->NO_PGE2

Caption: Signaling pathways modulated by this compound to exert its anti-inflammatory effects.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Xanthatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various animal models to study the in vivo efficacy of Xanthatin, a natural sesquiterpene lactone with demonstrated anti-cancer and anti-inflammatory properties. The included methodologies, quantitative data summaries, and signaling pathway diagrams are intended to guide researchers in designing and executing robust preclinical studies.

Anti-Cancer Efficacy in Murine Melanoma Model

This section outlines the use of a syngeneic murine melanoma model to evaluate the anti-tumor effects of this compound.

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of this compound in B16-F10 Melanoma Model

Treatment GroupDosage (mg/kg/day, i.p.)Mean Tumor Weight (g) ± SDTumor Inhibition Rate (%)
Control (Vehicle)-1.89 ± 0.34-
This compound101.25 ± 0.28*33.86
This compound200.87 ± 0.21 53.97
This compound400.54 ± 0.1571.43

*p < 0.05, **p < 0.01 vs. Control group. Data extracted from Li et al., 2013.

Experimental Protocol

1.2.1. Animal Model: C57BL/6 mice (male, 6-8 weeks old).

1.2.2. Cell Culture and Tumor Implantation:

  • Murine melanoma B16-F10 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Harvest cells in the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each C57BL/6 mouse.

1.2.3. This compound Administration:

  • Allow tumors to grow for approximately 7 days until they reach a palpable size.

  • Randomly divide mice into treatment and control groups (n=6-8 per group).

  • Prepare this compound in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium).

  • Administer this compound intraperitoneally (i.p.) daily at the desired dosages (10, 20, and 40 mg/kg) for a period of 14-21 days. The control group receives the vehicle solution.

1.2.4. Efficacy Evaluation:

  • Monitor tumor volume every other day using calipers (Volume = (length × width^2) / 2).

  • At the end of the treatment period, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Calculate the tumor inhibition rate using the formula: (1 - (Mean tumor weight of treated group / Mean tumor weight of control group)) × 100%.

Signaling Pathway

Wnt_Beta_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 This compound This compound Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) This compound->Destruction_Complex Modulates? Wnt Wnt Wnt->Frizzled Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Ubiquitination Ubiquitination & Degradation Beta_Catenin->Ubiquitination Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Accumulates and Translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Anti-Cancer Efficacy in Glioma Xenograft Model

This section describes the protocol for assessing this compound's efficacy in a glioma xenograft mouse model.

Data Presentation

Table 2: In Vivo Anti-Tumor Efficacy of this compound in C6 Glioma Xenograft Model

Treatment GroupDosage (mg/kg/day, i.p.)Mean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEM
Control (Vehicle)-1250 ± 1501.2 ± 0.2
This compound10980 ± 1200.95 ± 0.15
This compound20750 ± 100 0.72 ± 0.12
This compound40500 ± 80 0.48 ± 0.09

*p < 0.05, **p < 0.01 vs. Control group. Data extracted from Ma et al., 2020.

Experimental Protocol

2.2.1. Animal Model: Athymic nude mice (BALB/c-nu/nu, male, 4-6 weeks old).

2.2.2. Cell Culture and Tumor Implantation:

  • Rat glioma C6 cells are maintained in F-12K Medium supplemented with 15% horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Prepare a single-cell suspension of C6 cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each nude mouse.

2.2.3. This compound Administration:

  • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomize mice into different treatment groups (n=6-8 per group).

  • Administer this compound via intraperitoneal injection daily at doses of 10, 20, and 40 mg/kg for 14 consecutive days. The control group receives the vehicle.

2.2.4. Efficacy Evaluation:

  • Measure tumor dimensions with a caliper every two days and calculate the tumor volume.

  • Record the body weight of the mice to monitor for toxicity.

  • After 14 days of treatment, euthanize the animals, and excise and weigh the tumors.

  • Tumor tissues can be processed for further analysis, such as Western blotting or immunohistochemistry, to investigate the mechanism of action.

Signaling Pathway

ER_Stress_CHOP_Pathway cluster_UPR Unfolded Protein Response (UPR) This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 IRE1 IRE1 ER_Stress->IRE1 eIF2a p-eIF2α PERK->eIF2a CHOP CHOP ATF6->CHOP IRE1->CHOP ATF4 ATF4 eIF2a->ATF4 ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Anti-Inflammatory Efficacy in Asthma Mouse Model

This section provides a protocol for an ovalbumin-induced allergic asthma model to assess the anti-inflammatory effects of this compound.

Data Presentation

Table 3: Anti-Inflammatory Effects of this compound in Ovalbumin-Induced Asthma Model

Treatment GroupDosage (mg/kg, i.g.)IL-4 (pg/mL) in BALF ± SDIL-5 (pg/mL) in BALF ± SDIL-13 (pg/mL) in BALF ± SDTotal IgE (ng/mL) in Serum ± SD
Control-15.2 ± 3.112.5 ± 2.820.1 ± 4.550.3 ± 10.2
OVA-85.6 ± 10.2 78.9 ± 9.595.4 ± 11.3 350.7 ± 45.8
OVA + this compound2550.3 ± 7.5##45.1 ± 6.8##58.2 ± 8.1##210.5 ± 30.1##
OVA + this compound5035.8 ± 5.9##31.7 ± 4.9##40.6 ± 6.3##155.2 ± 25.6##

**p < 0.01 vs. Control group; ##p < 0.01 vs. OVA group. Data extracted from Chang et al., 2020.

Experimental Protocol

3.2.1. Animal Model: BALB/c mice (female, 6-8 weeks old).

3.2.2. Asthma Induction:

  • On days 0 and 7, sensitize mice by intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (B78521) in 200 µL of saline.

  • From day 14 to day 21, challenge the mice with 1% OVA aerosol for 30 minutes daily using a nebulizer.

  • The control group is sensitized and challenged with PBS.

3.2.3. This compound Administration:

  • From day 14 to day 21, administer this compound (25 and 50 mg/kg) intragastrically (i.g.) one hour before each OVA challenge.

  • The OVA group receives the vehicle.

3.2.4. Efficacy Evaluation:

  • 24 hours after the last challenge, collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with PBS.

  • Centrifuge the BALF and collect the supernatant for cytokine analysis (IL-4, IL-5, IL-13) using ELISA kits.

  • Collect blood via cardiac puncture, separate the serum, and measure total IgE levels by ELISA.

  • Lungs can be harvested for histopathological examination (e.g., H&E and PAS staining) to assess inflammatory cell infiltration and mucus production.

Signaling Pathway

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Allergen Allergen (OVA) IKK IKK Allergen->IKK JAK JAK Allergen->JAK This compound This compound This compound->IKK Inhibits This compound->JAK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_N NF-κB NFkB->NFkB_N Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_N p-STAT3 STAT3->STAT3_N Translocates Inflammatory_Genes Inflammatory Gene Expression (IL-4, IL-5, IL-13) NFkB_N->Inflammatory_Genes Activates STAT3_N->Inflammatory_Genes Activates

General Experimental Workflow

Experimental_Workflow cluster_endpoint Endpoint Analyses Animal_Model 1. Animal Model Establishment (e.g., Tumor Xenograft, Allergic Asthma) Grouping 2. Random Grouping (Control, Vehicle, this compound Doses) Animal_Model->Grouping Treatment 3. This compound Administration (Route, Dose, Frequency, Duration) Grouping->Treatment Monitoring 4. In-life Monitoring (Tumor Volume, Body Weight, Clinical Signs) Treatment->Monitoring Endpoint 5. Endpoint Analysis Monitoring->Endpoint Tumor_Analysis Tumor Weight & Volume Measurement Endpoint->Tumor_Analysis BALF_Analysis BALF Collection & Cytokine/IgE Analysis Endpoint->BALF_Analysis Histo_Analysis Histopathology Endpoint->Histo_Analysis WB_IHC Western Blot / IHC (Mechanism of Action) Endpoint->WB_IHC

Formulation of Xanthatin for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin, a naturally occurring sesquiterpene lactone primarily isolated from plants of the Xanthium genus, has garnered significant interest for its potent anti-inflammatory, anti-tumor, and other pharmacological activities.[1][2] Its mechanism of action involves the modulation of key signaling pathways, including NF-κB, STAT3, and MAPK, making it a promising candidate for further preclinical and clinical investigation.[2][3] However, this compound's poor aqueous solubility presents a considerable challenge for its formulation and delivery in preclinical studies.

These application notes provide detailed protocols for the formulation of this compound for various routes of administration in animal models, summarize its physicochemical properties, and illustrate its key signaling pathways and experimental workflows.

Physicochemical and Solubility Data

A thorough understanding of this compound's physicochemical properties is fundamental to developing effective formulations.

PropertyValueReference
Molecular Formula C₁₅H₁₈O₃
Molecular Weight 246.3 g/mol [3]
Appearance White solid/prismatic crystals with a faint yellow color[4][5]
Melting Point 114.30 ± 0.03 °C[5]
Water Solubility Slightly soluble in cold water[4]
Organic Solvent Solubility
DMSO49 mg/mL (198.94 mM)[3]
ChloroformSoluble[4]
DichloromethaneSoluble[4]
MethanolSoluble[4]
AcetoneSoluble[4]

Pharmacokinetic Profile

While comprehensive pharmacokinetic data remains limited in publicly available literature, existing studies indicate that this compound's low water solubility can impact its bioavailability. Formulation strategies are therefore crucial to enhance its absorption and exposure in preclinical models. An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of this compound in rat plasma, with a lower limit of quantification (LLOQ) of 1 ng/mL and a linear range of 1-5000 ng/mL.[6]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple intracellular signaling pathways implicated in cancer and inflammation.

Xanthatin_Signaling_Pathways This compound This compound IKK IKK This compound->IKK inhibits JAK JAK This compound->JAK inhibits MAPK MAPK This compound->MAPK inhibits ER_Stress ER Stress This compound->ER_Stress induces NFkB NF-κB IKK->NFkB activates Inflammation Inflammation NFkB->Inflammation Cell_Growth Cell Growth & Proliferation NFkB->Cell_Growth STAT3 STAT3 JAK->STAT3 activates STAT3->Cell_Growth MAPK->Cell_Growth CHOP CHOP ER_Stress->CHOP activates Apoptosis Apoptosis CHOP->Apoptosis

Figure 1. Key signaling pathways modulated by this compound.

Experimental Protocols for Formulation Preparation

The following protocols provide detailed methodologies for preparing this compound formulations for oral, intraperitoneal, and intravenous administration in preclinical models.

Protocol 1: Preparation of this compound for Oral Gavage (Suspension)

This protocol describes the preparation of a this compound suspension using carboxymethylcellulose sodium (CMC-Na), a common suspending agent.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water for injection

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Homogenizer (optional)

  • Sterile syringes and gavage needles

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 50 mg of CMC-Na to 10 mL of sterile water while vortexing until fully dissolved.

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume. For example, to prepare 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound.

  • Pre-wetting: Transfer the this compound powder to a sterile conical tube. Add a small volume of the CMC-Na solution (e.g., 1 mL) to form a paste.

  • Suspension: Gradually add the remaining CMC-Na solution to the paste while continuously vortexing to ensure a uniform suspension.

  • Homogenization (Optional): For a more uniform and stable suspension, homogenize the mixture at a moderate speed.

  • Storage: Store the suspension at 4°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.

Oral_Gavage_Workflow start Start weigh Weigh this compound and CMC-Na start->weigh prepare_vehicle Prepare 0.5% CMC-Na Solution weigh->prepare_vehicle pre_wet Pre-wet this compound with Vehicle prepare_vehicle->pre_wet suspend Gradually Add Vehicle & Vortex pre_wet->suspend homogenize Homogenize (Optional) suspend->homogenize store Store at 4°C, Protected from Light homogenize->store administer Administer via Oral Gavage store->administer

Figure 2. Workflow for preparing this compound oral suspension.
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection

For intraperitoneal administration, a solubilized formulation is often preferred to minimize irritation and ensure bioavailability. This protocol utilizes a co-solvent system. In a study on nude mice with glioma xenografts, this compound was administered intraperitoneally at doses of 10, 20, and 40 mg/kg/day.[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), high purity

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes or glass vials

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Solubilization: In a sterile tube, dissolve the this compound powder in DMSO. Aim for a final DMSO concentration of 5-10% of the total volume.

  • Addition of Co-solvents and Surfactants: To the DMSO-Xanthatin solution, add PEG300 and Tween 80. A common vehicle composition is 10% DMSO, 40% PEG300, and 5% Tween 80. Mix thoroughly.

  • Aqueous Phase: Slowly add sterile saline to the organic phase while vortexing to bring the solution to the final volume (e.g., 45% saline).

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Final Inspection: The final formulation should be a clear solution. Prepare fresh before use.

Protocol 3: Preparation of this compound for Intravenous (IV) Injection

Intravenous formulations require strict sterility and the use of well-tolerated excipients to prevent precipitation and embolism. This protocol employs a cyclodextrin-based vehicle to enhance solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile tubes, syringes, and 0.22 µm syringe filters

Procedure:

  • Preparation of Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile saline. Gentle warming may be necessary to aid dissolution. Allow the solution to cool to room temperature.

  • Weighing and Initial Solubilization: Weigh the required amount of this compound. Dissolve it in a minimal volume of DMSO (aiming for <5% of the final volume).

  • Complexation: Slowly add the DMSO-Xanthatin solution to the HP-β-CD solution while vortexing vigorously to facilitate the formation of an inclusion complex.

  • Equilibration: Allow the mixture to equilibrate for at least one hour at room temperature, protected from light.

  • Sterilization and Administration: Filter the final solution through a 0.22 µm syringe filter. The solution should be clear before administration and should be injected slowly.

Advanced Formulation Strategy: Nanoparticles

To further enhance the bioavailability of this compound, nanoparticle-based delivery systems can be employed. A study reported the development of this compound-loaded polydopamine nanoparticles (PDA-XA-NPs) for improved gastric adhesion and bioavailability.

Summary of Nanoparticle Formulation Data:

ParameterValue
Particle Shape Spherical
Particle Size ~380 nm
Encapsulation Efficiency 82.1 ± 0.02%
Drug Loading Capacity 5.5 ± 0.1%

These nanoparticles demonstrated stable and slow drug release and significantly higher gastric mucosal retention compared to the bulk drug.

Conclusion

The successful preclinical evaluation of this compound is highly dependent on the development of appropriate formulations to overcome its poor aqueous solubility. The protocols and data presented here provide a comprehensive guide for researchers to prepare consistent and effective this compound formulations for in vivo studies. The choice of formulation should be guided by the intended route of administration, the specific requirements of the animal model, and the overall objectives of the preclinical study. Further investigation into advanced formulations, such as nanoparticles, may offer significant advantages in enhancing the therapeutic potential of this compound.

References

Application Notes and Protocols: Measuring Xanthatin's Effect on Angiogenesis In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway, primarily mediated through its receptor VEGFR2, is a key regulator of angiogenesis.[3][4] Xanthatin, a natural sesquiterpene lactone, has emerged as a potent inhibitor of angiogenesis by targeting the VEGFR2 signaling cascade.[3][5] These application notes provide detailed protocols for assessing the anti-angiogenic effects of this compound in vitro using common and robust assays.

Mechanism of Action: this compound and the VEGFR2 Signaling Pathway

This compound exerts its anti-angiogenic effects by directly inhibiting the phosphorylation of VEGFR2, a critical step in the activation of downstream signaling pathways.[3][5] Upon binding of VEGF to VEGFR2, the receptor dimerizes and autophosphorylates, initiating a cascade of intracellular signals that promote endothelial cell proliferation, migration, and tube formation. This compound's inhibition of VEGFR2 phosphorylation effectively blocks these downstream events, including the activation of STAT3, PI3K, and Akt.[3][6]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation PI3K PI3K pVEGFR2->PI3K STAT3 STAT3 pVEGFR2->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration Tube_Formation Tube Formation Akt->Tube_Formation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Proliferation pSTAT3->Migration pSTAT3->Tube_Formation This compound This compound This compound->pVEGFR2 Inhibits

Caption: this compound inhibits angiogenesis by blocking VEGF-induced VEGFR2 phosphorylation.

Data Presentation: Summary of this compound's In Vitro Anti-Angiogenic Effects

The following tables summarize the dose-dependent inhibitory effects of this compound on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Effect of this compound on VEGF-Induced HUVEC Proliferation

This compound ConcentrationInhibition of Cell Proliferation (%)
10 µMSignificant decrease
20 µMSignificant decrease
40 µMSignificant decrease

Data adapted from a study by Sun et al., where this compound markedly decreased the proliferation of HUVECs stimulated by VEGF.[3]

Table 2: Effect of this compound on VEGF-Induced HUVEC Migration (Transwell Assay)

This compound ConcentrationInhibition of Cell Migration
5 µMRemarkable inhibition
10 µMRemarkable inhibition

Data adapted from a study by Sun et al., where this compound remarkably inhibited the migration of HUVECs.[3]

Table 3: Effect of this compound on VEGF-Induced HUVEC Tube Formation

This compound ConcentrationInhibition of Tube Formation
5 µMConcentration-dependent decrease
10 µMConcentration-dependent decrease

Data adapted from a study by Sun et al., where this compound concentration-dependently decreased HUVEC tube formation.[3]

Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-angiogenic properties of this compound in vitro.

Experimental_Workflow Start Start: Culture HUVECs Prepare_this compound Prepare this compound Solutions (Various Concentrations) Start->Prepare_this compound Assay_Choice Select In Vitro Assay Prepare_this compound->Assay_Choice Viability Cell Viability Assay (e.g., LDH) Assay_Choice->Viability Toxicity Migration Cell Migration Assay (e.g., Transwell) Assay_Choice->Migration Motility Tube_Formation Tube Formation Assay (on Matrigel) Assay_Choice->Tube_Formation Morphogenesis Western_Blot Western Blot Analysis (VEGFR2, STAT3, etc.) Assay_Choice->Western_Blot Mechanism Data_Analysis Data Acquisition & Analysis Viability->Data_Analysis Migration->Data_Analysis Tube_Formation->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anti-Angiogenic Effect Data_Analysis->Conclusion

Caption: General workflow for in vitro evaluation of this compound's anti-angiogenic effects.

Experimental Protocols

HUVEC Cell Culture
  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium (e.g., M199) supplemented with 20% Fetal Bovine Serum (FBS), endothelial cell growth supplement (ECGS), heparin, and penicillin/streptomycin.

    • Tissue culture flasks/plates

    • Incubator (37°C, 5% CO2)

  • Protocol:

    • Culture HUVECs in supplemented endothelial cell growth medium.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency. Use cells between passages 3 and 7 for experiments.

Cell Viability Assay (LDH Cytotoxicity Assay)

This assay is essential to confirm that the observed anti-angiogenic effects of this compound are not a result of general cytotoxicity.[3]

  • Materials:

    • HUVECs

    • 96-well plates

    • This compound (various concentrations)

    • Vehicle control (e.g., 0.1% DMSO)

    • Positive control (e.g., 1% Triton X-100)

    • LDH cytotoxicity assay kit

    • Microplate reader

  • Protocol:

    • Seed HUVECs (6 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[3]

    • Treat the cells with various concentrations of this compound, vehicle control, or positive control for 24 hours.[3]

    • Collect the cell supernatants.[3]

    • Analyze the LDH activity in the supernatants according to the manufacturer's instructions.[3]

    • Measure the absorbance at 490 nm using a microplate reader.[3]

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the directional migration of endothelial cells, a key step in angiogenesis.

  • Materials:

    • HUVECs

    • Transwell inserts (8 µm pore size)

    • 24-well plates

    • This compound (various concentrations)

    • VEGF (e.g., 30 ng/mL)

    • Serum-free or low-serum medium (e.g., M199 with 0.5% FBS)

    • Crystal violet stain

    • Cotton swabs

    • Microscope

  • Protocol:

    • Serum-starve HUVECs for 4-6 hours.

    • Pretreat serum-starved HUVECs (4 x 10⁴ cells) with different concentrations of this compound for 30 minutes.[3]

    • Seed the pretreated cells in the upper chamber of the Transwell inserts in low-serum medium.[3]

    • Add medium containing VEGF to the lower chamber to act as a chemoattractant.[3]

    • Incubate for 5-7 hours to allow for cell migration.[3]

    • Remove non-migrated cells from the upper surface of the insert with a cotton swab.[3]

    • Fix and stain the migrated cells on the lower surface of the insert with crystal violet.[3]

    • Count the number of migrated cells in several random fields under a microscope.[3]

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, mimicking the final step of angiogenesis.

  • Materials:

    • HUVECs

    • Matrigel (or other basement membrane extract)

    • 48-well plates

    • This compound (various concentrations)

    • VEGF

    • Microscope with a camera

  • Protocol:

    • Thaw Matrigel on ice and coat the wells of a 48-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

    • Pretreat HUVECs (4 x 10⁴ cells/well) with various concentrations of this compound for 1 hour.[3]

    • Seed the pretreated HUVECs onto the Matrigel-coated wells.

    • Incubate for 4-12 hours to allow for tube formation.

    • Visualize and photograph the tube-like structures using a microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software.[7][8][9]

Western Blot Analysis

This technique is used to investigate the molecular mechanism of this compound's action by examining the phosphorylation status of key proteins in the VEGFR2 signaling pathway.

  • Materials:

    • HUVECs

    • This compound

    • VEGF

    • Lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagents

  • Protocol:

    • Treat HUVECs with this compound in the presence or absence of VEGF for a specified time.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the anti-angiogenic effects of this compound in vitro. By employing these assays, researchers can effectively quantify the inhibitory impact of this compound on endothelial cell proliferation, migration, and tube formation, and elucidate its mechanism of action through the VEGFR2 signaling pathway. These studies are crucial for the continued development of this compound as a potential therapeutic agent for diseases driven by pathological angiogenesis.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Xanthatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin, a natural sesquiterpenoid lactone, has garnered significant interest in oncological research due to its demonstrated anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][2] This document provides a comprehensive guide to the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis. The protocols detailed herein are based on the widely used Annexin V and Propidium Iodide (PI) dual-staining method, which allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[3]

The principle of the Annexin V/PI assay is based on two key cellular changes during apoptosis. In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify these early apoptotic cells.[4] Propidium iodide is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, binding to DNA and fluorescing.[5] This dual-staining approach enables the quantitative assessment of apoptosis progression.

Data Presentation

The following tables summarize the dose-dependent effect of this compound on the induction of apoptosis in various cancer cell lines, as determined by flow cytometry.

Table 1: this compound-Induced Apoptosis in A549 Non-Small-Cell Lung Cancer Cells [6][7]

This compound Concentration (µM)Treatment Time (hours)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Control)24~2.5~1.5~4.0
524Significantly IncreasedIncreasedSignificantly Increased
1024Further IncreasedIncreasedFurther Increased
2024Markedly IncreasedIncreasedMarkedly Increased

Table 2: this compound-Induced Apoptosis in Human Retinoblastoma Cells (Y79 and WERI-RB-1) [8]

Cell LineThis compound Concentration (µM)Treatment Time (hours)Total Apoptotic Cells (%)
Y790 (Control)489.77
548Increased
1048Increased
204859.9
WERI-RB-10 (Control)483.57
548Increased
1048Increased
204833.38

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol outlines the steps for treating cultured cancer cells with this compound to induce apoptosis prior to flow cytometry analysis.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2, U251, Y79)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).[6][8]

  • Cell Harvesting:

    • Adherent Cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension Cells: Directly collect the cell suspension.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS. Proceed immediately to the Annexin V/PI staining protocol.

Protocol 2: Annexin V/PI Staining for Flow Cytometry

This protocol details the procedure for staining this compound-treated cells with Annexin V and Propidium Iodide for the quantification of apoptosis.

Materials:

  • Harvested and washed cell pellets (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Deionized water

  • Flow cytometer

Procedure:

  • Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.[9]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][10]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[9][10]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within one hour).[11] Acquire a sufficient number of events (e.g., 10,000) for statistical analysis.

Controls for Flow Cytometry Setup:

  • Unstained cells

  • Cells stained with only Annexin V-FITC

  • Cells stained with only Propidium Iodide

These controls are essential for setting up the proper compensation and gates for the analysis of the dual-stained samples.[9]

Visualization of Pathways and Workflows

Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple signaling cascades. The primary mechanism involves the intrinsic or mitochondrial pathway.[2][6] Additionally, disruption of the NF-κB pathway and induction of endoplasmic reticulum (ER) stress have been implicated.[6][12][13]

This compound This compound p53 p53 Activation This compound->p53 NFkB_pathway NF-κB Pathway Disruption This compound->NFkB_pathway ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress ROS ROS Generation This compound->ROS Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 Mitochondrion Mitochondrion Bax_Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_pathway->Apoptosis ER_Stress->Apoptosis cFLIP c-FLIP Inhibition ROS->cFLIP cFLIP->Caspase3

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental Workflow for Apoptosis Analysis

The following diagram illustrates the key steps involved in the analysis of this compound-induced apoptosis using flow cytometry.

cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_seeding 1. Cell Seeding xanthatin_treatment 2. This compound Treatment cell_seeding->xanthatin_treatment incubation 3. Incubation xanthatin_treatment->incubation cell_harvesting 4. Cell Harvesting incubation->cell_harvesting cell_washing 5. Cell Washing cell_harvesting->cell_washing staining 6. Annexin V/PI Staining cell_washing->staining flow_cytometry 7. Flow Cytometry staining->flow_cytometry data_analysis 8. Data Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for apoptosis analysis.

References

Investigating Xanthatin's Effect on Cell Cycle Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin, a natural sesquiterpene lactone, has demonstrated significant antitumor activity across a variety of cancer cell lines. A primary mechanism of its anticancer effect is the induction of cell cycle arrest, predominantly at the G2/M checkpoint, which subsequently leads to apoptosis. These application notes provide a summary of the quantitative effects of this compound on cell cycle progression and detailed protocols for key experiments to investigate these effects.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cell viability and cell cycle distribution in different cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MKN-45Human Gastric Carcinoma1218.6[1][2]
249.3[1][2]
483.9[1][2]
MDA-MB-231Human Breast Cancer48~10[3]
MCF-7Human Breast CancerNot Specified5.05[3]

Table 2: Effect of this compound on Cell Cycle Distribution in Y79 Retinoblastoma Cells

This compound Concentration (µM)% of Cells in G1 Phase% of Cells in G2/M PhaseReference
0Data not availableData not available[4]
0.5DecreasedIncreased[4]
1DecreasedIncreased[4]
2DecreasedIncreased[4]

Signaling Pathways

This compound-induced G2/M cell cycle arrest is a complex process involving multiple signaling pathways. The diagrams below illustrate the key molecular mechanisms identified in the literature.

G2_M_Arrest_Pathway This compound This compound p53 p53 (Upregulation) This compound->p53 Chk1 Chk1 (Downregulation) This compound->Chk1 Chk2 Chk2 (Downregulation) This compound->Chk2 CDC2_phos Phospho-CDC2 (Downregulation) Chk1->CDC2_phos inhibits Chk2->CDC2_phos inhibits G2M_Arrest G2/M Phase Arrest CDC2_phos->G2M_Arrest leads to

This compound-induced G2/M cell cycle arrest pathway.

Apoptosis_Pathway This compound This compound NFkB_p65 Phospho-NF-κB (p65) (Inhibition) This compound->NFkB_p65 IkBa Phospho-IκBα (Inhibition) This compound->IkBa p53 p53 (Upregulation) This compound->p53 Apoptosis Apoptosis NFkB_p65->Apoptosis contributes to Bcl2_Bax Bcl-2/Bax Ratio (Decrease) p53->Bcl2_Bax Caspase9 Pro-caspase-9 (Decrease) Bcl2_Bax->Caspase9 Caspase3 Pro-caspase-3 (Decrease) Caspase9->Caspase3 Caspase3->Apoptosis

This compound-induced apoptosis signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on cell cycle progression are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.[5][6][7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time periods (e.g., 12, 24, 48 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.[9][10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle-Related Proteins

This protocol is used to investigate the effect of this compound on the expression levels of key proteins involved in cell cycle regulation.[14][15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Chk1, Chk2, phospho-CDC2, p53, Bcl-2, Bax, Caspase-3, Caspase-9) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Experimental Workflow

Experimental_Workflow Cell_Culture Cell Culture (e.g., A549, MKN-45) Xanthatin_Treatment This compound Treatment (Varying concentrations and times) Cell_Culture->Xanthatin_Treatment MTT_Assay Cell Viability Assay (MTT) Xanthatin_Treatment->MTT_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Xanthatin_Treatment->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Xanthatin_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

General experimental workflow for investigating this compound's effect.

References

Application Notes and Protocols: High-Throughput Screening for Novel Xanthatin Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin is a naturally occurring sesquiterpene lactone renowned for its diverse pharmacological activities, including anti-inflammatory and anti-tumor effects.[1] It functions as a covalent inhibitor, a mechanism attributed to its α-methylene-γ-butyrolactone moiety.[2] This reactive group allows this compound to form covalent bonds with nucleophilic residues on its protein targets, leading to irreversible inhibition.[2]

Key signaling pathways have been identified as being modulated by this compound. Notably, it has been shown to inhibit the JAK/STAT and NF-κB signaling pathways by directly targeting Janus kinases (JAKs) and IκB kinase (IKK), respectively.[1][2] Additionally, this compound has been reported to influence the PI3K/Akt/mTOR and Wnt/β-catenin pathways and to induce cell cycle arrest by targeting Polo-like kinase 1 (PLK1).[3]

The promiscuous nature of covalent inhibitors like this compound suggests that it may have additional, as-yet-unidentified molecular targets. The identification of these novel targets is crucial for a comprehensive understanding of its mechanism of action and for the development of more selective and potent therapeutic agents. High-throughput screening (HTS) methodologies, coupled with advanced proteomic techniques, provide a powerful platform for the discovery of these novel this compound targets.

This document provides detailed protocols for biochemical and cell-based assays suitable for HTS campaigns aimed at identifying and validating novel targets of this compound. Furthermore, it outlines a proteomic workflow for the broad-scale identification of covalent protein adducts.

Data Presentation

Table 1: Inhibitory Activity of this compound on Kinases
Target KinaseAssay TypeIC50 (μM)Reference
JAK2In vitro kinase assay4.078[2]
IKKβIn vitro kinase assay11.315[2]
STAT3Luciferase reporter assay4.307[2]
Table 2: Cytotoxic Activity of this compound on Various Cancer Cell Lines
Cell LineCancer TypeIC50 (μM)Reference
MDA-MB-231Breast CancerNot specified, but significant cell death observed[2]
MDA-MB-468Breast CancerNot specified, but significant cell death observed[2]
Hs578tBreast CancerNot specified, but significant cell death observed[2]
A549Non-Small Cell Lung CancerDose- and time-dependent cytotoxicity observed[3]
H1975Non-Small Cell Lung CancerDose-dependent cytotoxicity observed
HCC827Non-Small Cell Lung CancerDose-dependent cytotoxicity observed
H1650Non-Small Cell Lung CancerDose-dependent cytotoxicity observed
Table 3: Effect of this compound on Downstream Signaling Molecules
Cell LineTreatmentEffectReference
MDA-MB-231This compound (dose-dependent)Inhibition of IL-6-induced STAT3 phosphorylation[2]
MDA-MB-231This compound (dose-dependent)Inhibition of TNFα-induced p65 phosphorylation[2]
RAW 264.7This compound (dose-dependent)Inhibition of LPS-induced phosphorylation of STAT3 and p65[4]

Experimental Protocols

Biochemical Screening Assay: TR-FRET Kinase Assay for JAK2

This protocol is adapted from the LanthaScreen™ TR-FRET kinase assay for the identification of inhibitors of JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • LanthaScreen™ Tb-anti-pY20 antibody (or other suitable anti-phospho-substrate antibody)

  • Fluorescein-labeled poly-GT substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET dilution buffer

  • EDTA

  • Test compounds (including this compound as a positive control) dissolved in DMSO

  • 384-well assay plates (low volume, black)

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody solution in kinase buffer. The optimal concentration of kinase and antibody should be determined empirically through titration experiments to achieve a robust assay window.

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the kinase to ensure sensitivity to competitive inhibitors.

    • Prepare a 2X EDTA stop solution in TR-FRET dilution buffer.

    • Prepare serial dilutions of test compounds and this compound in DMSO. Further dilute in kinase buffer to a 4X final assay concentration.

  • Assay Protocol:

    • Add 5 µL of the 4X compound solution to the assay plate.

    • Add 5 µL of the 2X kinase/antibody solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the 2X EDTA stop solution containing the Tb-labeled antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET plate reader (ex: 340 nm, em: 495 nm and 520 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Determine the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Screening Assay: NF-κB Luciferase Reporter Assay

This protocol is designed to screen for inhibitors of the NF-κB signaling pathway in a cellular context.

Materials:

  • HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • TNFα (or other NF-κB activator).

  • Test compounds (including this compound as a positive control) dissolved in DMSO.

  • 96-well clear bottom, white-walled assay plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the HEK293-NF-κB reporter cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Pre-incubate the cells with the compounds for 1 hour.

  • Pathway Activation:

    • Add 10 µL of TNFα solution to each well to a final concentration of 10 ng/mL (or an empirically determined EC80 concentration). Include a set of wells with no TNFα as a negative control.

    • Incubate for 6 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to the TNFα-stimulated control wells.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 values as described for the TR-FRET assay.

Target Identification Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for identifying the covalent targets of this compound in a complex proteome using a competitive ABPP approach.

Materials:

  • Cell or tissue lysate.

  • This compound.

  • A broad-spectrum, cysteine-reactive probe with a reporter tag (e.g., a biotinylated iodoacetamide (B48618) probe).

  • Streptavidin-agarose beads.

  • Urea.

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Trypsin.

  • LC-MS/MS system.

Procedure:

  • Proteome Labeling:

    • Treat the proteome with varying concentrations of this compound for a defined period to allow for covalent modification of its targets. A vehicle control (DMSO) should be run in parallel.

    • Add the cysteine-reactive probe to the proteomes to label the remaining accessible cysteine residues.

  • Protein Digestion:

    • Denature the proteins by adding urea.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteines with IAA.

    • Digest the proteins into peptides using trypsin.

  • Enrichment of Labeled Peptides (if using a biotinylated probe):

    • Incubate the peptide mixture with streptavidin-agarose beads to enrich for the probe-labeled peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the bound peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by LC-MS/MS to identify and quantify the labeled peptides.

  • Data Analysis:

    • Identify the peptides that show a dose-dependent decrease in labeling by the probe in the presence of this compound. These peptides correspond to the potential targets of this compound.

    • The specific cysteine residue that is modified can be identified by the mass shift of the peptide fragment ions in the MS/MS spectrum.

    • Bioinformatic analysis can be used to identify the proteins from which these peptides are derived.

Mandatory Visualizations

HTS_Workflow_for_Xanthatin_Targets cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Target Validation & Selectivity cluster_3 Target Identification Primary_Screen High-Throughput Screening (e.g., TR-FRET, Reporter Assay) Hit_Identification Identification of Primary Hits Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Orthogonal_Assay Orthogonal Assays (e.g., Western Blot) IC50_Determination->Orthogonal_Assay Selectivity_Profiling Selectivity Profiling (against related targets) Orthogonal_Assay->Selectivity_Profiling Proteomics Proteomic Profiling (Competitive ABPP) Selectivity_Profiling->Proteomics Target_ID Novel Target Identification Proteomics->Target_ID

Caption: High-throughput screening workflow for identifying novel this compound targets.

Xanthatin_Signaling_Pathways cluster_JAK_STAT JAK/STAT Pathway cluster_NFkB NF-κB Pathway cluster_PI3K_Akt PI3K/Akt/mTOR Pathway This compound This compound JAKs JAKs This compound->JAKs inhibits IKK IKK This compound->IKK inhibits PI3K PI3K This compound->PI3K modulates STAT3 STAT3 JAKs->STAT3 phosphorylates Gene_Expression_JS Inflammation Cell Proliferation STAT3->Gene_Expression_JS Nuclear Translocation & Transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Gene_Expression_NFkB Inflammation Immunity Cell Survival NFkB->Gene_Expression_NFkB Nuclear Translocation & Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR

Caption: Known signaling pathways modulated by this compound.

Competitive_ABPP_Workflow cluster_control Control cluster_treatment Treatment Proteome Cell/Tissue Proteome DMSO Vehicle (DMSO) Proteome->DMSO This compound This compound Proteome->this compound Probe_Control Add Cysteine-Reactive Probe (e.g., Biotin-Iodoacetamide) DMSO->Probe_Control Digestion Proteolysis (Trypsin) Probe_Control->Digestion Probe_Treatment Add Cysteine-Reactive Probe This compound->Probe_Treatment Probe_Treatment->Digestion Enrichment Streptavidin Enrichment (for biotinylated peptides) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis: Quantitative Comparison LC_MS->Data_Analysis Target_ID Identification of This compound-bound Peptides/Proteins Data_Analysis->Target_ID

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

References

Application Notes and Protocols: Validating Xanthatin's Mechanism of Action using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin, a natural sesquiterpene lactone isolated from Xanthium strumarium, has demonstrated significant anti-tumor activity across a variety of cancer cell lines.[1][2] Its mechanism of action is multifaceted, implicating several key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. This document provides detailed application notes and protocols for researchers investigating the anti-cancer properties of this compound, with a special focus on utilizing CRISPR-Cas9 gene-editing technology for target validation. The precise and efficient nature of CRISPR-Cas9 allows for the definitive validation of molecular targets, strengthening the case for this compound's therapeutic potential.[3]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by modulating multiple signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis. Key pathways affected include:

  • NF-κB Signaling: this compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[4][5] It can block the phosphorylation of IKKα/β, leading to the inhibition of IκBα degradation and subsequent prevention of p65 translocation to the nucleus.[4]

  • STAT3 Signaling: The JAK/STAT3 pathway, often constitutively active in cancer, is another primary target of this compound. It has been observed to inhibit the phosphorylation of STAT3, a key step in its activation.[4][6][7]

  • Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M checkpoint in several cancer cell lines.[7]

  • Apoptosis Induction: this compound promotes apoptosis through both intrinsic and extrinsic pathways, characterized by the cleavage of PARP and activation of caspases.[6][8]

  • Other Pathways: Research also suggests the involvement of the PI3K/Akt/mTOR pathway and the generation of reactive oxygen species (ROS) in this compound's mechanism of action.[9][10]

Data Presentation

The following tables summarize the quantitative data on the bioactivity of this compound from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-small-cell lung cancer<20 (at 48h)[11]
H1975Non-small-cell lung cancer<20 (at 48h)[11]
H1650Non-small-cell lung cancer<20 (at 48h)[11]
HCC827Non-small-cell lung cancer<20 (at 48h)[11]
Hep-G2Hepatocellular Carcinoma49.0 ± 1.2[12]
L1210Leukemia12.3 ± 0.9[12]
HL-60Leukemia2.63 µg/mL[12]
WiDrColon AdenocarcinomaModerate to high cytotoxicity[12]
MDA-MB-231Breast CancerModerate to high cytotoxicity[12]
NCI-417Lung CancerModerate to high cytotoxicity[12]
DU145Prostate Carcinoma3.2 (for p-STAT3-Y705 inhibition)[6]

Table 2: Quantitative Effects of this compound on Protein and Gene Expression

Cell LineTargetMethodEffectReference
HepG2STAT3-responsive luciferase activityLuciferase AssayIC50 = 4.307 µmol/L[4]
HEK293IKKβ kinase activityIn vitro Kinase AssayIC50 = 11.315 µmol/L[4]
A549, H1975, H1650, HCC827p-GSK3β (Ser9)Western BlotDose-dependent increase[7]
A549, H1975, H1650, HCC827p-STAT3 (Tyr705)Western BlotDose-dependent decrease[7]
A549, H1299BARD1 mRNAqRT-PCRDown-regulated[13]
A549, H1299BARD1 ProteinWestern BlotDown-regulated[13]
DU145p-STAT3-Y705Western BlotIC50 = 3.2 µM[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This protocol is used to quantify the changes in protein expression levels upon this compound treatment.[17][18][19]

Materials:

  • This compound-treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration using a protein assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[20]

Quantitative Real-Time PCR (qPCR)

This protocol is used to measure changes in gene expression levels following this compound treatment.[3][21][22]

Materials:

  • This compound-treated and control cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Extract total RNA from treated and control cells.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with cDNA, qPCR master mix, and gene-specific primers.

  • Run the qPCR reaction in a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH).

CRISPR-Cas9 Mediated Gene Knockout for Target Validation

This protocol outlines the steps to validate a potential target of this compound (e.g., STAT3) using CRISPR-Cas9.[23][24][25][26]

Materials:

  • Cas9-expressing cancer cell line

  • Lentiviral vector containing a single guide RNA (sgRNA) targeting the gene of interest (e.g., STAT3) and a non-targeting control sgRNA.

  • Lentiviral packaging plasmids

  • Transfection reagent

  • Puromycin (or other selection antibiotic)

Procedure:

  • sgRNA Design and Cloning: Design and clone sgRNAs targeting the gene of interest into a lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA vector and packaging plasmids to produce lentivirus.

  • Transduction: Transduce the Cas9-expressing cancer cell line with the lentivirus.

  • Selection: Select for successfully transduced cells using puromycin.

  • Validation of Knockout:

    • Genomic Level: Confirm the introduction of insertions/deletions (indels) at the target site using Sanger sequencing or a mismatch cleavage assay (e.g., T7E1).

    • Protein Level: Verify the absence of the target protein using Western blot analysis.

  • Phenotypic Assays: Compare the sensitivity of the knockout cells and control cells to this compound using a cell viability assay (MTT). A reduced sensitivity in the knockout cells would validate the targeted gene as a mediator of this compound's effect.

Visualizations

Xanthatin_Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Phenotypic & Molecular Assays cluster_crispr CRISPR-Cas9 Target Validation Cancer_Cells Cancer Cell Lines Xanthatin_Treatment This compound Treatment (Various Concentrations) Cancer_Cells->Xanthatin_Treatment MTT_Assay Cell Viability Assay (MTT) Xanthatin_Treatment->MTT_Assay Western_Blot Western Blot Xanthatin_Treatment->Western_Blot qPCR Quantitative PCR Xanthatin_Treatment->qPCR IC50_Values IC50_Values MTT_Assay->IC50_Values Determine IC50 Protein_Expression Protein_Expression Western_Blot->Protein_Expression Quantify Protein Levels Gene_Expression Gene_Expression qPCR->Gene_Expression Measure Gene Expression sgRNA_Design sgRNA Design (e.g., for STAT3) Lentiviral_Transduction Lentiviral Transduction sgRNA_Design->Lentiviral_Transduction Gene_Knockout Generate Knockout Cell Line Lentiviral_Transduction->Gene_Knockout Validate_Knockout Validate Knockout (Sequencing, Western Blot) Gene_Knockout->Validate_Knockout Compare_Sensitivity Compare this compound Sensitivity (Knockout vs. Control) Validate_Knockout->Compare_Sensitivity Target_Validation Target_Validation Compare_Sensitivity->Target_Validation Validate Target

Caption: Experimental workflow for validating this compound's mechanism of action.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Xanthatin_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 STAT3_dimer STAT3 Dimer p_STAT3->STAT3_dimer Dimerization STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocation Target_Genes_STAT3 Target Gene Expression (Proliferation, Angiogenesis, Survival) STAT3_dimer_n->Target_Genes_STAT3 Promotes This compound This compound This compound->JAK Inhibits

Caption: this compound's inhibition of the JAK/STAT3 signaling pathway.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Xanthatin Derivatives for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthatin, a naturally occurring sesquiterpene lactone, has demonstrated a wide range of biological activities, including potent anti-tumor, anti-inflammatory, and anti-proliferative effects.[1][2] Its mechanism of action involves the modulation of multiple critical signaling pathways within cancer cells.[1][2][3] However, challenges such as poor water solubility and the need for enhanced target specificity necessitate the development of novel derivatives.[4] This document provides detailed protocols for the synthesis of novel this compound derivatives, methodologies for evaluating their efficacy, and an overview of the key signaling pathways involved. Quantitative data is presented to facilitate the comparison of efficacy, and diagrams are provided to visualize complex biological and experimental processes.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting several key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more effective derivatives.

PI3K/Akt/mTOR Pathway and Autophagy Inhibition

This compound has been shown to suppress the proliferation of glioma cells by inhibiting autophagy.[1] This is achieved through the activation of the PI3K/Akt/mTOR signaling pathway, which negatively regulates the formation of autophagosomes by dysregulating key proteins like Beclin 1 and other autophagy-related genes (ATGs).[1]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ULK1 ULK1 Complex mTOR->ULK1 Inhibits Beclin1 Beclin 1 / ATGs ULK1->Beclin1 Autophagosome Autophagosome Formation Beclin1->Autophagosome Proliferation Cell Proliferation & Tumorigenicity Autophagosome->Proliferation Supports

Caption: this compound activates the PI3K/Akt/mTOR pathway to inhibit autophagy.

Endoplasmic Reticulum (ER) Stress-Dependent CHOP Pathway

In glioma cells, this compound can induce apoptosis by activating the ER stress-dependent C/EBP-homologous protein (CHOP) pathway.[5] Treatment with this compound leads to an increase in ER stress markers, including the phosphorylation of eIF2α and the subsequent expression of ATF4 and CHOP. CHOP, in turn, downregulates the anti-apoptotic protein Bcl-2, leading to caspase-3 activation and cell death.[5]

ER_Stress_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress PERK p-PERK ER_Stress->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Bcl2 Bcl-2 CHOP->Bcl2 Downregulates Bax Bax CHOP->Bax Upregulates Caspase3 Caspase-3 Activation Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the ER Stress-CHOP pathway.

GADD45γ and Stress-Activated MAP Kinase Pathway

In breast cancer cells, this compound has been found to selectively induce the Growth Arrest and DNA Damage-inducible protein gamma (GADD45γ).[6] The upregulation of GADD45γ subsequently activates the stress-responsive c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, contributing to caspase-independent cell death.[6]

GADD45_Pathway This compound (-)-Xanthatin GADD45g GADD45γ Induction This compound->GADD45g MAPKK MAPKK (e.g., MKK4/7) GADD45g->MAPKK Activates JNK JNK MAPKK->JNK p38 p38 MAPKK->p38 CellDeath Caspase-Independent Cell Death JNK->CellDeath p38->CellDeath

Caption: this compound activates GADD45γ-mediated JNK/p38 signaling.

Synthesis of Novel this compound Derivatives

The presence of an α-methylene-γ-lactone moiety in this compound is a key structural feature for its biological activity.[2] This electrophilic center is susceptible to Michael-type addition reactions, providing a straightforward strategy for creating novel derivatives with potentially improved efficacy or altered specificity.[7]

Protocol 1: Synthesis of Michael-Type Amino Derivatives

This protocol describes a general method for synthesizing amino derivatives of this compound, which have shown enhanced antifungal activity compared to the parent compound.[7]

Materials:

  • This compound (precursor)

  • Selected amine (e.g., 2-methoxyethylamine, 4-chlorobenzylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring plate and magnetic stir bar

  • Standard glassware for organic synthesis

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the selected amine (1.1-1.5 equivalents) to the solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS) to confirm its structure and purity.[7]

Protocols for Efficacy Evaluation

A standardized set of in vitro assays is essential for evaluating the efficacy of newly synthesized this compound derivatives. The following protocols are fundamental for determining cytotoxicity and the mechanism of cell death.

Workflow Start Synthesized this compound Derivatives Step1 Prepare Stock Solutions (e.g., in DMSO) Start->Step1 Step3 Treat Cells with Derivatives (Varying Concentrations) Step1->Step3 Step2 Seed Cancer Cells in 96-well plates Step2->Step3 Step4 Incubate for 24-72 hours Step3->Step4 Assay1 Cytotoxicity Assay (MTT) Determine IC50 Values Step4->Assay1 Assay2 Apoptosis Assay (Annexin V/PI) Quantify Apoptotic Cells Step4->Assay2 Assay3 ROS Measurement (DCFH-DA) Assess Oxidative Stress Step4->Assay3 End Data Analysis & Structure-Activity Relationship Assay1->End Assay2->End Assay3->End

Caption: Experimental workflow for evaluating the bioactivity of this compound derivatives.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).[8][9]

Materials:

  • Cancer cell line of interest (e.g., A549, HT-29, SK-OV-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 0.5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[8][9]

  • Remove the medium and add fresh medium containing various concentrations of the this compound derivatives (e.g., 3.125 to 100 µg/mL). Include a vehicle control (DMSO) and a positive control.[9]

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[8]

  • After incubation, add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to form formazan (B1609692) crystals.[8][10]

  • Remove the MTT-containing medium and add the solubilization solution (e.g., 100 µL DMSO) to dissolve the formazan crystals.[9]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.[8]

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Cells treated with this compound derivatives as described above

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound derivatives for a specified time.

  • Harvest both adherent and floating cells. Wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.[8]

  • Incubate the cells in the dark at room temperature for 15 minutes.[8]

  • Analyze the stained cells promptly using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: Efficacy of this compound and its Derivatives

Quantitative data is essential for comparing the potency of novel derivatives against the parent compound and established drugs.

Table 1: Cytotoxic Activity (IC₅₀) of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
Hep-G2Hepatocellular Carcinoma49.0 ± 1.2[8]
L1210Leukemia12.3 ± 0.9[8]
HL-60Leukemia~10.7 (2.63 µg/mL)[8]
A549Non-small-cell lungSignificant Antitumor Activity[2]
HT-29Colorectal CancerInhibits Proliferation[11]
HeLaCervical CancerInhibits Proliferation[11]

Note: IC₅₀ values can vary based on experimental conditions and incubation times.

Table 2: Antifungal Activity of this compound and Novel Amino Derivatives

CompoundTarget FungusIC₅₀ (µg/mL)Activity vs. This compoundReference
This compoundF. solani>100-[7]
Derivative 2g (2-methoxyethylamino)F. solani78.91More Potent[7]
Derivative 2o (4-chlorophenylmethylamino)F. solani64.51More Potent[7]

Note: This table highlights that derivatization can significantly improve efficacy in different therapeutic areas, such as antifungal applications.[7]

Structure-Activity Relationship (SAR) Insights

  • The α-methylene-γ-lactone ring is a critical pharmacophore responsible for the biological activity of this compound, likely acting as a Michael acceptor to covalently bind to biological nucleophiles like cysteine residues in proteins.[2]

  • Modifications at the C-13 position via Michael addition can lead to derivatives with enhanced or altered biological activity, as seen with amino derivatives showing improved antifungal properties.[7]

  • Changes to other parts of the molecule, such as the oxidation of the olefinic bond at C1-C5 , can significantly decrease cytotoxic activity, indicating the importance of the overall molecular conformation.[2]

Conclusion

The synthesis of novel this compound derivatives presents a promising strategy for developing next-generation therapeutic agents. By leveraging the inherent reactivity of the α-methylene-γ-lactone core, researchers can generate libraries of new compounds with potentially improved potency, selectivity, and pharmacokinetic properties. The protocols and pathways detailed in this document provide a foundational framework for the synthesis, evaluation, and mechanistic understanding of these novel agents in the field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Improving Xanthatin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with xanthatin in in vitro assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of nonpolar and polar compounds.[1][2] It is miscible with most cell culture media.[1] For optimal results, use fresh, high-quality DMSO to avoid moisture absorption, which can reduce solubility.[2]

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound.[1] This can lead to inaccurate results. Here are some steps to troubleshoot this problem:

  • Optimize your dilution protocol: Instead of a single large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help maintain solubility.[1]

  • Ensure thorough mixing: When adding the this compound stock to the aqueous buffer, vortex or gently pipette to mix immediately and thoroughly.

  • Lower the final DMSO concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.[1] Some cell lines may tolerate up to 1%.[3] Preparing a more concentrated stock solution will allow you to add a smaller volume to your assay, thus keeping the final DMSO concentration low.[4]

  • Perform a solubility test: Before your main experiment, conduct a small-scale test to determine the highest concentration of this compound that remains soluble in your specific cell culture medium without precipitation.[5]

Q3: Are there alternative solvents to DMSO for this compound?

A3: While DMSO is the most common, this compound is also soluble in other organic solvents such as acetone, chloroform, dichloromethane, and methanol.[6][7][8] However, the compatibility and potential toxicity of these solvents in your specific in vitro assay must be carefully evaluated. Ethanol is another option, but like DMSO, it can also be cytotoxic at higher concentrations.[1][3]

Q4: Can I use solubilizing agents to improve this compound's solubility in my assay?

A4: If optimizing the solvent and dilution protocol is insufficient, you can consider using solubilizing agents or excipients. Options include:

  • Surfactants: Non-ionic surfactants like Tween 80 or Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1][4] It is crucial to use them at concentrations that do not disrupt cell membranes or interfere with your assay.[1]

  • Co-solvents: Polyethylene glycols (PEGs) can be used as co-solvents to reduce the polarity of the solvent system.[4]

For any new excipient, it is essential to run a vehicle control to ensure it does not affect your experimental results.[4]

Troubleshooting Guide

Issue: Inconsistent or non-reproducible results in this compound-treated wells.

This can often be traced back to issues with this compound solubility and precipitation.

Troubleshooting Workflow

A Inconsistent Results B Check for Precipitation A->B C Visually inspect wells for cloudiness/particles B->C How? D Centrifuge a sample to check for a pellet B->D How? F No Visible Precipitation B->F None observed E Precipitation Confirmed C->E D->E G Review Stock Solution Preparation E->G K Re-evaluate other experimental parameters F->K H Optimize Dilution Protocol G->H I Lower Final DMSO Concentration H->I J Consider Alternative Solvents/Excipients I->J

Caption: Decision tree for troubleshooting inconsistent assay results.

Data Presentation

Table 1: Quantitative Solubility of this compound in Dimethyl Sulfoxide (DMSO)

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO65263.91Sonication is recommended.[7]
DMSO49198.94Use fresh DMSO as moisture absorption can reduce solubility.[2]
DMSO2-Solution should be clear.[9]

Table 2: Qualitative Solubility of this compound in Various Solvents

SolventSolubility
AcetoneSoluble[6][8]
ChloroformSoluble[6][7]
DichloromethaneSoluble[6][7][8]
Ethyl AcetateSoluble[7]
MethanolSoluble[6][8]
WaterSlightly soluble in cold water[6][8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.[1]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 2.463 mg of this compound (Molecular Weight: 246.3 g/mol ).

  • Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to the this compound powder. In this example, add 1 mL of DMSO.[10]

  • Dissolution: Vortex the solution vigorously for 30 seconds to 1 minute to ensure the compound is completely dissolved.[1][10] If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.[7] A clear, particle-free solution indicates successful dissolution.[1]

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter (e.g., DMSO-compatible PTFE membrane) to ensure sterility for cell culture applications.[10]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials.[1][10] Store the aliquots at -20°C or -80°C to maintain stability.[1][7] Protect from light.[10]

Experimental Workflow: From Stock to Working Solution

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D Sterile Filter (0.22 µm) C->D E Aliquot and Store at -20°C / -80°C D->E F Thaw Stock Aliquot E->F Day of Experiment G Prepare Intermediate Dilutions in Media (Serial Dilution) F->G H Add Final Dilution to Assay Plate G->H I Final DMSO Concentration <0.5% H->I

Caption: Workflow for preparing this compound solutions for in vitro assays.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways can provide context for your experimental design and data interpretation.

PI3K/Akt/mTOR Pathway

This compound can activate the PI3K/Akt/mTOR signaling pathway, which in some contexts, leads to the inhibition of autophagy and suppression of tumor cell proliferation.[11]

This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ULK1 ULK1 mTOR->ULK1 Autophagy Autophagy Inhibition ULK1->Autophagy Proliferation Proliferation Inhibition Autophagy->Proliferation

Caption: this compound's effect on the PI3K/Akt/mTOR pathway.

Wnt/β-catenin Pathway

This compound's anti-tumor effects can be mediated through its interaction with components of the Wnt/β-catenin pathway, such as GSK-3β.[12] It has been shown to activate this pathway in some cancer cell lines.[7]

This compound This compound GSK3b GSK-3β This compound->GSK3b beta_catenin β-catenin GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: this compound's interaction with the Wnt/β-catenin pathway.

Other Key Pathways

This compound is also known to inhibit other critical signaling pathways, including:

  • NF-κB Pathway: Inhibition of NF-κB contributes to its anti-inflammatory and pro-apoptotic effects.[2]

  • MAPK Pathways (JNK, p38): this compound can induce stress-responsive MAPK signaling pathways, leading to cell death.[13]

  • STAT3 Pathway: Downregulation of STAT3 is another mechanism behind its anti-proliferative activity.[14]

  • Endoplasmic Reticulum (ER) Stress Pathway: this compound can induce apoptosis by activating the ER stress-dependent CHOP pathway.[15]

References

Technical Support Center: Enhancing the Stability of Xanthatin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xanthatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

I. Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous solution after diluting my DMSO stock. Why is this happening and how can I prevent it?

A1: This is a common phenomenon known as "solvent shifting" or "antisolvent precipitation." this compound is a lipophilic molecule with poor aqueous solubility. When a concentrated stock solution in a water-miscible organic solvent like DMSO is diluted into an aqueous buffer, the solubility of this compound dramatically decreases, causing it to precipitate.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Slow, Controlled Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to avoid localized high concentrations of this compound that can initiate precipitation.

  • Optimize Co-solvent Percentage: Ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5% for cell-based assays, to minimize solvent-induced artifacts.

  • Use Pre-warmed Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility.

Q2: What are the primary strategies for increasing the aqueous solubility and stability of this compound?

A2: Several formulation strategies can be employed to enhance the stability and solubility of this compound in aqueous solutions:

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within the hydrophobic cavity of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can significantly increase its aqueous solubility and stability.

  • Nanoparticle Formulations: Loading this compound into nanoparticles, such as those made from biodegradable polymers or lipids, can protect it from degradation and improve its apparent solubility.

Q3: How do I prepare a stock solution of this compound and how should it be stored?

A3: A standard practice is to prepare a high-concentration stock solution in an anhydrous organic solvent.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to the high solubility of this compound in it (approximately 49 mg/mL).

  • Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve it in the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.

  • Storage:

    • Powder: Store at -20°C for up to 3 years.

    • Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year). Protect from light.

Q4: I am observing a decline in the activity of my this compound solution over time in my multi-day experiment. What could be the cause?

A4: The observed decrease in activity is likely due to the degradation of this compound in the aqueous experimental medium. The α,β-unsaturated carbonyl group in the this compound structure is susceptible to nucleophilic attack, which can lead to degradation.

Troubleshooting Steps:

  • Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions of this compound from your frozen stock for each day of your experiment.

  • Use a Stabilized Formulation: Consider using a cyclodextrin-complexed or nanoparticle formulation of this compound, which can protect the molecule from degradation over longer incubation periods.

  • pH of the Medium: Be aware that the pH of your culture medium can change over time due to cellular metabolism. Changes in pH can affect the stability of this compound.

II. Data Presentation: Solubility and Formulation Characteristics

The following tables summarize key quantitative data related to the solubility and formulation of this compound.

Table 1: Solubility of Pristine this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)49 mg/mL (198.94 mM)[1]
WaterSlightly soluble[2]
AcetoneSoluble[2]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
MethanolSoluble[2]

Table 2: Characteristics of this compound Nanoparticle Formulation

Formulation ParameterValueReference
Formulation Type Polydopamine Nanoparticles (PDA-NPs)[1][3]
Particle Size Approximately 380 nm[1]
Encapsulation Efficiency 82.1 ± 0.02%[1]
Drug Loading Capacity 5.5 ± 0.1%[1]
In Vitro Release Stable and slow release in PBS, unaffected by pH[1]
Stability No significant change in particle size after 24h in PBS and Simulated Gastric Fluid (SGF)[3]

III. Experimental Protocols

This section provides detailed methodologies for preparing stabilized this compound formulations.

Protocol 1: Preparation of this compound-Loaded Polydopamine Nanoparticles (PDA-XA-NPs)

This protocol is adapted from a published method for preparing PDA-XA-NPs to enhance gastric adhesion and bioavailability.[3]

Materials:

Procedure:

  • Synthesis of Polydopamine (PDA) Nanoparticles: a. In a 50 mL round-bottomed flask, mix 4 mL of ethanol and 9 mL of distilled water. b. Add 0.25 mL of aqueous ammonia to the mixture under mild magnetic stirring. c. Dissolve 50 mg of dopamine hydrochloride in 1 mL of distilled water and inject it into the solution. d. Allow the reaction to proceed for 24 hours with continuous stirring. The solution will gradually turn from pale yellow to dark brown. e. Collect the PDA nanoparticles by centrifugation and wash them with distilled water.

  • Loading of this compound onto PDA Nanoparticles: a. Prepare a stock solution of this compound in DMSO. b. Mix 5 mg of the prepared PDA nanoparticles (dispersed in distilled water) with the this compound solution. c. Stir the mixture at room temperature for 12 hours. d. Purify the this compound-loaded nanoparticles (PDA-XA-NPs) by centrifugation at 13,000 rpm for 15 minutes. e. Wash the pellet with distilled water three times to remove any unloaded this compound. f. Resuspend the final PDA-XA-NPs in the desired aqueous buffer for your experiment.

Workflow for PDA-XA-NP Preparation

G cluster_pda PDA Nanoparticle Synthesis cluster_loading This compound Loading pda1 Mix Ethanol, Water, and Ammonia pda2 Add Dopamine Hydrochloride Solution pda1->pda2 pda3 Stir for 24 hours pda2->pda3 load1 Mix PDA-NPs with this compound in DMSO pda3->load1 PDA Nanoparticles load2 Stir for 12 hours load1->load2 load3 Centrifuge and Wash to Purify load2->load3 load4 Resuspend PDA-XA-NPs load3->load4

Caption: Workflow for the preparation of this compound-loaded polydopamine nanoparticles.

Protocol 2: General Method for Preparation of this compound-Cyclodextrin Inclusion Complex via Freeze-Drying

This is a general protocol that can be adapted for preparing this compound inclusion complexes with cyclodextrins like HP-β-CD. Optimization of the molar ratio of this compound to cyclodextrin is recommended.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Suitable organic solvent (e.g., ethanol or acetone)

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer (lyophilizer)

Procedure:

  • Preparation of Solutions: a. Accurately weigh HP-β-CD and dissolve it in distilled water to achieve the desired concentration (a 1:1 molar ratio with this compound is a good starting point). b. Accurately weigh this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: a. Slowly add the this compound solution to the HP-β-CD aqueous solution while stirring continuously. b. Continue stirring the mixture for 24-48 hours at room temperature, protected from light, to allow for the formation of the inclusion complex.

  • Freeze-Drying (Lyophilization): a. Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid. b. Lyophilize the frozen solution under vacuum until a dry powder is obtained.

  • Characterization (Optional but Recommended): a. The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy. b. A phase solubility study can be conducted to quantify the increase in aqueous solubility.

Workflow for this compound-Cyclodextrin Complex Preparation

G prep1 Dissolve HP-β-CD in Water complex Mix Solutions and Stir for 24-48h prep1->complex prep2 Dissolve this compound in Organic Solvent prep2->complex freeze Freeze the Solution (-80°C) complex->freeze lyo Lyophilize under Vacuum freeze->lyo powder Obtain Dry Powder of Inclusion Complex lyo->powder

Caption: General workflow for preparing a this compound-cyclodextrin inclusion complex.

IV. Signaling Pathways

This compound has been reported to modulate several key signaling pathways involved in cancer and inflammation.

Diagram of this compound's Effect on NF-κB and STAT3 Signaling

This compound has been shown to inhibit the NF-κB and STAT3 signaling pathways by covalently binding to IKK and JAK kinases, respectively.[3]

G cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway Xa This compound IKK IKK Xa->IKK inhibits JAK JAK Xa->JAK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB p_IkB p-IκB (degraded) IkB->p_IkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates p_IkB->NFkB releases Gene Gene Transcription (Inflammation, Proliferation) NFkB_nuc->Gene STAT3 STAT3 JAK->STAT3 phosphorylates p_STAT3 p-STAT3 (dimerizes) STAT3->p_STAT3 p_STAT3_nuc p-STAT3 (nucleus) p_STAT3->p_STAT3_nuc translocates Gene2 Gene Transcription (Proliferation, Survival) p_STAT3_nuc->Gene2

Caption: this compound inhibits NF-κB and STAT3 signaling pathways.

Diagram of this compound's Effect on the PI3K/Akt/mTOR Pathway

In some cancer cells, such as glioma cells, this compound has been observed to activate the PI3K/Akt/mTOR pathway, which leads to the inhibition of autophagy.

G Xa This compound PI3K PI3K Xa->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits

Caption: this compound activates the PI3K/Akt/mTOR pathway, inhibiting autophagy.

References

Xanthatin Extraction and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of Xanthatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it commonly isolated? A1: this compound is a naturally occurring sesquiterpene lactone known for its various biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] It is predominantly isolated from plants of the Xanthium genus (Asteraceae family), such as Xanthium spinosum, Xanthium strumarium, and Xanthium pennsylvanicum.[2][3]

Q2: What are the general methods for extracting this compound? A2: Common extraction methods involve the use of various solvents depending on the desired outcome. Aqueous extraction, particularly boiling the plant material in water, has been shown to be effective and can favor the conversion of a precursor, xanthinin (B1684194), into this compound, thereby increasing the yield.[3][4] Solvent extraction using chloroform (B151607), dichloromethane, or ethanol (B145695) is also frequently employed to obtain a crude extract enriched with this compound.[3]

Q3: What kind of yields can I expect for this compound extraction? A3: this compound yields can vary significantly based on the plant source, collection time, and extraction method. For instance, an optimized aqueous extraction from Xanthium spinosum can yield 1.1–1.3 g of this compound from 100 g of dry plant material (1.1–1.3%).[3] Another study isolating this compound from the aerial parts of Xanthium strumarium reported a yield of 0.07%.[5]

Q4: How is crude this compound extract typically purified? A4: Purification is most commonly achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard first step.[3] The column is typically eluted with a solvent gradient, such as hexane-ethyl acetate (B1210297), to separate this compound from other compounds.[3] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is often used.[6] Recrystallization in a suitable solvent like acetone (B3395972) can also be used to obtain high-purity crystals.

Q5: What are the stability and storage considerations for purified this compound? A5: For long-term storage, purified this compound powder should be kept at -20°C, where it can be stable for up to 3 years.[7] Stock solutions prepared in a solvent like DMSO should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at -80°C for a year or at -20°C for one month.[7] It is noted that moisture-absorbing DMSO can reduce solubility, so fresh solvent is recommended.[7]

Troubleshooting Guides

Issue 1: Low Extraction Yield

Q: My extraction yield of this compound is significantly lower than reported values. What are the possible causes and solutions?

A: Low yield is a common issue in natural product extraction.[8] Several factors could be responsible.

  • Plant Material: The concentration of this compound in the plant can vary. Ensure the correct plant part (aerial parts, especially leaves, are rich in this compound) is being used and that it was harvested at an optimal time.[2]

  • Extraction Method: The choice of solvent and extraction conditions is critical. An aqueous extraction performed by boiling the plant material can enhance the conversion of xanthinin to this compound, boosting the final yield.[3][4] If using solvent extraction, ensure the polarity of the solvent is appropriate. Chloroform and ethyl acetate are effective for extracting this compound.[1][3]

  • Incomplete Extraction: The extraction time or solvent volume may be insufficient. Consider performing multiple extraction cycles on the plant material to ensure exhaustive extraction.

  • Degradation: this compound could be degrading during the process. Geissman et al. suggested that this compound could be formed from xanthinin by dehydration during isolation, particularly during column chromatography, but harsh conditions (e.g., high heat, extreme pH) during extraction could also lead to degradation of the target compound.[3]

Issue 2: Difficulties in Column Chromatography Purification

Q: I'm having trouble with silica gel column chromatography. Either my compound won't elute, or it elutes with all the impurities.

A: These are common problems in column chromatography, often related to the solvent system or interactions with the stationary phase.[9][10]

  • Problem: Compound does not move from the origin.

    • Cause: The eluent (solvent system) is not polar enough.

    • Solution: Gradually increase the polarity of your eluent. For a hexane-ethyl acetate system, slowly increase the percentage of ethyl acetate.[3] It is crucial to first determine an optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of approximately 0.3 for your target compound.[9]

  • Problem: All compounds elute together in the solvent front.

    • Cause: The eluent is too polar, or your sample is overloaded.

    • Solution: Decrease the polarity of the eluent. If co-elution persists, consider using a different solvent system. Also, ensure the ratio of silica gel to crude product is high enough (typically 50:1 to 100:1 by weight) to allow for proper separation.

  • Problem: Tailing or broad peaks, leading to poor separation.

    • Cause: This can be due to compound instability on the silica gel, which can be slightly acidic, or poor solubility in the chosen eluent.[10]

    • Solution: If instability is suspected, you can use deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina.[10] When the compound begins to elute, you can sometimes increase the solvent polarity slightly to speed up the elution of the tailing end of the peak.[10]

Issue 3: Poor Resolution in HPLC

Q: My HPLC analysis shows co-eluting peaks or poor separation between this compound and its isomers (e.g., 8-epi-xanthatin). How can I improve this?

A: Achieving baseline separation, especially for isomers, requires careful optimization of HPLC parameters.

  • Mobile Phase: The composition of the mobile phase is critical. A gradient elution is often more effective than an isocratic one for complex mixtures.[5][6] For C18 columns, a common mobile phase is a gradient of methanol (B129727) and water or acetonitrile (B52724) and water, often with a small amount of acid (like 0.1% formic acid) to improve peak shape.[6][11]

  • Column: Ensure you are using the correct type of column. A C18 reversed-phase column is commonly used for this compound analysis.[5][6][11] Using a column with a smaller particle size (e.g., 3.5 µm) or a longer column length can increase resolution.[11]

  • Flow Rate: Optimizing the flow rate can improve separation. A slower flow rate generally provides better resolution but increases run time.[6][11]

  • Temperature: Column temperature can affect selectivity. Running the separation at a controlled, slightly elevated temperature (e.g., 25°C) might improve peak shape and resolution.[6]

Quantitative Data Summary

Table 1: Reported Extraction Yields of this compound

Plant Source Extraction Method Yield (% of Dry Weight) Reference
Xanthium spinosum Aqueous extraction with ultrasound 1.1 - 1.3% [3]

| Xanthium strumarium | Chloroform extraction, column chromatography | 0.07% |[5] |

Table 2: UPLC-MS/MS Parameters for this compound Quantification

Parameter Value
Column Agilent Zorbax Eclipse plus C18 (50 mm × 2.1 mm, 3.5 µm)
Mobile Phase Methanol and 0.1% formic acid in water (gradient elution)
Flow Rate 0.3 mL/min
Detection Mode ESI+ via Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ m/z 247.3
Product Ion m/z 205.2
Linearity Range 1-5000 ng/mL
Lower Limit of Quantification 1 ng/mL

Data from reference[11]

Experimental Protocols

Protocol 1: Optimized Aqueous Extraction from Xanthium spinosum

This protocol is adapted from Rodríguez et al., 2015.[3]

  • Preparation: Weigh 100 g of dried and powdered aerial parts of Xanthium spinosum.

  • Extraction: Place the plant powder in a flask and add distilled water. Boil the mixture for a short period (e.g., 30 minutes), assisted by ultrasound (20-50 kHz) to increase efficiency. This process facilitates the conversion of xanthinin to this compound.

  • Filtration: After cooling, filter the aqueous extract to remove solid plant material.

  • Solvent Partitioning: Transfer the aqueous extract to a separatory funnel. Perform a liquid-liquid extraction by partitioning against an organic solvent like chloroform or ethyl acetate. Repeat this step 3-4 times to ensure all this compound is transferred to the organic phase.

  • Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract. The crude residue should represent approximately 24% of the initial dry plant weight.[3]

Protocol 2: Silica Gel Column Chromatography Purification

This protocol is based on general methods described for this compound purification.[3]

  • Column Packing: Prepare a slurry of silica gel 60 (70-230 mesh) in 100% hexane (B92381) and carefully pack it into a glass column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude extract obtained from Protocol 1 in a minimal amount of a suitable solvent (e.g., chloroform/dichloromethane). Adsorb this mixture onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with 100% hexane. Gradually increase the solvent polarity using a gradient of hexane and ethyl acetate.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 15 mL).

  • Analysis: Monitor the collected fractions using TLC with a hexane:ethyl acetate (1:1) mobile phase. This compound typically has an Rf value of around 0.39 in this system.[3]

  • Pooling: Combine the fractions that contain pure this compound, as determined by TLC.

  • Final Step: Evaporate the solvent from the pooled fractions to yield purified this compound, which typically appears as a white solid.[3] A purity of up to 99.9% can be achieved with this method.[3]

Visualizations

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product plant Dried Plant Material (Xanthium sp.) extraction Aqueous or Solvent Extraction plant->extraction crude Crude Extract extraction->crude column Silica Gel Column Chromatography crude->column fractions This compound-rich Fractions column->fractions hplc Preparative HPLC (Optional) fractions->hplc pure >99% Pure this compound fractions->pure If HPLC is skipped hplc->pure analysis Purity Check (TLC, HPLC, NMR) pure->analysis final Crystalline this compound analysis->final

Caption: General workflow for this compound extraction and purification.

G start Low Yield or Purity from Column? stuck Compound stuck at origin? start->stuck Check Elution Profile increase_polarity Action: Gradually increase solvent polarity. (e.g., more Ethyl Acetate) stuck->increase_polarity Yes coelution All compounds elute together? stuck->coelution No decrease_polarity Action: Decrease solvent polarity. (e.g., more Hexane) coelution->decrease_polarity Yes tailing Significant tailing or streaking? coelution->tailing No check_loading Check Sample Load. Is it too high? decrease_polarity->check_loading reduce_load Action: Reduce amount of crude material on column. check_loading->reduce_load Yes check_loading->tailing No check_stability Possible degradation on silica. tailing->check_stability Yes deactivate_silica Action: Use deactivated silica (e.g., with NEt3) or switch to Alumina. check_stability->deactivate_silica

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Avoiding Artifacts in Cell-Based Assays with Xanthatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Xanthatin in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring sesquiterpene lactone isolated from plants of the Xanthium genus.[1][2] It is known to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.[3][4] Its primary mechanism of action involves the covalent inhibition of key signaling proteins. Specifically, this compound has been shown to be a potent inhibitor of the JAK/STAT and NF-κB signaling pathways by covalently binding to Janus kinases (JAKs) and IKK kinases.[5] This covalent interaction is dependent on its α-methylene-γ-butyrolactone moiety.

Q2: I am observing high background in my fluorescence-based assay when using this compound. Could it be autofluorescent?

While there is no direct evidence in the reviewed literature to suggest this compound is strongly autofluorescent, some sesquiterpene lactones found in plants can exhibit fluorescence, often in the blue-green spectrum.[6]

Troubleshooting Steps:

  • Run a "compound only" control: Prepare a sample with this compound in your assay buffer at the highest concentration you are using, without cells or other assay reagents. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal in this control indicates that this compound itself is contributing to the fluorescence.

  • Spectral Scan: If your plate reader allows, perform a spectral scan of this compound in your assay buffer to determine its excitation and emission maxima. This will help you choose fluorophores for your assay that have distinct spectral properties.

  • Use a Red-Shifted Dye: If this compound's potential autofluorescence is in the blue or green range, switching to a red-shifted fluorescent probe can often mitigate the interference.

Q3: My signal is lower than expected in a fluorescence assay. Could this compound be quenching the signal?

Fluorescence quenching by small molecules can be a source of assay artifacts.[5] While specific studies on this compound's quenching properties are not available, it is a possibility that should be considered.

Troubleshooting Steps:

  • Perform a Quenching Control Assay: In a cell-free system, mix your fluorescent dye/protein with this compound at various concentrations. If the fluorescence intensity decreases with increasing concentrations of this compound, it indicates a quenching effect.

  • Change the Fluorophore: If quenching is confirmed, consider using a different fluorophore with a different chemical structure that may be less susceptible to quenching by this compound.

Q4: Can this compound interfere with colorimetric assays like MTT, XTT, or MTS?

Yes, interference with colorimetric assays is possible. This compound has reported UV absorption maxima at approximately 207 nm and 277 nm.[7] If your colorimetric assay's readout wavelength is near these values, direct absorbance by this compound could lead to inaccurate results. Furthermore, compounds with reducing potential can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[8]

Troubleshooting Steps:

  • Run a "Compound Only" Absorbance Control: Measure the absorbance of this compound in your cell culture medium at the wavelength used for your assay. Subtract this background absorbance from your experimental values.

  • Perform a Cell-Free Reduction Assay: To check for direct reduction of tetrazolium salts, incubate this compound with the assay reagent (e.g., MTT) in cell-free medium. A color change indicates direct reduction and a potential for false-positive results.

  • Use an Alternative Viability Assay: If interference is confirmed, consider using a non-colorimetric viability assay, such as a luciferase-based ATP assay (e.g., CellTiter-Glo®) or a real-time cell analysis system.

Q5: this compound is a covalent inhibitor. Could it non-specifically interact with my assay components?

Yes, this is a critical consideration. The reactive α-methylene-γ-butyrolactone group of this compound is responsible for its covalent binding to target proteins.[5] This reactivity could potentially lead to non-specific covalent binding to other proteins in your assay system, such as serum albumin in the cell culture medium or reporter enzymes like luciferase.

Troubleshooting Steps:

  • Minimize Serum in Assays: If possible, reduce the concentration of fetal bovine serum (FBS) during the this compound treatment period to minimize non-specific binding to albumin.

  • Luciferase Assays: Be cautious with luciferase reporter assays, as covalent inhibitors can potentially inhibit the luciferase enzyme itself.[3][9] If you suspect interference, run a control experiment with purified luciferase enzyme and this compound to test for direct inhibition.

  • Caspase Assays: this compound has been shown to induce caspase-3/7 activity.[10] However, it is good practice to confirm that it does not directly interfere with the activity of the purified caspase enzyme in a cell-free assay.

Q6: How stable is this compound in cell culture media?

The stability of sesquiterpene lactones can be influenced by pH and temperature.[11] Some sesquiterpene lactones are more stable at a slightly acidic pH (e.g., 5.5) and may lose side chains at a physiological pH of 7.4, especially at 37°C.[11] While specific stability data for this compound in various cell culture media is limited, it is advisable to prepare fresh stock solutions and dilute them into your media immediately before use.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound for each experiment.

  • Limit Pre-incubation Times: Minimize the time that this compound is incubated in cell culture medium before being added to the cells, especially at 37°C.

Troubleshooting Guides

Guide 1: Unexpected Results in Cell Viability Assays
Observed Problem Potential Cause (Artifact) Recommended Action
Higher than expected cell viability (MTT/XTT assay) Direct reduction of the tetrazolium salt by this compound.Perform a cell-free reduction assay. If positive, switch to a non-tetrazolium-based assay (e.g., ATP-based, protease-based, or crystal violet).
Lower than expected cell viability (Fluorescence-based) Fluorescence quenching by this compound.Run a quenching control experiment. Consider using a different fluorophore or a non-fluorescent assay method.
High background signal (Fluorescence-based) Autofluorescence of this compound.Measure the fluorescence of this compound alone in the assay buffer. Use a red-shifted dye or a different assay technology (e.g., luminescence).
Inconsistent results between replicates Compound precipitation or aggregation.Visually inspect wells for precipitate. Ensure complete solubilization of this compound in your stock solution (DMSO is commonly used).[12]
Guide 2: Artifacts in Signaling Pathway Readouts
Observed Problem Potential Cause (Artifact) Recommended Action
Inhibition of a reporter gene (e.g., Luciferase) Direct inhibition of the reporter enzyme by this compound.Test for direct inhibition of the purified reporter enzyme in a cell-free system. Use an alternative reporter system (e.g., a different luciferase, fluorescent protein) or measure the downstream product of the pathway directly (e.g., cytokine ELISA).[3][9]
Unexpected changes in protein levels (Western Blot) Non-specific binding of antibodies due to this compound-protein adducts.Ensure thorough washing steps. Use multiple antibodies targeting different epitopes of the protein of interest.
General decrease in cellular activity Non-specific cytotoxicity due to covalent modification of multiple proteins.Perform dose-response and time-course experiments to find a therapeutic window where specific pathway inhibition is observed without widespread cytotoxicity.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound
  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in your complete cell culture medium or assay buffer, covering the concentration range used in your experiments.

  • Add the this compound dilutions to the wells of a microplate. Include a "vehicle only" (DMSO) control.

  • Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).

  • Read the fluorescence of the plate using the same filter set (excitation and emission wavelengths) as your primary assay.

  • Interpretation: A dose-dependent increase in fluorescence in the absence of cells indicates autofluorescence.

Protocol 2: Cell-Free MTT Reduction Assay
  • Prepare a solution of this compound in complete cell culture medium at the highest concentration used in your experiments.

  • Add this solution to a well of a 96-well plate. Include a "medium only" control.

  • Add MTT reagent to the wells according to the manufacturer's protocol.

  • Incubate the plate for the same duration as your cell-based assay.

  • Add solubilization solution and read the absorbance.

  • Interpretation: An increase in absorbance in the well containing this compound compared to the medium-only control suggests direct reduction of MTT.

Signaling Pathways and Experimental Workflows

Xanthatin_Signaling_Pathway This compound This compound JAKs JAKs (JAK1, JAK2, TYK2) This compound->JAKs Covalent Inhibition IKK IKK Complex (IKKβ) This compound->IKK Covalent Inhibition STAT3 STAT3 JAKs->STAT3 Phosphorylation IkB IκBα IKK->IkB Phosphorylation p_STAT3 p-STAT3 (Dimerization) STAT3->p_STAT3 Nucleus_STAT3 Nucleus p_STAT3->Nucleus_STAT3 Translocation Gene_STAT3 STAT3 Target Genes (e.g., c-Myc, Cyclin D1) Nucleus_STAT3->Gene_STAT3 Transcription p_IkB p-IκBα (Ubiquitination & Degradation) IkB->p_IkB NFkB NF-κB (p65/p50) p_IkB->NFkB Release of NF-κB Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocation Gene_NFkB NF-κB Target Genes (e.g., IL-6, TNF-α) Nucleus_NFkB->Gene_NFkB Transcription

Caption: this compound's primary mechanism of action.

Troubleshooting_Workflow Start Unexpected Assay Result with this compound AssayType What type of assay? Start->AssayType Fluorescence Fluorescence-based AssayType->Fluorescence Fluorescence Colorimetric Colorimetric AssayType->Colorimetric Colorimetric Luminescence Luminescence-based AssayType->Luminescence Luminescence CheckAutofluorescence Check for Autofluorescence Fluorescence->CheckAutofluorescence CheckQuenching Check for Quenching Fluorescence->CheckQuenching CheckAbsorbance Check for Compound Absorbance Colorimetric->CheckAbsorbance CheckReduction Check for Direct Reduction Colorimetric->CheckReduction CheckEnzymeInhibition Check for Direct Reporter Enzyme Inhibition Luminescence->CheckEnzymeInhibition Result Identify Artifact & Mitigate CheckAutofluorescence->Result CheckQuenching->Result CheckAbsorbance->Result CheckReduction->Result CheckEnzymeInhibition->Result

Caption: Troubleshooting workflow for this compound assays.

Quantitative Data Summary

Parameter Cell Line Assay Value Reference
IC50 (48h) MDA-MB-231 (Breast Cancer)Proliferation5.28 µM[13]
IC50 (24h) Hep-G2 (Liver Cancer)Cell Growth Inhibition49.0 ± 1.2 μM[14]
IC50 (24h) L1210 (Leukemia)Cell Growth Inhibition12.3 ± 0.9 μM[14]
Caspase 3/7 Induction MIA PaCa-2 (Pancreatic Cancer)Caspase-Glo 3/7 AssaySubstantial induction at 100 µg/mL after 6h[10]
UV Absorbance Maxima N/AUV Spectroscopy207.2 nm, 277.1 nm[7]

References

Technical Support Center: Managing Off-Target Effects of Xanthatin in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the experimental use of Xanthatin, a natural sesquiterpene lactone with known multi-target effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you distinguish between on-target and potential off-target effects, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound is a promiscuous agent known to interact with multiple cellular targets, contributing to its anti-cancer and anti-inflammatory properties. Its polypharmacological nature means that what might be considered an "off-target" effect in one context could be a relevant "on-target" effect in another. The primary reported targets include:

  • Kinases: this compound covalently binds to and inhibits Janus kinases (JAKs), particularly JAK2, and IκB kinase (IKK), thereby suppressing the STAT3 and NF-κB signaling pathways, respectively.[1][2] It has also been shown to affect GSK-3β and PLK1.[3][4]

  • Transcription Factors: By inhibiting upstream kinases, this compound indirectly inhibits the activation of STAT3 and NF-κB.[5][6]

  • Tubulin: Computational studies suggest that this compound can bind to the colchicine (B1669291) binding site on tubulin, potentially disrupting microtubule dynamics.

Q2: What is the mechanism of this compound's interaction with its targets?

A2: this compound is a covalent inhibitor, primarily due to its α-methylene-γ-butyrolactone moiety.[1] This functional group can form covalent bonds with cysteine residues on its target proteins, such as Cys243 of JAK2 and Cys412 and Cys464 of IKKβ.[1] This irreversible binding can lead to prolonged inhibition of the target's function.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several strategies can be employed:

  • Use of a Structurally Unrelated Inhibitor: Employing an inhibitor with a different chemical scaffold that targets the same primary protein can help validate on-target effects. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Target Knockdown/Knockout: Using genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein is a powerful validation method. If the phenotype persists after target depletion, it is likely an off-target effect.

  • Rescue Experiments: In some cases, overexpressing a drug-resistant mutant of the target protein can rescue the phenotype induced by the inhibitor, providing strong evidence for on-target activity.

  • Use of an Inactive Analogue: An ideal negative control is a structurally similar but biologically inactive analogue of this compound. While a specific one is not commercially available, researchers have synthesized derivatives that could potentially serve this purpose after validation.[1][7]

Q4: What are the typical concentration ranges for using this compound in cell-based assays?

A4: The effective concentration of this compound varies depending on the cell line and the duration of treatment. Based on published data, a general starting point for in vitro experiments is in the range of 1-50 µM.[2][8][9] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint, ideally using the lowest concentration that elicits the desired on-target effect to minimize potential off-target activities.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Cellular Phenotypes
Possible Cause Suggested Solution
Off-Target Effects 1. Validate On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to your intended target in the cellular context. 2. Use Orthogonal Approaches: Confirm the phenotype using a structurally unrelated inhibitor of the same target or by genetic knockdown/knockout of the target. 3. Dose-Response Analysis: Carefully titrate this compound to the lowest effective concentration to minimize off-target engagement.
General Cytotoxicity 1. Assess Cell Viability: Run a cytotoxicity assay (e.g., MTT, MTS, or trypan blue exclusion) on your cell line to determine the toxic concentration range. 2. Use Non-Cancerous Control Cells: Compare the cytotoxic effects of this compound on your cancer cell line with its effects on a relevant non-cancerous or primary cell line to assess selectivity.[2] 3. Time-Course Experiment: Observe the phenotype at different time points to distinguish between acute toxicity and a specific biological response.
Compound Instability or Precipitation 1. Check Solubility: Visually inspect your stock and working solutions for any precipitates. This compound is soluble in DMSO.[10] 2. Fresh Preparations: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 3. Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level (typically <0.1%).
Issue 2: Difficulty Confirming Target Engagement
Possible Cause Suggested Solution
Antibody Issues in Western Blotting 1. Antibody Validation: Ensure your primary antibody is specific for the target protein and can detect it at endogenous levels. 2. Optimize Protocol: Titrate antibody concentrations and optimize blocking and washing steps to improve signal-to-noise ratio. 3. Loading Control: Always include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
CETSA Experiment Failure 1. Optimize Temperature Range: The optimal temperature for the heat shock in a CETSA experiment is target-dependent. Perform a melt curve to determine the temperature at which a significant difference in soluble protein is observed between treated and untreated samples.[11] 2. Sufficient Compound Concentration: Use a saturating concentration of this compound (typically 5-20 times the cellular EC50) to achieve a detectable thermal shift.[12] 3. Consistent Lysis: Ensure complete and consistent cell lysis across all samples, as this can be a major source of variability.[9]
Covalent Binding Complications 1. Time-Dependent Inhibition: For covalent inhibitors, pre-incubation time with the target can be critical. Test different pre-incubation times in your assays. 2. Mass Spectrometry: To definitively identify covalent binding, consider using mass spectrometry to detect the adducted peptide after proteolytic digestion of the target protein.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
A549Non-Small Cell Lung Cancer8.3 (48h)[8]
Hep-G2Hepatocellular Carcinoma49.0 ± 1.2 (24h)[13]
HT-29Colorectal Cancer7.7[9]
HeLaCervical Cancer8.7[9]
L1210Leukemia12.3 ± 0.9 (24h)[13]
MKN-45Gastric Carcinoma9.3 (24h)[9]
Y79Retinoblastoma0.692[3][14]
WERI-Rb1Retinoblastoma0.393[3][14]
HL-60Leukemia~10.7 (converted from 2.63 µg/mL)[15]

Table 2: In Vitro Kinase Inhibition by this compound

Target KinaseAssay TypeIC50 Value (µM)Reference
JAK2In vitro kinase assay4.078[2]
IKKβIn vitro kinase assay11.315[2]

Experimental Protocols & Methodologies

Cell Viability Assay (MTT/MTS)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Incubation:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[16]

  • Solubilization (MTT only): Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression.

Western Blot Analysis of JAK/STAT Pathway Inhibition
  • Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Pre-incubate cells with desired concentrations of this compound for 1-2 hours. If applicable, stimulate the cells with a cytokine (e.g., IL-6) for 15-30 minutes.[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3, total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with this compound at a saturating concentration (e.g., 10-20x the cellular EC50) or a vehicle control for 1-2 hours.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or by adding a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blot or other detection methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.

Visualizations

Xanthatin_Signaling_Pathways This compound This compound JAK2 JAK2 This compound->JAK2 IKK IKK This compound->IKK PLK1 PLK1 This compound->PLK1 GSK3b GSK-3β This compound->GSK3b Tubulin Tubulin This compound->Tubulin STAT3 STAT3 JAK2->STAT3 NFkB NF-κB IKK->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) STAT3->Gene_Expression NFkB->Gene_Expression Cell_Cycle Cell Cycle Progression (G2/M Arrest) PLK1->Cell_Cycle Apoptosis Apoptosis GSK3b->Apoptosis Tubulin->Cell_Cycle Gene_Expression->Apoptosis

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow_On_Off_Target start Observe Cellular Phenotype with this compound is_on_target Is it an On-Target Effect? start->is_on_target control_expts Perform Control Experiments is_on_target->control_expts To Confirm validate_target Validate Target Engagement is_on_target->validate_target Yes conclusion_off Potential Off-Target Effect is_on_target->conclusion_off No sub_neg_control Inactive Analogue Control control_expts->sub_neg_control sub_ortho_inhib Structurally Different Inhibitor control_expts->sub_ortho_inhib sub_knockdown Genetic Knockdown/Knockout control_expts->sub_knockdown sub_cetsa Cellular Thermal Shift Assay (CETSA) validate_target->sub_cetsa sub_biochem Biochemical Assays (Kinase Assay) validate_target->sub_biochem conclusion_on Conclude On-Target Effect sub_neg_control->is_on_target sub_ortho_inhib->is_on_target sub_knockdown->is_on_target sub_cetsa->conclusion_on sub_biochem->conclusion_on

Caption: Workflow for distinguishing on-target vs. off-target effects.

References

Technical Support Center: Optimizing Xanthatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xanthatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this potent sesquiterpene lactone. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and its analogues.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of this compound is very low. What are the most critical steps to optimize?

A1: The total synthesis of this compound is a lengthy process with several low-yielding steps that can significantly impact the overall efficiency.[1] Key areas to focus on for optimization include:

  • Construction of the 5/7-fused bicyclic core: This is a major challenge in the synthesis. The efficiency of the cyclization reaction, such as a ring-closing metathesis, is critical.[2]

  • Introduction of the α-methylene-γ-butyrolactone (exo-methylene) group: This step is notoriously difficult and often proceeds with modest yields due to the potential for side reactions.[3][4]

  • Stereocontrol: Maintaining the correct stereochemistry throughout the synthesis is crucial and can be a source of yield loss if not properly controlled.

Q2: I'm having trouble with the ring-closing metathesis (RCM) step using a Grubbs catalyst. What are common causes of failure?

A2: Ring-closing metathesis is a powerful tool for forming the seven-membered ring of the this compound core, but it can be sensitive to various factors:

  • Catalyst Decomposition: Grubbs catalysts can decompose in the presence of impurities, particularly oxygen, water, and peroxides.[1][5] Ensure all solvents and reagents are rigorously dried and degassed, and the reaction is performed under an inert atmosphere (argon or nitrogen).[5] The presence of primary alcohols can also lead to catalyst degradation.[1]

  • Substrate Purity: Impurities in the diene precursor can inhibit the catalyst. Ensure the starting material is of high purity.

  • Solvent Choice: While many solvents are compatible, some can coordinate to the metal center and inhibit catalysis. Toluene and dichloromethane (B109758) are commonly used and generally effective.

  • Ethene Removal: In RCM reactions that release ethene, its buildup can slow down the reaction or even lead to catalyst decomposition.[5] Performing the reaction under a gentle stream of inert gas can help drive the equilibrium forward.[5]

Q3: The introduction of the exo-methylene group on the γ-butyrolactone ring is giving me a mixture of products and low yield. What are some alternative strategies?

A3: The α-methylenation of the γ-butyrolactone is a well-documented challenge. Several methods have been developed, each with its own set of potential issues. Shishido and coworkers utilized a syn-elimination of selenoxides to introduce the exo-methylene group.[3][6] Another robust strategy involves masking the alkene in the α,β-unsaturated carbonyl system with an O-pivaloyl group, which is stable under mild conditions and can be eliminated with a strong base to form the desired exo-methylene.[4] If you are encountering difficulties, consider exploring alternative methods such as those involving indium-promoted Barbier-type reactions or other novel synthetic approaches.[7]

Troubleshooting Guide

Problem 1: Low Diastereoselectivity in the Formation of the Lactone Ring
Potential Cause Recommended Solution Expected Outcome
Suboptimal Reaction Conditions Carefully control the reaction temperature and addition rate of reagents. In some cases, longer reaction times can lead to racemization.[8]Improved diastereomeric ratio (d.r.).
Incorrect Reagents or Solvents The choice of acid or base catalyst can significantly influence the stereochemical outcome. For example, in some lactonizations, trifluoroacetic acid has been observed to favor the formation of the opposite diastereomer compared to sulfonic acids.[8]Reversal or improvement of diastereoselectivity.
Purification Challenges Diastereomers can be difficult to separate by standard silica (B1680970) gel chromatography.Consider using reversed-phase chromatography (e.g., C18) or stacking columns to improve resolution.[9][10]
Problem 2: Inefficient Ring-Closing Metathesis (RCM)

| Potential Cause | Recommended Solution | Expected Outcome | | :--- | :--- | | Catalyst Inactivity | Use a fresh batch of Grubbs catalyst. Ensure rigorous exclusion of air and moisture by using Schlenk techniques or a glovebox.[5] | Increased reaction conversion and yield. | | Undesirable Isomerization | Alkene isomerization can be a side reaction. The addition of a mild acid, such as acetic acid, can sometimes suppress this unwanted reaction.[5] | Reduced formation of isomeric byproducts. | | Homodimerization of Substrate | For cross-metathesis reactions, homodimerization can be a competitive pathway. The use of a co-catalyst like CuI has been shown to suppress this side reaction in some cases. | Increased yield of the desired cross-metathesis product. |

Problem 3: Poor Yield in the α-Methylenation of the γ-Butyrolactone
Potential Cause Recommended Solution Expected Outcome
Incomplete Reaction Ensure the base used for elimination is strong enough and used in sufficient excess. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.Higher conversion to the desired product.
Formation of Side Products The α-methylene-γ-butyrolactone is a reactive Michael acceptor and can undergo further reactions.[7] Minimize reaction time and temperature to reduce the formation of byproducts.Improved purity of the crude product and higher isolated yield.
Difficulty in Purification The product can be volatile or unstable on silica gel.Consider alternative purification methods such as distillation under reduced pressure or rapid flash chromatography with a deactivated silica gel.

Experimental Protocols

Key Experiment: Domino Intramolecular Enyne Metathesis/Cross Metathesis (Martin Synthesis of (+)-8-epi-Xanthatin)

This procedure is based on the work of Martin and colleagues for the synthesis of (+)-8-epi-Xanthatin.[2]

Materials:

  • Enyne precursor

  • Methyl acrylate (B77674)

  • Grubbs' second-generation catalyst

  • Dichloromethane (anhydrous, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne precursor in anhydrous, degassed dichloromethane.

  • Add a significant excess of methyl acrylate to the solution.

  • Add Grubbs' second-generation catalyst (typically 5-10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by opening the flask to the air or by adding a small amount of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Visualizations

Xanthatin_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_end Final Product Commercial_Ester Commercially Available Ester Asymmetric_Aldol Asymmetric Aldol Reaction Commercial_Ester->Asymmetric_Aldol Lactonization Palladium-Catalyzed Carbonylation/ Lactonization Asymmetric_Aldol->Lactonization Domino_Metathesis Domino RCM/ Cross Metathesis Lactonization->Domino_Metathesis Xanthatin_Epimer (+)-8-epi-Xanthatin Domino_Metathesis->Xanthatin_Epimer

Caption: General workflow for the synthesis of (+)-8-epi-Xanthatin.

Troubleshooting_RCM Start Low Yield in RCM Step Check_Purity Is the starting material pure? Start->Check_Purity Purify_SM Purify starting material Check_Purity->Purify_SM No Check_Inert Is the reaction under strictly inert conditions? Check_Purity->Check_Inert Yes Purify_SM->Check_Inert Improve_Inert Improve inert atmosphere (e.g., use glovebox) Check_Inert->Improve_Inert No Check_Catalyst Is the catalyst fresh and active? Check_Inert->Check_Catalyst Yes Improve_Inert->Check_Catalyst Use_New_Catalyst Use a fresh batch of catalyst Check_Catalyst->Use_New_Catalyst No Check_Ethene Is ethene being efficiently removed? Check_Catalyst->Check_Ethene Yes Use_New_Catalyst->Check_Ethene Remove_Ethene Apply gentle stream of inert gas Check_Ethene->Remove_Ethene No Success Improved Yield Check_Ethene->Success Yes Remove_Ethene->Success

Caption: Troubleshooting decision tree for a low-yielding RCM reaction.

References

Preventing degradation of Xanthatin during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xanthatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: To ensure the long-term stability of this compound powder, it is recommended to store it at -20°C.[1] Under these conditions, the powder can be stable for up to three years.[1] For general laboratory use, it is crucial to protect this compound from light, humidity, and high temperatures.[2] Store the powder in a well-sealed, airtight container, preferably in a dark and temperature-controlled environment.[2] To further minimize degradation from oxidation, consider purging the container with an inert gas like nitrogen or argon.[2]

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For long-term storage of up to one year, it is recommended to prepare stock solutions and store them at -80°C.[1] For shorter periods, storage at -20°C is suitable for up to one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] When using DMSO as a solvent, ensure it is fresh and not moisture-absorbing, as this can reduce the solubility of this compound.[1]

Q3: What factors can cause the degradation of this compound?

A3: Several factors can contribute to the degradation of this compound, a sesquiterpene lactone. These include:

  • Temperature: High temperatures accelerate chemical degradation.[2] It is recommended to avoid temperatures above 25°C.[2]

  • Light: Exposure to light, particularly UV light, can initiate degradation reactions.[2]

  • Humidity: Moisture can lead to hydrolysis of the lactone ring, a common degradation pathway for sesquiterpene lactones.[2][3] A relative humidity below 50% is recommended for powder storage.[2]

  • pH: this compound is sensitive to pH. Sesquiterpene lactones have shown instability at neutral to alkaline pH (e.g., pH 7.4), while being more stable at acidic pH (e.g., pH 5.5).[4]

  • Oxidation: The presence of oxygen can lead to oxidative degradation.[2]

Q4: I noticed a color change in my this compound powder. What should I do?

A4: A change in the color of the this compound powder is an indication of potential degradation. This can be caused by exposure to light, high temperatures, or chemical reactions such as oxidation.[2] It is recommended to discard the product and use a fresh batch that has been stored under the recommended conditions to ensure the integrity of your experimental results.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Poor solubility in DMSO - The DMSO may have absorbed moisture.- Use fresh, anhydrous DMSO.
- The concentration is too high.- Gently warm the solution and sonicate. If solubility issues persist, prepare a more dilute solution.
Inconsistent experimental results - Degradation of this compound stock solution due to improper storage.- Prepare fresh stock solutions from powder stored at -20°C. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C for long-term use.[1]
- Degradation of this compound during the experiment.- Protect experimental samples from light. - Maintain a stable and appropriate pH for the experimental buffer.
Appearance of unknown peaks in HPLC analysis - Degradation of this compound.- Confirm the identity of the new peaks using a stability-indicating HPLC method and mass spectrometry. - Perform forced degradation studies to identify potential degradation products.

Quantitative Data on Sesquiterpene Lactone Stability

While specific quantitative degradation data for this compound is limited in the published literature, the following table summarizes stability data for other sesquiterpene lactones, which can provide insights into the potential stability profile of this compound.

CompoundStorage ConditionsTimeDegradationReference
Helenalin esters (in Arnica tincture)+4°C3 years13%[5]
Helenalin esters (in Arnica tincture)+25°C3 years32%[5]
Helenalin esters (in Arnica tincture)+30°C3 years37%[5]
Lactucin (in aqueous solution)UV irradiation45 min (half-life)50%[6][7]
Various sesquiterpene lactonespH 7.4, 37°C96 hoursLoss of side chain[4]
Various sesquiterpene lactonespH 5.5, 25°C & 37°C96 hoursStable[4]

Note: This data is for structurally related compounds and should be used as a general guide. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.

Objective: To develop and validate an HPLC method that separates this compound from all potential degradation products.

Methodology:

  • Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Development:

    • Begin with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 3) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

    • Explore both isocratic and gradient elution methods to achieve optimal separation of this compound and its degradation products. A typical starting gradient might be from 20% to 80% organic solvent over 20-30 minutes.

  • Detection: Use a UV detector. The detection wavelength should be optimized based on the UV spectrum of this compound (e.g., 210 nm or 275 nm).

  • Flow Rate and Temperature: A typical flow rate is between 0.8 and 1.5 mL/min. Maintain a constant column temperature, usually between 25°C and 40°C.[2]

  • Forced Degradation Studies: To confirm the stability-indicating nature of the method, perform forced degradation studies as described in Protocol 2. The method must be able to resolve the this compound peak from all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[9]

Protocol 2: Forced Degradation Studies for this compound

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound.[10]

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Methodology:

  • Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Stress Conditions (as per ICH guidelines): [2]

    • Acid Hydrolysis: Treat the this compound solution with 0.1N HCl at room temperature and at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Treat the this compound solution with 0.1N NaOH at room temperature. Due to the potential for rapid degradation, shorter time points should be used. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Treat the this compound solution with 3-30% hydrogen peroxide at room temperature for a specified period.

    • Thermal Degradation: Expose solid this compound powder and a solution of this compound to dry heat (e.g., 80°C) for a specified period.

    • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11][12] A control sample should be protected from light (e.g., wrapped in aluminum foil) to differentiate between thermal and photodegradation.

  • Analysis: Analyze the stressed samples at different time points using the developed stability-indicating HPLC method (Protocol 1).

  • Evaluation:

    • Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

    • Characterize the degradation products using techniques like mass spectrometry (MS) to elucidate the degradation pathways.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome This compound This compound Powder Solution This compound Solution This compound->Solution Dissolve in appropriate solvent Acid Acid Hydrolysis (0.1N HCl, RT & 60-80°C) Solution->Acid Expose to stress Base Base Hydrolysis (0.1N NaOH, RT) Solution->Base Expose to stress Oxidation Oxidative Degradation (3-30% H2O2, RT) Solution->Oxidation Expose to stress Thermal Thermal Degradation (80°C, solid & solution) Solution->Thermal Expose to stress Photo Photodegradation (ICH Q1B conditions) Solution->Photo Expose to stress HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS Mass Spectrometry (for characterization) HPLC->MS Characterize degradation products Method Validate Stability-Indicating Method HPLC->Method Pathway Elucidate Degradation Pathway MS->Pathway

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathways cluster_degradation_products Potential Degradation Products cluster_factors Influencing Factors This compound This compound (Sesquiterpene Lactone) Hydrolysis Hydrolyzed Product (Lactone ring opening) This compound->Hydrolysis Moisture, pH (base) Oxidation Oxidized Products This compound->Oxidation Oxygen, Peroxides Isomers Isomers / Rearrangement Products This compound->Isomers Light (UV), Heat Temperature Temperature Temperature->Hydrolysis Temperature->Oxidation Temperature->Isomers Light Light Light->Isomers pH pH pH->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Solvent Solvent Solvent->Hydrolysis Solvent->Oxidation

Caption: Potential degradation pathways and influencing factors for this compound.

References

Technical Support Center: Managing Batch-to-Batch Variability of Xanthatin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of Xanthatin extracts. Our goal is to ensure the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability in this compound extracts and why is it a concern?

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

A2: The main factors contributing to variability in this compound extracts can be categorized as follows:

  • Raw Material Variability: This is often the most significant source of inconsistency.[1] Factors include the plant's genetic makeup, geographical origin, climate, cultivation methods, and the time of harvest.[1][2][3] Post-harvest handling, such as drying and storage conditions, also plays a crucial role.[1][4]

  • Extraction and Processing: The choice of extraction method (e.g., maceration, ultrasound-assisted extraction) and parameters like solvent type, solvent-to-solid ratio, temperature, and duration significantly impact the final chemical profile of the extract.[1][4][5] For instance, different solvents will extract different ranges of compounds, altering the extract's composition and biological activity.[6][7][8]

  • Manufacturing and Analytical Processes: Minor deviations in manufacturing protocols, equipment calibration, and even different laboratory technicians can introduce variability.[1]

Q3: How can I assess the consistency of my this compound extract batches?

A3: A crucial technique for assessing batch-to-batch consistency is chromatographic fingerprinting .[9][10] This involves using methods like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) to generate a characteristic chemical profile for each batch.[1][11] By comparing these fingerprints, you can identify variations in the presence and quantity of chemical constituents.[1]

Q4: What is a standardized this compound extract?

A4: A standardized extract is one that has been processed to contain a consistent and guaranteed concentration of one or more active or marker compounds. This helps to ensure that each batch will have a comparable chemical profile and, consequently, similar biological effects. When the specific active compounds are not fully known, "marker compounds" can be used for standardization.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to the batch-to-batch variability of this compound extracts.

Issue: Inconsistent biological activity observed between different batches of this compound extract.

Troubleshooting Workflow

A Inconsistent Biological Activity Observed B Step 1: Verify Raw Material Identity and Documentation A->B C Step 2: Perform Chemical Fingerprinting (e.g., HPLC) B->C D Are the chromatographic fingerprints visually different? C->D E Yes D->E Yes F No D->F No G Step 3: Quantify Key Marker Compounds E->G L Step 5: Investigate Potential Degradation F->L H Are the concentrations of marker compounds consistent? G->H I Yes H->I Yes J No H->J No I->L K Step 4: Review and Standardize Extraction Protocol J->K K->C Re-analyze M Step 6: Consider Bioassay-Guided Fractionation L->M N Problem Resolved M->N

Caption: Troubleshooting workflow for inconsistent biological activity.

Detailed Troubleshooting Steps:

  • Verify Raw Material: Confirm the botanical identity of the Xanthium strumarium plant material. Review documentation for consistency in sourcing, harvest time, and storage conditions for each batch.[1]

  • Chemical Fingerprinting: Analyze all inconsistent batches using a standardized chromatographic method like HPLC.[1] Visually compare the chromatograms to identify any differences in the chemical profiles.

  • Quantify Marker Compounds: If a marker compound for your extract is known (e.g., this compound itself), quantify its concentration in each batch. Significant variations can explain differences in biological activity.

  • Standardize Extraction Protocol: Review your extraction protocol for any potential inconsistencies. Ensure that the solvent type, solvent-to-solid ratio, temperature, and extraction time are strictly controlled for every batch.[4][12]

  • Investigate Degradation: Assess the stability of your this compound extract under your experimental and storage conditions. This compound, like many natural products, can be susceptible to degradation by factors such as light, temperature, and pH.[13]

  • Bioassay-Guided Fractionation: If the specific active compound is unknown, consider performing bioassay-guided fractionation. This process involves separating the extract into different fractions and testing the biological activity of each to identify the active components.[14]

Data Presentation

Table 1: Influence of Extraction Solvent on this compound Yield and Total Phenolic Content (TPC)

Extraction SolventThis compound Yield (%)Total Phenolic Content (mg GAE/g extract)Reference
Ethanol (96%)0.07% (from chloroform (B151607) partition)65.14[7][15]
Methanol (B129727)Not specifiedSimilar to ethanol[6]
AcetoneNot specified454.54[6]
WaterNot specified12.20[7]
Ethyl AcetateNot specified95.25[7]

Note: Yields and TPC can vary significantly based on the specific extraction conditions and plant material.

Table 2: Analytical Parameters for this compound Quantification by UHPLC-MS/MS

ParameterValueReference
Lower Limit of Quantification (LLOQ)1 ng/mL[11]
Linearity Range1-5000 ng/mL[11]
Intra-day Precision (RSD)< 9.27%[11]
Inter-day Precision (RSD)< 9.27%[11]
Extraction Recovery82.12% - 89.55%[11]

Experimental Protocols

Protocol 1: HPLC Fingerprinting of this compound Extracts

This protocol provides a general method for generating a chemical fingerprint of your this compound extract.

  • Sample Preparation:

    • Accurately weigh a standardized amount of dried this compound extract from each batch.

    • Dissolve the extract in a fixed volume of an appropriate solvent (e.g., methanol).

    • Vortex and/or sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove particulates.[1]

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both often with a small amount of acid (e.g., 0.1% formic acid). A typical gradient might be:

      • 0-5 min: 10% B

      • 5-35 min: 10-90% B

      • 35-40 min: 90% B

      • 40-45 min: 90-10% B

      • 45-50 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Diode Array Detector (DAD) or UV detector at a wavelength such as 210 nm or 280 nm.[16]

  • Data Analysis:

    • Overlay the chromatograms from different batches.

    • Visually inspect for differences in peak presence/absence, retention times, and peak areas.

    • For a more quantitative comparison, integrate the peaks and compare the relative peak areas of major constituents.

Protocol 2: Bioassay-Guided Fractionation

This protocol outlines a general workflow for identifying active compounds in a this compound extract.

A Crude this compound Extract B Perform Biological Assay A->B C Is the extract active? B->C D Yes C->D Yes E No C->E No F Fractionate the Extract (e.g., using chromatography) D->F N Stop E->N G Fractions 1, 2, 3...n F->G H Perform Biological Assay on Each Fraction G->H I Identify Active Fraction(s) H->I J Further Fractionate Active Fraction(s) I->J K Isolate and Purify Single Compounds J->K L Perform Biological Assay on Pure Compounds K->L M Identify Active Compound(s) L->M

Caption: Workflow for bioassay-guided fractionation.

  • Initial Extraction and Bioassay: Prepare a crude extract of Xanthium strumarium and confirm its biological activity in your assay of interest.

  • Solvent Partitioning: Perform a liquid-liquid extraction to separate the crude extract into fractions of differing polarity (e.g., hexane, ethyl acetate, n-butanol, and water fractions).

  • Bioassay of Fractions: Test each fraction for biological activity.

  • Chromatographic Separation: Subject the most active fraction to further separation using techniques like column chromatography.

  • Iterative Bioassays and Separation: Continue to test the resulting sub-fractions and purify the active ones until individual compounds are isolated.

  • Structural Elucidation: Identify the structure of the isolated active compounds using spectroscopic methods (e.g., NMR, MS).

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular processes.

PI3K/Akt/mTOR Signaling Pathway

This compound can activate the PI3K/Akt/mTOR pathway, which in some contexts, such as glioma cells, leads to an inhibition of autophagy and promotes apoptosis.[17][18]

This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibition Apoptosis Apoptosis Autophagy->Apoptosis Inhibition

Caption: this compound's effect on the PI3K/Akt/mTOR pathway.

GSK-3β/β-catenin Signaling Pathway

In some cancer cells, this compound's cytotoxic effects are mediated through Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and are influenced by β-catenin.[19]

This compound This compound GSK3b GSK-3β This compound->GSK3b Cytotoxicity Cell Cytotoxicity GSK3b->Cytotoxicity beta_catenin β-catenin beta_catenin->Cytotoxicity Inhibition of this compound effect

Caption: this compound's interaction with the GSK-3β/β-catenin pathway.

References

Improving the yield of Xanthatin from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of Xanthatin from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which primary sources is it isolated?

A1: this compound is a naturally occurring bicyclic sesquiterpene lactone.[1] It is predominantly isolated from plants of the Xanthium genus (family Asteraceae), such as Xanthium strumarium, Xanthium spinosum, and Xanthium italicum.[1][2] The aerial parts of these plants, particularly the leaves, are rich sources of this compound.[1][3]

Q2: What is the relationship between Xanthinin and this compound?

A2: Xanthinin is considered a precursor to this compound. During the extraction process, especially under certain conditions like aqueous extraction or purification by column chromatography, Xanthinin can be converted to this compound through the loss of acetic acid.[4][5] This conversion can be a method to maximize the final yield of this compound.[4]

Q3: What are the optimal storage conditions for purified this compound?

A3: For long-term storage, purified this compound should be stored as a dry solid in a cool, dark, and dry environment. If storage in solution is necessary, use an inert solvent like acetonitrile, protect from light using amber vials, and store at -20°C or ideally -80°C to minimize thermal degradation.[6] Maintaining a neutral to slightly acidic pH is also recommended as alkaline conditions can accelerate degradation.[6]

Q4: Which analytical techniques are suitable for the quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing and quantifying this compound in plant extracts.[7] Capillary Electrophoresis (CE) has also been successfully developed and validated for the quantification of this compound, offering a rapid analysis time of less than 3 minutes.[8]

Troubleshooting Guide

Low this compound Yield

Problem: The final yield of this compound is significantly lower than reported values.

Possible Cause Troubleshooting Steps
Inefficient Extraction Ensure the plant material is finely ground to maximize surface area. Optimize the solid-to-solvent ratio; a common ratio is 1:20 (w/v).[6] Consider using ultrasound-assisted extraction to improve efficiency.[4] Perform multiple extraction cycles to ensure complete recovery.[9]
Inappropriate Solvent The choice of solvent significantly impacts yield. While organic solvents like acetone (B3395972), methanol, and dichloromethane (B109758) are effective, aqueous extraction (boiling in water) assisted by ultrasound has been shown to efficiently convert Xanthinin to this compound, thereby increasing the overall yield.[4][10] For purification, a hexane-ethyl acetate (B1210297) solvent system is commonly used for column chromatography.[4]
Degradation During Extraction This compound can be sensitive to high temperatures and light.[6] If not intentionally using heat to convert Xanthinin, use pre-chilled solvents and protect the extraction mixture from light by wrapping the flask in aluminum foil.[6] Evaporate solvents under reduced pressure at low temperatures.[9]
Loss During Purification This compound can adsorb irreversibly to certain stationary phases. If using silica (B1680970) gel for column chromatography, ensure proper column loading (not more than 1-5% of the stationary phase weight).[10] If significant loss is observed, consider a different stationary phase like Sephadex LH-20.[10]
Impure Final Product

Problem: The purified this compound shows significant impurities in HPLC or other analyses.

Possible Cause Troubleshooting Steps
Co-extraction of Impurities Crude extracts often contain other lichen metabolites, pigments, and lipids.[10] A preliminary defatting step with a non-polar solvent like n-hexane can remove lipids before the main extraction.[7]
Co-elution of Impurities If impurities have similar polarity to this compound, they may co-elute during column chromatography. A secondary purification step using a different technique, such as preparative HPLC with a C18 column, may be necessary to achieve high purity.[10]
Inadequate Separation Optimize the solvent gradient during column chromatography. A gradual increase in polarity, for example, from 100% hexane (B92381) to 100% ethyl acetate, allows for better separation of compounds.[4] Collect smaller fractions and analyze them by TLC to pool only the purest fractions.[4]

Quantitative Data on this compound Yield

The yield of this compound can vary significantly based on the plant species, collection time, and the extraction method employed.

Plant SourceExtraction MethodYieldReference
Xanthium spinosumAqueous extraction with ultrasound, followed by liquid-liquid extraction and column chromatography.1.1 - 1.3% of dry plant weight[4]
Xanthium strumarium (Cuban)Maceration with ethanol, followed by liquid-liquid extraction with chloroform (B151607) and column chromatography.0.07% of dry plant weight[7][11]
Xanthium strumariumMaceration (three times) at room temperature.0.02% of dry plant weight[11]

Experimental Protocols

Protocol 1: Optimized Aqueous Extraction of this compound from Xanthium spinosum

This method, adapted from Romero et al. (2015), maximizes this compound yield by promoting the conversion of Xanthinin.[4][12]

  • Preparation: Dry the aerial parts of Xanthium spinosum and grind them into a fine powder.

  • Extraction: Soak 100 g of the dry powder in 300 mL of water. Heat the mixture to 100°C in an ultrasound bath for 30 minutes.

  • Filtration: Filter the mixture under suction to separate the aqueous extract from the solid plant residue.

  • Liquid-Liquid Extraction: Transfer the aqueous filtrate to a separatory funnel and extract it three times with an equal volume of an ethyl ether:ethyl acetate (1:1) mixture.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvents under vacuum using a rotary evaporator.

  • Purification:

    • Dissolve the resulting crude residue in a minimum amount of dichloromethane.

    • Purify the residue by silica gel column chromatography.

    • Elute the column with a hexane-ethyl acetate gradient of increasing polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • This compound typically elutes with a hexane-ethyl acetate (1:1) mixture.[4]

    • Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

Protocol 2: Extraction of this compound from Xanthium strumarium

This protocol is based on the method described by Berenguer et al. (2024).[7][11]

  • Preparation: Dry the aerial parts (leaves and stems) of Xanthium strumarium at 60°C and grind them into a fine powder.

  • Defatting: Subject the dried powder (e.g., 1.5 kg) to a preliminary defatting step with n-hexane to remove non-polar compounds.

  • Extraction: Extract the defatted plant material with ethanol.

  • Solvent Partitioning: Concentrate the ethanolic extract and then perform a liquid-liquid extraction with chloroform to obtain a this compound-enriched chloroform extract.

  • Purification:

    • Concentrate the chloroform extract and subject it to silica gel column chromatography.

    • Use a polarity gradient of n-hexane/ethyl acetate mixtures (from 4:1 to 3:2).

    • This compound is expected to elute with the 3:2 n-hexane/ethyl acetate solvent mixture.

    • Recrystallize the crude this compound obtained from the pooled fractions using acetone to yield pure prismatic crystals.

Visualizations

Biosynthetic Pathway

The biosynthesis of xanthanolides like this compound is complex. The pathway involves the cyclization of farnesyl diphosphate (B83284) (FPP) to form a germacrene A acid precursor, which then undergoes oxidative rearrangement catalyzed by a cytochrome P450 enzyme to form the characteristic xanthane skeleton.[13]

Xanthatin_Biosynthesis FPP Farnesyl Diphosphate (FPP) GAA Germacrene A Acid FPP->GAA Germacrene A Synthase Xanthane Xanthane Skeleton Intermediate GAA->Xanthane Cytochrome P450 (Oxidative Rearrangement) Xanthatin_Precursor 8-epi-xanthatin Precursor Xanthane->Xanthatin_Precursor Lactone Ring Formation This compound 8-epi-xanthatin Xanthatin_Precursor->this compound Further Modifications

Proposed biosynthetic pathway leading to 8-epi-xanthatin.[13]
Experimental Workflow

This diagram outlines the general steps for the isolation and purification of this compound from plant material.

Xanthatin_Workflow Start Start: Dry & Grind Plant Material Extraction Solvent Extraction (e.g., Aqueous/Ultrasound or Organic Solvent) Start->Extraction Filtration Filtration / Partitioning Extraction->Filtration Concentration Concentrate Crude Extract (Rotary Evaporation) Filtration->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Analysis Fraction Analysis (TLC / HPLC) Purification->Analysis Analysis->Purification Re-purify Final Pool Pure Fractions & Evaporate Solvent Analysis->Final Fractions are pure End End: Purified this compound Final->End

General experimental workflow for this compound isolation.
Troubleshooting Logic

This diagram provides a logical workflow for troubleshooting low yields of this compound.

Troubleshooting_Workflow Start Low this compound Yield Detected CheckExtraction Was Extraction Efficient? Start->CheckExtraction CheckSolvent Was the Correct Solvent Used? CheckExtraction->CheckSolvent Yes ActionExtraction Optimize Grinding, Solid:Solvent Ratio, Extraction Time/Method CheckExtraction->ActionExtraction No CheckPurification High Loss During Purification? CheckSolvent->CheckPurification Yes ActionSolvent Consider Aqueous/Ultrasound for Xanthinin Conversion or Test Other Organic Solvents CheckSolvent->ActionSolvent No ActionPurification Check Column Loading, Optimize Gradient, Consider Alt. Stationary Phase CheckPurification->ActionPurification Yes Resolved Yield Improved CheckPurification->Resolved No ActionExtraction->CheckExtraction ActionSolvent->CheckSolvent ActionPurification->CheckPurification

References

Selecting appropriate control groups for Xanthatin studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting and troubleshooting appropriate control groups in experiments involving Xanthatin.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of a control group in experimental design?

A control group is a critical component of scientific experiments used to establish causality by isolating the effect of an independent variable (e.g., this compound treatment).[1] In a comparative study, the experimental group receives the treatment, while the control group receives no treatment, a placebo, or a standard treatment.[2][3] This allows researchers to conclude that any observed changes in the experimental group are due to the treatment and not other factors.[1] Without a proper control group, it is difficult to differentiate a drug-related outcome from outcomes caused by other variables or bias.[2]

Q2: What are the essential negative control groups for in vitro studies with this compound?

For in vitro experiments, two negative control groups are crucial:

  • Untreated Control: This group consists of cells that are not exposed to either this compound or the vehicle. It serves as the baseline for normal cell health, proliferation, and behavior under standard culture conditions.

  • Vehicle Control: this compound is a lipophilic compound often dissolved in a solvent like Dimethyl Sulfoxide (DMSO) for cell-based assays.[4] The vehicle control group is treated with the same concentration of the solvent (e.g., DMSO) as the experimental group, but without this compound.[5] This is vital to ensure that any observed cellular effects are due to this compound itself and not the solvent.[4]

Q3: What types of positive controls are appropriate for this compound studies?

A positive control is a treatment known to produce the expected effect, which helps validate the experimental setup.[6][7] The choice of a positive control depends on the specific biological activity of this compound being investigated. For instance:

  • Apoptosis Studies: When examining this compound's pro-apoptotic effects, a known apoptosis-inducing agent (e.g., Staurosporine) can be used as a positive control.[8][9]

  • Signaling Pathway Inhibition: Since this compound is known to inhibit pathways like JAK/STAT and NF-κB, a well-characterized inhibitor of these pathways can serve as a positive control to confirm the assay is working correctly.[10][11]

  • Cytotoxicity Assays: When assessing cytotoxicity against cancer cell lines, a standard-of-care chemotherapy drug for that cancer type could be used as a positive control.[12]

Q4: How do I select the right vehicle for in vivo this compound studies?

Choosing an appropriate vehicle for animal studies is critical for drug solubility, stability, and minimizing toxicity.[13] Key considerations include:

  • Solubility: this compound's poor aqueous solubility requires a vehicle that can effectively dissolve or suspend it.

  • Toxicity: The vehicle must be non-toxic and well-tolerated by the animal model at the required dose and volume.[5][14]

  • Route of Administration: The vehicle must be suitable for the chosen administration route (e.g., oral gavage, intravenous injection).[12]

  • Inertness: The vehicle should not react with this compound or interfere with its absorption and metabolism.[5]

Common vehicles for hydrophobic compounds include aqueous solutions with co-solvents (e.g., DMSO, PEG 400), or oil-based solutions (e.g., corn oil, sesame oil).[5][13] A tolerability study of the vehicle alone is highly recommended before beginning the main experiment.[4]

Troubleshooting Guides

Issue 1: High levels of cell death or unexpected effects are observed in the in vitro vehicle control group.

  • Possible Cause: The concentration of the solvent (typically DMSO) is too high and is causing cytotoxicity.

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally at or below 0.1% and almost always below 0.5%.[4] The tolerance to DMSO can vary significantly between cell lines.

    • Run a Dose-Response Curve for the Vehicle: Before starting the main experiment, test a range of vehicle concentrations on your specific cell line to determine the maximum non-toxic concentration.

    • Use Serial Dilutions: When preparing the final working solution, avoid adding a highly concentrated DMSO stock directly to the aqueous medium, as this can cause the compound to precipitate. Perform an intermediate dilution in DMSO or the medium first.[4]

    • Check for Contamination: Ensure the solvent is sterile and free from contaminants.

Issue 2: Adverse effects (e.g., weight loss, lethargy) are seen in the in vivo vehicle control group.

  • Possible Cause: The vehicle itself is causing toxicity or stress to the animals.

  • Troubleshooting Steps:

    • Conduct a Vehicle Tolerability Study: Administer the vehicle alone to a small cohort of animals at the planned volume and frequency to confirm it is well-tolerated.[4]

    • Reduce Co-Solvent Concentration: If using co-solvents like DMSO or ethanol, reduce their concentration to the lowest effective level.[5] High concentrations can cause local irritation or systemic toxicity.

    • Optimize Formulation: Consider alternative formulations. For example, creating a suspension with carboxymethyl cellulose (B213188) (CMC) or using a different oil may improve tolerability.[13][14]

    • Refine Administration Technique: Ensure that the administration technique (e.g., gavage, injection) is performed correctly and minimizes stress to the animals.[5]

Data Presentation

Table 1: General Guidelines for Maximum Tolerated DMSO Concentrations in Cell Culture

Cell Line TypeGeneral Max DMSO ConcentrationRecommended Final Concentration
Most Cancer Cell Lines< 1.0%≤ 0.1%
Primary Cells< 0.5%≤ 0.05%
Stem Cells< 0.1%≤ 0.01%

Note: These are general guidelines. The specific tolerance of your cell line to DMSO should always be determined experimentally.[4]

Table 2: Common Vehicles for In Vivo Administration of Hydrophobic Compounds like this compound

VehicleCommon Route(s)AdvantagesDisadvantages
Saline + Co-solvent (e.g., DMSO, PEG)IV, IP, POEasy to prepare; suitable for multiple routes.Co-solvents can cause toxicity or irritation at high doses.[5]
Corn Oil / Sesame OilPO, SC, IMGood for highly lipophilic compounds; low toxicity.Can be viscous; may affect compound absorption rate.
10% Tween® 80 in SalineIV, IP, POImproves solubility and stability of some compounds.Can cause hypersensitivity reactions in some animals.
0.5-2% Carboxymethyl Cellulose (CMC)POForms a stable suspension; generally well-tolerated.Requires careful preparation to ensure uniform suspension.[14]

Experimental Protocols

Protocol 1: Preparation of this compound and Vehicle Controls for In Vitro Assays

  • Prepare High-Concentration Stock: Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store this stock at -20°C or -80°C.

  • Prepare Intermediate Dilution: On the day of the experiment, thaw the stock solution. Create an intermediate dilution of the stock in DMSO. This step helps prevent precipitation.[4]

  • Prepare Final Working Solution: While gently vortexing the cell culture medium, slowly add the required volume of the intermediate stock to achieve the final desired treatment concentration. The final DMSO concentration should not exceed the predetermined non-toxic limit for your cell line.[4]

  • Prepare Vehicle Control: Prepare a vehicle control solution by adding the same volume of DMSO (used to make the highest concentration of this compound) to an equal volume of cell culture medium.

  • Administer Treatment: Replace the medium in your cell culture plates with the prepared this compound working solutions and the vehicle control solution. Include an "untreated" control group that receives fresh medium with no DMSO.

Protocol 2: General Experimental Design for an In Vivo Efficacy Study

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.

  • Randomization: Randomly assign animals to different treatment groups to minimize bias.[2] A typical design includes:

    • Group 1: Vehicle Control (e.g., Corn oil with 1% DMSO)

    • Group 2: this compound Low Dose (e.g., 10 mg/kg)

    • Group 3: this compound High Dose (e.g., 40 mg/kg)[9]

    • Group 4 (Optional): Positive Control (e.g., standard-of-care drug)[12]

  • Formulation Preparation: Prepare the this compound formulation and vehicle control fresh daily or as stability allows. Ensure suspensions are homogenous by thorough mixing before each administration.[5]

  • Administration: Administer the treatments according to the planned schedule and route (e.g., intraperitoneal injection, daily for 14 days).[9]

  • Monitoring: Monitor animal body weight, tumor volume (if applicable), and overall health daily.

  • Data Analysis: At the end of the study, compare the outcomes (e.g., tumor growth inhibition) of the treatment groups to the vehicle control group to determine the efficacy of this compound.

Visualizations

Signaling_Pathway This compound Inhibition of JAK/STAT3 Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (p) pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates DNA Target Gene Promoters STAT3_dimer_nuc->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binds This compound This compound This compound->JAK Covalently binds & Inhibits Kinase Activity

References

Interpreting unexpected results in Xanthatin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Xanthatin Experiments

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common and unexpected issues encountered during this compound experiments.

Q1: My IC50 value for this compound is significantly different from published values. What are the potential reasons?

A1: Discrepancies in IC50 values are a common issue and can arise from several factors:

  • Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to this compound.[1][2] For example, the IC50 for L1210 leukemia cells is reported at 12.3 ± 0.9 μM, while for Hep-G2 hepatocellular carcinoma cells, it is 49.0 ± 1.2 μM.[3] Even within the same cancer type, different cell lines can respond differently.

  • Compound Purity and Handling: The purity of the this compound used is critical. Impurities can alter the apparent activity. Also, this compound is a sesquiterpene lactone that may be sensitive to degradation, especially during isolation or storage.[3]

  • Experimental Conditions: Variations in cell seeding density, passage number, serum concentration in the media, and the duration of drug exposure can all significantly impact the calculated IC50 value.[4]

  • Solvent Effects: this compound is typically dissolved in DMSO.[5][6] The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) and consistent across all experiments, as DMSO itself can have minor effects on cell viability.[6]

Q2: I'm observing inconsistent or no inhibition of my target protein (e.g., p-STAT3) after this compound treatment. How can I troubleshoot this?

A2: This issue often points to kinetics, concentration, or technical aspects of the experiment.

  • Time-Dependent Effects: The effect of this compound on signaling pathways can be rapid. For instance, in A549 and H1975 cells, this compound was shown to abrogate STAT3 activity within 30 minutes.[7] Ensure your time points for cell lysis are chosen appropriately to capture the expected signaling change.

  • Dose-Dependency: this compound's inhibition of signaling pathways is dose-dependent.[7][8] A complete inhibition of IL-6-induced STAT3 phosphorylation was seen at 20 μM in one study.[8] If you are using a lower concentration, you may see a partial or negligible effect. It is crucial to perform a dose-response experiment.

  • Upstream Kinase Activity: this compound inhibits STAT3 phosphorylation by directly targeting its upstream kinase, JAK2.[8][9] Therefore, assessing the phosphorylation status of JAK2 can provide further insight and serve as a positive control for the compound's activity.[8]

  • Western Blotting Technique: Ensure consistent protein loading, efficient protein transfer, and the use of validated primary and secondary antibodies. Run appropriate controls, including vehicle-treated and positive controls (e.g., IL-6 or other stimuli to induce phosphorylation).

Q3: this compound appears to be precipitating in my cell culture medium. What should I do?

A3: Solubility issues are a key technical challenge.

  • Stock Solution: this compound is soluble in DMSO, chloroform, methanol, and acetone (B3395972) but only slightly soluble in water.[3] Prepare a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM).[5][6]

  • Working Dilution: When preparing your final concentrations, dilute the DMSO stock in pre-warmed culture medium. Add the diluted drug to the cells dropwise while gently swirling the plate to ensure rapid and even mixing, which minimizes precipitation.

  • Final Concentration: The final concentration of DMSO should not exceed levels that cause toxicity to your specific cell line (usually <0.5%, with ≤0.1% being ideal).[6] If high concentrations of this compound are needed, precipitation risk increases. Consider the possibility that the observed effect at very high concentrations could be a non-specific cytotoxic effect due to compound precipitation.

Q4: My results on cell cycle arrest are different from some published studies. Is this expected?

A4: Yes, this can be an expected, cell-type-specific result. While this compound has been reported to induce G2/M cell cycle arrest in lung, gastric, and breast cancer cells, this effect is not universal.[10][11][12] For example, in studies on C6 and U251 glioma cells, this compound induced apoptosis but had no apparent effect on cell cycle distribution.[10] This highlights that the compound's mechanism of action can be context-dependent and vary between different tumor types.[10]

Q5: I'm seeing unexpected activation of a signaling pathway, such as PI3K/Akt, which is typically pro-survival. Is this an off-target effect?

A5: Not necessarily. This could be a compensatory cellular response or a complex, non-canonical mechanism of action. In glioma cells, this compound treatment led to the activation of the PI3K-Akt-mTOR pathway, which was linked to the inhibition of autophagy.[13] This seemingly contradictory result was part of the compound's pro-apoptotic mechanism in that specific context.[13] To investigate such findings, consider:

  • Using inhibitors of the unexpected pathway (e.g., a PI3K inhibitor) to see if it reverses the desired effect of this compound (e.g., apoptosis).[13]

  • Investigating downstream markers to confirm pathway activation.

  • Considering that this compound has multiple targets, including JAK/STAT, NF-κB, and GSK3β, which can lead to complex downstream signaling crosstalk.[5][8][9][14]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound across various human cancer cell lines, demonstrating its differential cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Reference
L1210Leukemia12.3 ± 0.9[1][3]
HL-60Leukemia~10.7 (converted from 2.63 µg/mL)[1][15]
Hep-G2Hepatocellular Carcinoma49.0 ± 1.2[1][3]
MCF-7Breast Cancer16.1[16]
MDA-MB-231Breast CancerModerate to high cytotoxicity[1][2]
WiDrColon AdenocarcinomaModerate to high cytotoxicity[1][2]
NCI-417Lung CancerModerate to high cytotoxicity[1][2]

Note: "Moderate to high cytotoxicity" indicates that specific IC50 values were not provided in the cited source, but significant anti-proliferative activity was reported.

Experimental Protocols

Cell Viability / Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the effect of this compound on cell proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.[1][3][6]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.[6] Create a series of working solutions by diluting the stock in serum-free medium to achieve 2x the final desired concentrations.

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).[6]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.[3][4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[3][6]

  • Crystal Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[3][6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value using non-linear regression analysis.[1]

Western Blot for Phospho-STAT3 (p-STAT3) Inhibition

This protocol details how to measure this compound's effect on a key signaling target.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., A549, HepG2) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 6-12 hours if necessary to reduce basal signaling.

  • Stimulation (Optional): If studying induced phosphorylation, pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a set time (e.g., 2 hours). Then, stimulate the cells with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.[8] Include a non-stimulated control.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.[7]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a housekeeping protein like β-actin or GAPDH.[7]

Visualizations

Signaling Pathway Diagram

// Edges "IL6R" -> "JAK2" [label="IL-6", arrowhead=normal, style=dashed, color="#5F6368", fontcolor="#202124"]; "JAK2" -> "pJAK2" [label="Phosphorylation", arrowhead=normal, color="#5F6368", fontcolor="#202124"]; "pJAK2" -> "STAT3" [arrowhead=normal, style=dashed, color="#5F6368"]; "STAT3" -> "pSTAT3" [label="Phosphorylation", arrowhead=normal, color="#5F6368", fontcolor="#202124"]; "pSTAT3" -> "pSTAT3_dimer" [label="Dimerization", arrowhead=normal, color="#5F6368", fontcolor="#202124"]; "pSTAT3_dimer" -> "Gene" [label="Translocation", arrowhead=normal, color="#5F6368", fontcolor="#202124"]; "this compound" -> "JAK2" [label="Covalent Binding &\nInhibition", color="#EA4335", fontcolor="#EA4335"]; } Caption: this compound inhibits the STAT3 signaling pathway by directly targeting the JAK2 kinase.

Experimental Workflow Diagram

Experimental_Workflow troubleshoot Unexpected Result? Consult Troubleshooting Guide interpretation interpretation troubleshoot->interpretation Optimize Protocol interpretation->troubleshoot

References

Xanthatin Resistance Mechanisms in Cancer Cells: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Xanthatin in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a sesquiterpene lactone that exhibits anti-tumor activity primarily by inhibiting the STAT3 and NF-κB signaling pathways.[1][2] It achieves this by covalently binding to Janus kinases (JAKs) and IκB kinase (IKK), the key regulators of these pathways, respectively.[1][2] Specifically, it has been shown to interact with Cys243 of JAK2 and Cys412 and Cys464 of IKKβ.[2] This dual-targeting capability may make it more effective than drugs that target a single pathway.[1]

Q2: What are the known cellular targets of this compound?

A2: The primary molecular targets of this compound are JAK1, JAK2, Tyk2, IKKα, and IKKβ.[1] Beyond these, this compound has been shown to influence several other signaling pathways and proteins involved in cancer progression, including:

  • GSK-3β/β-catenin signaling : Genetic inactivation of GSK-3β can reduce this compound's cytotoxicity.[3]

  • Reactive Oxygen Species (ROS) : this compound induces apoptosis in several cancer cell lines through the generation of ROS.[4][5][6][7]

  • c-FLIP : Downregulation of the anti-apoptotic protein c-FLIP is a consequence of this compound-induced ROS.[4][8]

  • Thioredoxin Reductase (TrxR) : this compound can inhibit TrxR, leading to oxidative stress and apoptosis.[9]

  • PI3K-Akt-mTOR Pathway : In glioma cells, this compound has been found to inhibit autophagy by activating this pathway.[10]

  • Energy Metabolism : It can inhibit glycolysis in colon cancer cells by reducing levels of GLUT1 and MCT4.[11][12]

Q3: In which cancer cell lines has this compound shown cytotoxic activity?

A3: this compound has demonstrated significant antiproliferative and pro-apoptotic effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and the duration of treatment.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (h)Reference
MKN-45Gastric Carcinoma18.612[13]
MKN-45Gastric Carcinoma9.324[13]
MKN-45Gastric Carcinoma3.948[13]
DU145Prostate Carcinoma3.2Not Specified[5]
MCF-7Breast Cancer5.05Not Specified[14]

Troubleshooting Guides

Scenario 1: Decreased Sensitivity to this compound in a Cancer Cell Line

Q: My cancer cell line, which was previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of this acquired resistance?

A: Acquired resistance to this compound could be multifactorial. Based on its known mechanisms of action, here are several possibilities to investigate:

  • Alterations in Target Proteins: Mutations in the cysteine residues of JAK2 (Cys243) or IKKβ (Cys412, Cys464), where this compound forms a covalent bond, could prevent the drug from binding and inhibiting its targets.[1][2]

  • Upregulation of Compensatory Pathways: Cancer cells might adapt by upregulating alternative survival pathways to bypass the inhibition of STAT3 and NF-κB. For example, increased activation of other oncogenic pathways like PI3K/Akt/mTOR could compensate for the drug's effect.[10]

  • Enhanced Antioxidant Capacity: Since a major mechanism of this compound-induced apoptosis is the generation of ROS, resistant cells may have upregulated their antioxidant defense systems (e.g., increased glutathione (B108866) (GSH) synthesis) to neutralize the excess ROS.[15]

  • Increased Drug Efflux: Although not specifically documented for this compound, a common cancer resistance mechanism is the upregulation of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing their intracellular concentration.[16][17]

  • Emergence of Cancer Stem Cells (CSCs): A subpopulation of CSCs, which are inherently resistant to many chemotherapies, might be selected for during treatment.[18][19] this compound has shown efficacy against breast cancer mammospheres (an enriched CSC population), but resistance could still emerge.[18][19]

Experimental Workflow for Investigating Resistance

Below is a suggested workflow to dissect the potential resistance mechanisms.

G cluster_0 Initial Observation cluster_1 Mechanism Investigation cluster_2 Potential Resistance Mechanisms A Decreased cell death (MTT/Cell Viability Assay) B Analyze Target Engagement (Western Blot for p-STAT3, p-p65) A->B Is pathway still inhibited? D Assess ROS Levels (DCFDA Assay) A->D Is ROS induced? F Check Drug Efflux (Rhodamine 123 Assay) A->F Is intracellular drug concentration low? C Sequence Target Genes (Sanger/NGS for JAK2, IKKβ) B->C No J Pathway Rewiring B->J Yes G Target Alteration C->G E Measure Antioxidant Capacity (GSH/GSSG Assay) D->E No H Redox Adaptation E->H I Increased Efflux F->I Yes

Caption: Workflow for troubleshooting this compound resistance.

Scenario 2: Lack of Expected Apoptosis Induction

Q: I am treating a sensitive cancer cell line with this compound at its reported IC50, but I am not observing the expected levels of apoptosis. What should I verify?

A: If you are not seeing the expected apoptotic effects, consider the following troubleshooting steps:

  • Confirm Pathway Inhibition : First, verify that this compound is inhibiting its primary targets in your cells. Perform a Western blot to check for a decrease in the phosphorylation of STAT3 (Tyr705) and the NF-κB p65 subunit.[1][20] If these are not inhibited, there may be an issue with your this compound compound's purity or stability.

  • Assess ROS Production : this compound-induced apoptosis is often mediated by ROS.[4][7] Measure intracellular ROS levels using a fluorescent probe like DCFDA. If ROS levels are not elevated, the cells may have a high basal antioxidant capacity. You can test this by co-treating with an antioxidant like N-acetyl-L-cysteine (NAC), which should reverse any cytotoxic effects if they are ROS-dependent.[5][6]

  • Check for Caspase-Independent Cell Death : Some studies suggest that this compound can induce caspase-independent cell death.[14] If you are only using caspase-based apoptosis assays (e.g., caspase-3 cleavage), you might be missing this effect. Try using a broader cell death assay like Annexin V/PI staining and flow cytometry.

  • Evaluate Cell Cycle Arrest : this compound can also induce G2/M cell cycle arrest.[13][21] Analyze the cell cycle distribution of your treated cells. It's possible the primary effect in your specific cell line at the chosen concentration and time point is cytostatic (arrest) rather than cytotoxic (apoptosis).

  • Examine c-FLIP Expression : In some contexts, this compound induces apoptosis by downregulating the anti-apoptotic protein c-FLIP.[8] If your cell line has very high basal levels of c-FLIP, it might be resistant to this specific apoptotic trigger. Check c-FLIP levels by Western blot.

Signaling Pathways and Potential Resistance

The following diagram illustrates this compound's primary signaling targets and highlights points where resistance could emerge.

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes cluster_3 Resistance Mechanisms Xan This compound JAK JAKs Xan->JAK Inhibits IKK IKK Xan->IKK Inhibits ROS ROS Generation Xan->ROS Induces TrxR TrxR Xan->TrxR Inhibits STAT3 STAT3 JAK->STAT3 Prolif Decreased Proliferation STAT3->Prolif NFkB NF-κB IKK->NFkB NFkB->Prolif Apoptosis Apoptosis ROS->Apoptosis TrxR->ROS Reduces R1 JAK/IKK Mutation R1->JAK R1->IKK R2 Pathway Upregulation R2->Prolif Bypass R3 Antioxidant Response R3->ROS Neutralizes R4 Drug Efflux R4->Xan Removes

Caption: this compound signaling and points of resistance.

Key Experimental Protocols

1. Western Blot for Phosphorylated Proteins (p-STAT3, p-p65)

  • Objective: To determine if this compound is inhibiting the JAK/STAT3 and IKK/NF-kB pathways.

  • Methodology:

    • Seed cancer cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 1-6 hours).[1][20]

    • For STAT3, stimulation with IL-6 (10 ng/mL) for 10 minutes before lysis can be performed to induce phosphorylation in cell lines without constitutive activation.[2]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-p65, total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an imaging system. A decrease in the ratio of phosphorylated to total protein indicates inhibition.

2. Cell Viability (MTS/MTT Assay)

  • Objective: To measure the cytotoxic effect of this compound and determine the IC50 value.

  • Methodology:

    • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere.[22]

    • Treat with a serial dilution of this compound for 12, 24, or 48 hours.[13]

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Calculate cell viability as a percentage relative to the vehicle-treated control. The IC50 is the concentration that causes 50% inhibition of cell growth.

3. Intracellular ROS Measurement

  • Objective: To quantify the generation of ROS following this compound treatment.

  • Methodology:

    • Treat cells with this compound for the desired time.

    • Include a positive control (e.g., H₂O₂) and a negative control (vehicle). An antioxidant co-treatment group (this compound + NAC) can also be included.[6]

    • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.

References

Validation & Comparative

Xanthatin's Preclinical Anti-Tumor Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, Xanthatin, a natural sesquiterpene lactone, has demonstrated significant anti-tumor effects in various xenograft models. This guide provides a comparative analysis of its performance, supported by experimental data, to validate its potential as a therapeutic candidate.

This compound has shown promising preclinical activity against a range of cancers, including glioma, pancreatic, breast, and colon cancer.[1][2][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of key signaling pathways.[1][2][4] This guide synthesizes findings from multiple studies to offer a clear overview of this compound's in vivo efficacy.

Comparative Anti-Tumor Effects in Xenograft Models

The following table summarizes the quantitative data from various xenograft studies, providing a comparative look at this compound's anti-tumor activity across different cancer types.

Cancer TypeCell LineAnimal ModelThis compound DosageRoute of AdministrationTumor Growth InhibitionKey Findings
GliomaC6Nude Mice0.4 mg/10 gNot SpecifiedDramatically decreased xenograft tumor growth.[5]This compound exhibits anti-angiogenesis effects.[5]
GliomaC6Nude Mice10, 20, 40 mg/kg/dayIntraperitoneal (ip)Dose-dependently inhibited tumor growth.[3]No significant effect on body weight was observed.[3]
Pancreatic CancerNot SpecifiedNude MiceNot SpecifiedNot SpecifiedSuppressed pancreatic cancer cell growth.[1]Exhibited low toxicity in mice.[1]
Breast CancerMDA-MB-231Not SpecifiedNot SpecifiedOralMarkedly inhibited human tumor xenograft growth.[2]Decreased microvessel densities in tumor sections.[2]

In Vitro Cytotoxicity Across Various Cancer Cell Lines

The potency of this compound has been evaluated across a spectrum of cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric.

Cell LineCancer TypeIC50 (µM)
Hep-G2Hepatocellular CarcinomaNot Specified
L1210LeukemiaNot Specified
HT-29Colorectal CancerNot Specified
HeLaCervical CancerNot Specified
A549Non-small cell lung cancerNot Specified
H1975Non-small cell lung cancerNot Specified
H1650Non-small cell lung cancerNot Specified
HCC827Non-small cell lung cancerNot Specified

Detailed Experimental Protocols

The following protocols are representative of the methodologies used in the cited xenograft studies.

Cell Line-Derived Xenograft (CDX) Model Protocol

A generalized protocol for establishing and evaluating a CDX model is as follows:

  • Cell Culture: Cancer cell lines (e.g., C6, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Preparation: Cells are harvested during the exponential growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of cold PBS and Matrigel at a specific concentration (e.g., 5 x 10⁷ cells/mL).[6]

  • Animal Model: Immunodeficient mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: The cell suspension is subcutaneously injected into the flank of the mice.

  • Tumor Monitoring: Tumor volume is measured 2-3 times per week using calipers once the tumors become palpable. The formula Volume = (Length x Width²) / 2 is used to calculate the volume.[6]

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.[6]

  • Drug Administration: this compound is administered to the treatment group via the specified route (e.g., oral gavage, intraperitoneal injection) at the designated dosage and schedule.[2][3][6] The control group receives a vehicle control.

  • Efficacy Evaluation: Tumor volumes and body weights are recorded regularly throughout the study.[6] The study concludes when tumors in the control group reach a specific size or after a set duration.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry to assess microvessel density.

Key Signaling Pathways Modulated by this compound

This compound's anti-tumor activity is attributed to its ability to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

ROS/RBL1 Signaling Pathway in Pancreatic Cancer

In pancreatic cancer, this compound upregulates the levels of reactive oxygen species (ROS), which leads to the dephosphorylation and inhibition of the proliferation-associated protein RBL1.[1] This induction of oxidative stress contributes to the inhibition of cell proliferation and the induction of apoptosis.[1]

ROS_RBL1_Pathway This compound This compound ROS ↑ ROS Levels This compound->ROS RBL1 RBL1 Phosphorylation ↓ ROS->RBL1 Proliferation Cell Proliferation ↓ RBL1->Proliferation Apoptosis Apoptosis ↑ RBL1->Apoptosis

Caption: this compound induces apoptosis in pancreatic cancer cells via the ROS/RBL1 signaling pathway.

PI3K-Akt-mTOR Pathway in Glioma

This compound has been shown to inhibit autophagy in glioma cells by activating the PI3K-Akt-mTOR signaling pathway.[4] This leads to increased phosphorylation of Akt and mTOR, which in turn suppresses autophagy and promotes apoptosis.[4]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K Activation ↑ This compound->PI3K Akt Akt Phosphorylation ↑ PI3K->Akt mTOR mTOR Phosphorylation ↑ Akt->mTOR Autophagy Autophagy ↓ mTOR->Autophagy Apoptosis Apoptosis ↑ Autophagy->Apoptosis VEGFR2_Signaling_Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 VEGF VEGF VEGF->VEGFR2 Downstream Downstream Signaling VEGFR2->Downstream Angiogenesis Angiogenesis ↓ Downstream->Angiogenesis TumorGrowth Tumor Growth ↓ Angiogenesis->TumorGrowth Experimental_Workflow cluster_preclinical Preclinical In Vivo Study A Cell Line Selection & Culture B Xenograft Model Establishment A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E This compound Administration D->E F Tumor & Body Weight Measurement E->F G Endpoint Analysis (Tumor Excision, etc.) F->G H Data Analysis & Interpretation G->H

References

A Comparative Analysis of Xanthatin and Paclitaxel in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of Xanthatin, a natural sesquiterpene lactone, and Paclitaxel (B517696), a widely used chemotherapeutic agent, in the context of cancer therapy. The following sections detail their mechanisms of action, in vitro and in vivo efficacy, and safety profiles, supported by experimental data and methodologies.

Performance Comparison: Efficacy and Cytotoxicity

Both this compound and Paclitaxel exhibit potent cytotoxic effects across a range of cancer cell lines, albeit through different mechanisms. Paclitaxel is a well-established anti-cancer drug with proven clinical efficacy, while this compound is a promising natural compound in preclinical development.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The tables below summarize the IC50 values for this compound and Paclitaxel in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions. However, a study by Sanchez-Lamar et al. (2024) provides a direct comparison in HeLa and HT-29 cells, where Paclitaxel was used as a positive control[1].

Table 1: Comparative IC50 Values of this compound and Paclitaxel in Selected Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Paclitaxel IC50 (µM)Reference
HT-29 Colorectal Cancer~10-20 (inhibits proliferation)5[1]
HeLa Cervical Cancer>20 (inhibits proliferation)5[1]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Hep-G2Hepatocellular Carcinoma49.0 ± 1.2[2]
L1210Leukemia12.3 ± 0.9[2]
HL-60Leukemia~5.4 (2.63 µg/mL)
WiDrColon AdenocarcinomaModerate to high cytotoxicity
MDA-MB-231Breast CancerModerate to high cytotoxicity
NCI-417Lung CancerModerate to high cytotoxicity
A549Non-small-cell lung cancer<20 (at 48h)
MKN-45Gastric Carcinoma9.3 (at 24h), 3.9 (at 48h)[3]
Y79Retinoblastoma7.7 (at 36h), 3.5 (at 48h)[4]
WERI-RB-1Retinoblastoma13.7 (at 36h), 7.6 (at 48h)[4]

Table 3: IC50 Values of Paclitaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
MCF-7Breast Cancer3.5 µM - 7.5 nM24 - 72 hours[5]
MDA-MB-231Breast Cancer0.3 µM - 300 nM24 - 96 hours[5]
SKBR3Breast Cancer4 µMNot Specified[5]
BT-474Breast Cancer19 nMNot Specified[5]
A2780CPOvarian Cancer160.4 µM48 hours[5]
PC-3Prostate Cancer12.5 nM48 - 72 hours[5]
DU145Prostate Cancer12.5 nM48 - 72 hours[5]
A549Non-small cell lung cancer4 - 24 nM48 hours[6]
In Vivo Efficacy

Direct comparative in vivo studies between this compound and Paclitaxel are limited. However, individual studies demonstrate their respective anti-tumor activities in xenograft models.

This compound: In a glioma xenograft model using C6 cells in BALB/c athymic nude mice, intraperitoneal administration of this compound (10, 20, and 40 mg/kg/day for 14 days) dose-dependently inhibited tumor growth. The 20 mg/kg dose showed a similar effect to the positive control, Temozolomide (TMZ)[7][8]. Notably, there was no significant effect on the body weight of the mice, suggesting a favorable safety profile at these doses[7][8]. In a pancreatic cancer xenograft model, this compound was also shown to suppress tumor growth with low toxicity to the mice[9].

Paclitaxel: Paclitaxel has demonstrated significant in vivo efficacy across a wide range of xenograft models.

  • Lung Cancer: In A549, NCI-H23, NCI-H460, and DMS-273 xenografts, intravenous administration of Paclitaxel (12 and 24 mg/kg/day for 5 days) produced statistically significant tumor growth inhibition[6]. At 24 mg/kg/day, Paclitaxel was more effective than cisplatin[6].

  • Breast Cancer: In MCF-7 and MX-1 breast carcinoma xenografts, intraperitoneal administration of Paclitaxel (20 mg/kg/day for 5 days) showed significant antitumor activity[3].

  • Melanoma: In a spontaneous murine melanoma model, Paclitaxel administration reduced tumor burden and increased animal survival[10][11].

  • Pediatric Tumors: In rhabdomyosarcoma and neuroblastoma xenograft models, nab-paclitaxel (an albumin-bound formulation) showed significant antitumor activity and extended animal survival[12].

Mechanisms of Action: A Tale of Two Pathways

This compound and Paclitaxel induce cancer cell death through distinct molecular mechanisms, primarily targeting different phases of the cell cycle and modulating separate signaling pathways.

This compound: A Multi-Targeting Sesquiterpene Lactone

This compound, a natural sesquiterpene lactone, exerts its anti-cancer effects by inducing G2/M phase cell cycle arrest and apoptosis through the modulation of multiple signaling pathways[13][14].

  • Cell Cycle Arrest: this compound induces G2/M phase arrest in various cancer cells, including non-small-cell lung cancer (A549) and gastric carcinoma (MKN-45) cells[3][13][15]. This is attributed to the downregulation of key G2/M transition regulators like Chk1, Chk2, and the phosphorylation of CDC2[3][15].

  • Induction of Apoptosis: this compound triggers apoptosis through both intrinsic and extrinsic pathways. It can increase the production of reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis[9][16]. Key signaling pathways implicated in this compound-induced apoptosis include:

    • NF-κB Pathway: this compound has been shown to disrupt the NF-κB signaling pathway by blocking the phosphorylation of p65 and IκBα, contributing to its pro-apoptotic effects[3][13][15].

    • PI3K/Akt/mTOR Pathway: In glioma cells, this compound inhibits autophagy and induces apoptosis by activating the PI3K/Akt/mTOR pathway[17].

    • ER Stress Pathway: this compound can induce apoptosis in glioma cells by activating the endoplasmic reticulum (ER) stress-dependent CHOP pathway[7][8].

  • Anti-Angiogenesis: this compound has been reported to have anti-angiogenesis properties comparable to Paclitaxel[2].

Paclitaxel: The Microtubule Stabilizer

Paclitaxel, a member of the taxane (B156437) family, is a well-characterized mitotic inhibitor. Its primary mechanism of action is the stabilization of microtubules, which are essential for cell division[7].

  • Mitotic Arrest: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This leads to the formation of abnormal, non-functional mitotic spindles, causing the cell cycle to arrest in the M phase[7].

  • Induction of Apoptosis: Prolonged mitotic arrest triggers apoptosis. Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways:

    • Bcl-2 Family Proteins: Paclitaxel can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

    • Caspase Activation: The apoptotic cascade is executed through the activation of caspases, including caspase-3, -8, and -9.

    • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved in Paclitaxel-induced apoptosis.

  • Anti-Angiogenesis: Paclitaxel also exhibits anti-angiogenic properties, which are independent of its antiproliferative action[18].

Safety and Toxicity Profile

The safety and toxicity profiles of this compound and Paclitaxel are important considerations for their therapeutic potential.

This compound

The in vivo toxicity of this compound is not as extensively studied as Paclitaxel. However, available data suggests potential for:

  • Cardiotoxicity: A study in zebrafish larvae indicated that this compound can cause cardiac malformations and dysfunction[19].

  • Hepatotoxicity: At high concentrations, this compound has been shown to exhibit hepatotoxic effects in mice[5].

  • General Toxicity: In a glioma xenograft study, daily intraperitoneal injections of up to 40 mg/kg for 14 days did not affect the body weight of the mice, suggesting a reasonable safety margin at therapeutic doses in this model[7][8]. Another study on pancreatic cancer xenografts also reported low toxicity in mice[9].

Paclitaxel

The toxicity of Paclitaxel is well-documented from extensive clinical use.

  • Myelosuppression: This is a common dose-limiting toxicity, leading to neutropenia.

  • Peripheral Neuropathy: A frequent and often debilitating side effect.

  • Hypersensitivity Reactions: These are largely attributed to the solvent Cremophor EL used in the formulation of conventional Paclitaxel[20].

  • Cardiotoxicity: Can include bradycardia and arrhythmias.

  • Hepatobiliary Risks: Nab-paclitaxel has been associated with a higher frequency of severe hepatobiliary events compared to conventional paclitaxel[21].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Paclitaxel for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution, such as DMSO.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Paclitaxel for the intended duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound or Paclitaxel for the desired time.

  • Cell Harvesting: Collect the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Xenograft Study

This protocol provides a general framework for assessing in vivo anti-tumor efficacy.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound, Paclitaxel, or a vehicle control via a specified route (e.g., intraperitoneal, intravenous, or oral) and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Toxicity Assessment: Monitor the general health and body weight of the mice as an indicator of systemic toxicity.

Mandatory Visualizations

Signaling Pathways

Xanthatin_Signaling_Pathway cluster_Cell Cancer Cell This compound This compound ROS ROS This compound->ROS NF_kB NF-κB This compound->NF_kB inhibits IKK IKK This compound->IKK inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR This compound->PI3K_Akt_mTOR activates ER_Stress ER Stress This compound->ER_Stress induces G2_M_Arrest G2/M Arrest This compound->G2_M_Arrest Apoptosis Apoptosis ROS->Apoptosis p65 p65 NF_kB->p65 IkBa IκBα NF_kB->IkBa NF_kB->Apoptosis inhibits (pro-survival) IKK->NF_kB activates Autophagy_Inhibition Autophagy Inhibition PI3K_Akt_mTOR->Autophagy_Inhibition CHOP CHOP ER_Stress->CHOP CHOP->Apoptosis G2_M_Arrest->Apoptosis Autophagy_Inhibition->Apoptosis promotes Paclitaxel_Signaling_Pathway cluster_Cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules binds to β-tubulin Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization leads to Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption M_Phase_Arrest M Phase Arrest Mitotic_Spindle_Disruption->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis prolonged arrest induces Bcl2 Bcl-2 (anti-apoptotic) M_Phase_Arrest->Bcl2 downregulates Bax Bax (pro-apoptotic) M_Phase_Arrest->Bax upregulates Caspases Caspase Cascade Apoptosis->Caspases activates Bcl2->Apoptosis inhibits Bax->Apoptosis promotes MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A Seed cells in 96-well plate B Treat with This compound or Paclitaxel A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and determine IC50 G->H Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay (Annexin V/PI Staining) A Treat cells with This compound or Paclitaxel B Harvest cells A->B C Wash with cold PBS B->C D Resuspend in Annexin V buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate in dark (15 min) E->F G Analyze by Flow Cytometry F->G

References

Xanthatin vs. Parthenolide: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin and Parthenolide (B1678480), both members of the sesquiterpene lactone class of natural products, have garnered significant attention in the scientific community for their potent anti-inflammatory and anti-tumor properties. This compound is primarily isolated from plants of the Xanthium genus, while Parthenolide is famously derived from feverfew (Tanacetum parthenium).[1][2][3][4] Both compounds share a characteristic α-methylene-γ-lactone ring, a moiety crucial for their biological activity, which allows them to covalently interact with nucleophilic sites on target proteins. This guide provides a comparative analysis of their bioactivity, focusing on their cytotoxic and anti-inflammatory effects, mechanisms of action, and the experimental protocols used to evaluate them.

Comparative Biological Activity

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of this compound and Parthenolide from various studies. It is important to note that direct comparison of IC50 values between different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Table 1: Comparative Cytotoxicity (IC₅₀ Values)
CompoundCell LineCancer TypeIC₅₀ (µM)Incubation Time (h)AssayReference
This compound Hep-G2Hepatocellular Carcinoma49.0 ± 1.224MTT[5]
L1210Leukemia12.3 ± 0.924MTT[5]
MDA-MB-231Breast Cancer5.2848MTT[6]
NSCLC-N6Bronchial Epidermoid Carcinoma~12.2 (3 µg/mL)Not SpecifiedNot Specified[7]
Parthenolide SiHaCervical Cancer8.42 ± 0.7648MTT, LDH[2][3]
MCF-7Breast Cancer9.54 ± 0.8248MTT, LDH[2][3]
A549Lung Carcinoma4.3Not SpecifiedMTT[8]
TE671Medulloblastoma6.5Not SpecifiedMTT[8]
HT-29Colon Adenocarcinoma7.0Not SpecifiedMTT[8]
HUVECEndothelial Cells (Non-cancer)2.8Not SpecifiedMTT[8]
AsPC-1, MIA PaCa-2Pancreatic Cancer>10Not SpecifiedWST-1[9]
Table 2: Comparative Anti-inflammatory Activity
CompoundAssayCell Line / ModelEffectConcentration / IC₅₀Reference
This compound Nitric Oxide (NO) Production InhibitionLPS-stimulated MicrogliaIC₅₀ = 0.47 µM*0.47 µM[7]
PGE₂ Synthesis InhibitionNot Specified24% Inhibition100 µg/mL (~406 µM)[10][11]
5-Lipoxygenase InhibitionNot Specified92% Inhibition97 µg/mL (~394 µM)[10][11]
Parthenolide IL-6 Secretion InhibitionLPS-stimulated BV-2 Microglia98% Inhibition5 µM[12]
TNF-α Secretion InhibitionLPS-stimulated BV-2 Microglia54% Inhibition5 µM[12]
NF-κB Reporter AssayNot SpecifiedPotent InhibitionIC₅₀ in low µM range[13]

*Note: The reported IC50 value of 0.47 µM for this compound's inhibition of NO production seems unusually low compared to other reported activities and may be a typographical error in the source literature, where similar compounds showed activity in the mM range.[7]

Mechanistic Comparison: Targeting Key Inflammatory and Survival Pathways

Both this compound and Parthenolide exert their effects by modulating critical signaling pathways involved in inflammation and cancer progression, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathways. Their ability to covalently bind to cysteine residues on key kinases is central to their inhibitory action.

NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammatory responses and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by cytokines like TNF-α, the IκB Kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate pro-inflammatory and anti-apoptotic gene transcription.

  • This compound has been shown to be a covalent inhibitor of the IKK complex, specifically targeting IKKβ.[14][15] By inactivating IKKβ, this compound prevents IκBα phosphorylation and degradation, thereby blocking NF-κB activation.[7][16]

  • Parthenolide is a well-established and potent inhibitor of the NF-κB pathway.[17][18] It directly targets and inhibits IKKβ, preventing the activation of NF-κB.[10][13] Some studies also suggest it can directly interact with the p65 subunit of NF-κB.

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex (IKKβ) TNFR->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 (NF-κB) IkBa_p P-IκBα IkBa_NFkB->IkBa_p DNA DNA p65_p50->DNA Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK Inhibits Parthenolide Parthenolide Parthenolide->IKK Transcription Inflammatory & Survival Genes DNA->Transcription Promotes Transcription

Inhibition of the NF-κB signaling pathway by this compound and Parthenolide.
JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for signaling from cytokine receptors. Ligand binding (e.g., Interleukin-6) activates associated JAKs, which then phosphorylate the receptor and STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation, differentiation, and immunity. Constitutive activation of STAT3 is a hallmark of many cancers.

  • This compound is a potent inhibitor of this pathway, acting as a covalent inhibitor of JAKs, particularly JAK2.[14][15] By directly binding to and inactivating JAK2, it prevents the phosphorylation and subsequent activation of STAT3.

  • Parthenolide also effectively inhibits the JAK/STAT pathway. It has been shown to block the phosphorylation of STAT3, preventing its dimerization and nuclear translocation, thereby inhibiting STAT3-dependent gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK JAK2 IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 P-STAT3 STAT3->pSTAT3 STAT3_dimer P-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA_STAT DNA STAT3_dimer->DNA_STAT Translocates This compound This compound This compound->JAK Inhibits Parthenolide Parthenolide Parthenolide->JAK Transcription_STAT Proliferation & Survival Genes DNA_STAT->Transcription_STAT Promotes Transcription

Inhibition of the JAK/STAT signaling pathway by this compound and Parthenolide.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioactive compounds. Below are outlines of key experimental protocols used to generate the data presented in this guide.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow start Start seed 1. Seed cells in 96-well plates (e.g., 5x10³ cells/well) start->seed adhere 2. Allow cells to adhere (24 h incubation) seed->adhere treat 3. Treat with this compound or Parthenolide (various concentrations) adhere->treat incubate 4. Incubate for specified duration (e.g., 24, 48, or 72 h) treat->incubate add_mtt 5. Add MTT solution (e.g., 0.5 mg/mL final conc.) incubate->add_mtt incubate_mtt 6. Incubate for 2-4 h (allows formazan (B1609692) formation) add_mtt->incubate_mtt solubilize 7. Add solubilization solution (e.g., DMSO, isopropanol) incubate_mtt->solubilize read 8. Read absorbance (e.g., 570 nm) solubilize->read analyze 9. Calculate % viability and IC₅₀ read->analyze end End analyze->end

General workflow for an MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or Parthenolide in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Assay (e.g., IKKβ or JAK2)

These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. They are crucial for confirming the direct molecular targets of this compound and Parthenolide.

Protocol (Luminescent ADP-Glo™ Assay Principle):

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase (e.g., recombinant human IKKβ or JAK2), its specific substrate peptide (e.g., IKKtide for IKKβ, Poly(Glu,Tyr) for JAK2), and ATP in a kinase assay buffer.[13][17]

  • Inhibitor Addition: Add this compound or Parthenolide at various concentrations to the reaction wells.

  • Kinase Reaction: Initiate the reaction by adding the kinase or ATP and incubate at 30°C for a specified time (e.g., 45-60 minutes). The kinase will transfer phosphate (B84403) from ATP to the substrate, producing ADP.[13]

  • ADP Detection (Part 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add Kinase Detection Reagent, which converts ADP back to ATP and uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30-45 minutes at room temperature.[13]

  • Measurement: Read the luminescence on a microplate reader.

  • Analysis: A lower luminescent signal indicates less ADP was produced, signifying greater kinase inhibition. Calculate the percent inhibition and determine the IC₅₀ value.

NF-κB or STAT3 Reporter Gene Assay

Reporter assays measure the transcriptional activity of a specific factor (like NF-κB or STAT3). They are used to confirm that inhibition of upstream kinases translates to a functional reduction in downstream signaling.

Protocol (Dual-Luciferase Reporter Assay):

  • Transfection: Co-transfect host cells (e.g., HEK293) with two plasmids:

    • A reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple binding sites for the transcription factor of interest (e.g., NF-κB or STAT3 response elements).[9][11]

    • A control plasmid containing the Renilla luciferase gene under a constitutive promoter (to normalize for transfection efficiency and cell viability).

  • Cell Culture and Treatment: After 24 hours, treat the transfected cells with an appropriate stimulus (e.g., TNF-α to activate NF-κB, or IL-6 to activate STAT3) in the presence or absence of various concentrations of this compound or Parthenolide.[12]

  • Incubation: Incubate the cells for a period sufficient to allow for transcription and translation of the luciferase enzymes (e.g., 6-24 hours).[11]

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer to release the cellular contents, including the expressed luciferases.

  • Luciferase Measurement: In a luminometer, first add the firefly luciferase substrate to the cell lysate and measure the resulting luminescence. Then, add the Renilla luciferase substrate (which quenches the firefly signal) and measure the second luminescent signal.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A decrease in the normalized reporter activity in treated cells compared to stimulated controls indicates inhibition of the signaling pathway.

Conclusion

This compound and Parthenolide are potent bioactive sesquiterpene lactones that demonstrate significant anti-inflammatory and cytotoxic activities. Their primary mechanisms of action converge on the inhibition of two central signaling hubs: the NF-κB and JAK/STAT pathways. Both compounds act as covalent inhibitors, targeting key upstream kinases such as IKKβ and JAK2.

While Parthenolide is more extensively studied, available data suggests that this compound possesses comparable, and in some cases, more potent activity. For instance, this compound shows potent cytotoxicity against several cancer cell lines with IC₅₀ values in the low micromolar range. Parthenolide also exhibits broad anti-cancer activity and has the unique, documented ability to selectively target cancer cells over healthy ones.

For researchers in drug development, both compounds represent valuable scaffolds for the design of novel therapeutics for cancer and inflammatory diseases. The choice between them may depend on the specific cellular context, target disease, and desired potency. The experimental protocols outlined in this guide provide a foundation for further comparative studies to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Efficacy of Xanthatin and Other Sesquiterpene Lactones in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sesquiterpene lactones (SLs) are a class of naturally occurring compounds predominantly found in plants of the Asteraceae family. They are characterized by a 15-carbon skeleton and a lactone ring. For decades, SLs have garnered significant attention from the scientific community for their diverse pharmacological properties, including potent anti-inflammatory and anticancer activities. Their therapeutic potential is largely attributed to the presence of an α,β-unsaturated carbonyl group, often in the form of an α-methylene-γ-lactone ring, which can react with nucleophilic sites on biological macromolecules, thereby modulating various cellular processes.

This guide provides a comparative overview of the in vitro efficacy of xanthatin against other prominent sesquiterpene lactones—parthenolide (B1678480), costunolide, and dehydrocostus lactone. We will delve into their cytotoxic effects on various cancer cell lines, explore their underlying mechanisms of action through key signaling pathways, and provide detailed experimental protocols for the assays used to determine their efficacy. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of sesquiterpene lactones is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for this compound and its counterparts across a range of human cancer cell lines, as determined by the MTT assay.

Sesquiterpene LactoneCancer Cell LineCancer TypeIC50 (µM)
This compound A549Non-small cell lung cancer< 20 (at 48h)[1]
H1975Non-small cell lung cancer< 20 (at 48h)[1]
H1650Non-small cell lung cancer< 20 (at 48h)[1]
HCC827Non-small cell lung cancer< 20 (at 48h)[1]
Hep-G2Hepatocellular Carcinoma49.0 ± 1.2[2]
L1210Leukemia12.3 ± 0.9[2]
WiDrColon AdenocarcinomaModerate to high cytotoxicity[2]
MDA-MB-231Breast CancerModerate to high cytotoxicity[2]
NCI-417Lung CancerModerate to high cytotoxicity[2]
Parthenolide A549Non-small cell lung cancer4.3[3]
TE671Medulloblastoma6.5[3]
HT-29Colon Adenocarcinoma7.0[3]
SiHaCervical Cancer8.42 ± 0.76[4]
MCF-7Breast Cancer9.54 ± 0.82[4]
GLC-82Non-small cell lung cancer6.07 ± 0.45[5]
H1650Non-small cell lung cancer9.88 ± 0.09[5]
H1299Non-small cell lung cancer12.37 ± 1.21[5]
PC-9Non-small cell lung cancer15.36 ± 4.35[5]
Costunolide A431Skin Cancer0.8[6]
H1299Non-small cell lung cancer23.93 ± 1.67[7][8]
CAL 27Oral Squamous Carcinoma32[9]
OAW42-AOvarian Cancer (multidrug resistant)25[10]
Dehydrocostus Lactone MDA-MB-231Breast Cancer21.5[11][12]
MDA-MB-453Breast Cancer43.2[11][12]
SK-BR-3Breast Cancer25.6[11][12]
SK-OV-3Ovarian Cancer15.9[11][12]
OVCAR3Ovarian Cancer10.8[11][12]
HCC70Triple-negative Breast Cancer1.11[13][14][15]
MCF-7Breast Cancer24.70[13][14][15]

Mechanisms of Action and Signaling Pathways

The anticancer efficacy of these sesquiterpene lactones stems from their ability to modulate multiple cellular signaling pathways, often leading to cell cycle arrest, apoptosis, and inhibition of metastasis.

This compound has been shown to exert its antitumor effects through various mechanisms. It can induce apoptosis by generating reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. A key pathway influenced by this compound involves the glycogen (B147801) synthase kinase-3β (GSK-3β) and β-catenin signaling cascade.[16] Furthermore, this compound has been observed to inhibit the constitutive activation of STAT3, a critical transcription factor for cancer cell proliferation and survival.[1]

Parthenolide is well-documented for its potent inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a crucial regulator of inflammation and cell survival. By preventing the degradation of IκBα, parthenolide blocks the nuclear translocation of NF-κB, thereby downregulating the expression of anti-apoptotic genes like Bcl-2. Parthenolide also induces apoptosis through the upregulation of the p53 tumor suppressor gene and an increased Bax/Bcl-2 ratio.[4]

Costunolide demonstrates broad anticancer activity by inducing apoptosis and cell cycle arrest. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the activation of caspases.[10] Costunolide has also been reported to inhibit telomerase activity in cancer cells, a critical enzyme for maintaining telomere length and enabling cellular immortality.[10] Additionally, it can suppress cancer cell migration and invasion by downregulating matrix metalloproteinases (MMPs).[10]

Dehydrocostus lactone induces apoptosis and cell cycle arrest, particularly in the G2/M phase.[11][12] Its mechanism involves the induction of DNA damage and loss of mitochondrial membrane potential. Like other SLs, it has been shown to modulate the expression of proteins involved in apoptosis.

Sesquiterpene_Lactone_Signaling_Pathways cluster_this compound This compound cluster_parthenolide Parthenolide cluster_costunolide Costunolide cluster_dehydrocostus Dehydrocostus Lactone This compound This compound X_ROS ROS Generation This compound->X_ROS X_GSK3B GSK-3β This compound->X_GSK3B X_STAT3 p-STAT3 Inhibition This compound->X_STAT3 X_Mito Mitochondrial Dysfunction X_ROS->X_Mito X_Apoptosis Apoptosis X_Mito->X_Apoptosis X_STAT3->X_Apoptosis Parthenolide Parthenolide P_NFKB NF-κB Inhibition Parthenolide->P_NFKB P_p53 p53 Upregulation Parthenolide->P_p53 P_Bcl2 Bcl-2 Downregulation P_NFKB->P_Bcl2 P_Apoptosis Apoptosis P_Bcl2->P_Apoptosis P_p53->P_Apoptosis Costunolide Costunolide C_Bax Bax Upregulation Costunolide->C_Bax C_Bcl2 Bcl-2 Downregulation Costunolide->C_Bcl2 C_Telomerase Telomerase Inhibition Costunolide->C_Telomerase C_Caspases Caspase Activation C_Bax->C_Caspases C_Bcl2->C_Caspases C_Apoptosis Apoptosis C_Caspases->C_Apoptosis C_Telomerase->C_Apoptosis Dehydrocostus Dehydrocostus D_DNA DNA Damage Dehydrocostus->D_DNA D_Mito Mitochondrial Dysfunction Dehydrocostus->D_Mito D_G2M G2/M Arrest D_DNA->D_G2M D_Apoptosis Apoptosis D_Mito->D_Apoptosis D_G2M->D_Apoptosis

Caption: Simplified signaling pathways of this compound and other sesquiterpene lactones.

Experimental Protocols

The assessment of the anticancer efficacy of sesquiterpene lactones relies on a set of standardized in vitro assays. Below are detailed protocols for the key experiments cited in this guide.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[17]

  • Compound Treatment: The following day, treat the cells with various concentrations of the sesquiterpene lactone. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with sesquiterpene lactones A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: General experimental workflow for the MTT assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells and treat with the desired concentrations of the sesquiterpene lactone for the specified duration. Include both negative (vehicle-treated) and positive controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge at 300 x g for 5 minutes.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18][19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[18]

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blot Analysis of Apoptotic Proteins (Bax and Bcl-2)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific to the target proteins (Bax and Bcl-2). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is used for detection.

Protocol:

  • Protein Extraction: After treatment with the sesquiterpene lactone, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[21][22]

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax and Bcl-2 (and a loading control like β-actin) overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Add an ECL (enhanced chemiluminescence) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[21]

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to compare the relative expression levels of Bax and Bcl-2.

Conclusion

This compound, parthenolide, costunolide, and dehydrocostus lactone all exhibit significant in vitro anticancer activity across a variety of cancer cell lines. While their potency (as indicated by IC50 values) varies depending on the specific compound and cell line, they share common mechanistic themes, including the induction of apoptosis and modulation of key survival signaling pathways. Parthenolide's well-established role as an NF-κB inhibitor and this compound's impact on GSK-3β and STAT3 signaling highlight the diverse molecular targets of these compounds. The data presented in this guide underscores the therapeutic potential of sesquiterpene lactones as a class of natural products for cancer treatment. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles for potential translation into novel anticancer therapies.

References

Validating the Molecular Targets of Xanthatin: A Proteomics-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Xanthatin, a naturally occurring sesquiterpene lactone, has demonstrated significant anti-tumor and anti-inflammatory activities, sparking interest in its therapeutic potential. Elucidating the precise molecular targets of this compound is crucial for understanding its mechanism of action and advancing its development as a therapeutic agent. This guide provides a comprehensive comparison of proteomics-based approaches for validating the molecular targets of this compound, supported by experimental data and detailed protocols.

Quantitative Data Summary: this compound and Comparator Inhibitors

The following table summarizes the available quantitative data for this compound's activity against its putative molecular targets, alongside data for other known inhibitors of these targets. This allows for a comparative assessment of this compound's potency and potential selectivity.

Target ProteinCompoundAssay TypeCell Line/SystemReported IC50/EC50/K_dCitation(s)
VEGFR2 This compound Kinase AssayIn vitro~3.8 µM [1]
SunitinibKinase AssayIn vitro< 1 nM - 90 nM[2][3]
SorafenibKinase AssayIn vitro90 nM[2]
AxitinibKinase AssayIn vitro0.1 nM - 0.2 nM[4]
JAK2 (upstream of STAT3) This compound Covalent BindingMDA-MB-231 cells-[5]
RuxolitinibKinase AssayIn vitro3.3 nM
FedratinibKinase AssayIn vitro3 nM
IKKβ (upstream of NF-κB) This compound Covalent BindingMDA-MB-231 cells-[5]
TPCA-1Kinase AssayIn vitro17.9 nM
BMS-345541Kinase AssayIn vitro0.3 µM
PLK1 This compound Cell ViabilityY79, WERI-Rb1 (Retinoblastoma)Downregulates PLK1 expression[6]
Volasertib (BI 6727)Kinase AssayIn vitro0.87 nM[7]
Onvansertib (NMS-P937)Kinase AssayIn vitro2 nM[7]
GSK461364AKinase AssayIn vitro2.2 nM[7]
Tubulin This compound Molecular DockingIn silicoPredicted high affinity[8]
ColchicineTubulin PolymerizationIn vitro10.65 nM[9]
NocodazoleTubulin PolymerizationIn vitro-[10]
Combretastatin A4Tubulin PolymerizationIn vitro-[11]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The data for this compound's interaction with tubulin is currently based on computational predictions and requires experimental validation.

Experimental Protocols for Target Validation

Accurate and reproducible experimental design is paramount for the validation of molecular targets. Below are detailed protocols for two powerful proteomics-based techniques: Affinity Purification-Mass Spectrometry (AP-MS) and Cellular Thermal Shift Assay (CETSA).

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a technique used to identify proteins that interact with a specific "bait" protein, which in this context would be a modified this compound molecule.

1. Preparation of this compound-based Affinity Probe:

  • Synthesize a derivative of this compound that incorporates a linker arm and an affinity tag (e.g., biotin (B1667282) or a clickable alkyne group) without significantly altering its bioactive conformation.

2. Cell Culture and Treatment:

  • Culture the cell line of interest (e.g., a cancer cell line where this compound shows efficacy) to approximately 80-90% confluency.

  • Treat the cells with the this compound-affinity probe at a predetermined effective concentration and for a specific duration. Include a vehicle control (e.g., DMSO) and a control with a non-binding or inactive analogue of this compound.

3. Cell Lysis:

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and post-translational modifications.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

4. Affinity Purification:

  • Incubate the cell lysate with affinity beads (e.g., streptavidin-coated beads for a biotinylated probe) to capture the this compound-probe-protein complexes.

  • Wash the beads extensively with lysis buffer to remove non-specific protein binders.

5. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the affinity beads. This can be achieved by competitive elution (e.g., with excess biotin) or by denaturing the proteins.

  • Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.

6. Mass Spectrometry and Data Analysis:

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

  • Quantify the abundance of the identified proteins in the this compound-probe sample relative to the control samples to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.

1. Cell Culture and Treatment:

  • Culture cells to a high density.

  • Harvest and resuspend the cells in a suitable buffer or culture medium.

  • Treat the cell suspension with various concentrations of this compound or a vehicle control for a defined period.

2. Heat Shock:

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the tubes at a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

3. Cell Lysis and Separation of Soluble Fraction:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

4. Protein Quantification and Analysis:

  • Determine the protein concentration of the soluble fractions.

  • Analyze the soluble proteins by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

  • Alternatively, for a proteome-wide analysis (CETSA-MS), the soluble protein fractions can be subjected to digestion and quantitative mass spectrometry (e.g., using TMT labeling) to identify all stabilized proteins.[12]

5. Data Analysis:

  • For Western blot analysis, quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

  • For CETSA-MS, identify proteins that show a significant thermal shift upon this compound treatment compared to the control.

Visualizing Molecular Interactions and Experimental Workflows

This compound Target Validation Workflow

The following diagram illustrates a typical workflow for identifying and validating the molecular targets of this compound using a combination of proteomics and other biochemical methods.

cluster_discovery Target Discovery cluster_validation Target Validation cluster_pathway Pathway Analysis phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) proteomics Quantitative Proteomics (e.g., TMT-based) phenotypic_screening->proteomics Identifies affected proteins computational In Silico Docking phenotypic_screening->computational Suggests potential targets ap_ms Affinity Purification- Mass Spectrometry (AP-MS) proteomics->ap_ms Provides candidate targets for direct binding validation cetsa Cellular Thermal Shift Assay (CETSA) computational->cetsa Provides candidate targets for cellular engagement validation biochemical Biochemical Assays (e.g., Kinase Assay) ap_ms->biochemical Confirms direct interaction cetsa->biochemical Confirms cellular target engagement pathway_analysis Signaling Pathway Analysis biochemical->pathway_analysis Validates functional consequences

Caption: Workflow for this compound target discovery and validation.

This compound's Impact on the p53 Signaling Pathway

Proteomic studies have indicated that this compound treatment affects the p53 signaling pathway.[13] The following diagram illustrates a simplified view of this pathway and potential points of intervention by this compound.

This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress induces p53 p53 Cellular_Stress->p53 activates MDM2 MDM2 p53->MDM2 induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 inhibits

Caption: Simplified p53 signaling pathway affected by this compound.

Comparison of Target Validation Methods

Researchers have several proteomics-based methods at their disposal for validating drug-target interactions. The choice of method depends on the specific research question and available resources.

cluster_attributes Attributes AP_MS Affinity Purification- Mass Spectrometry (AP-MS) Direct_Binding Direct Binding AP_MS->Direct_Binding High Confidence Cellular_Context Cellular Context AP_MS->Cellular_Context Yes Throughput Throughput AP_MS->Throughput Moderate Requires_Probe Requires Probe AP_MS->Requires_Probe Yes CETSA_MS Cellular Thermal Shift Assay- Mass Spectrometry (CETSA-MS) CETSA_MS->Direct_Binding High Confidence CETSA_MS->Cellular_Context Yes CETSA_MS->Throughput Moderate to High CETSA_MS->Requires_Probe No Quantitative_Proteomics Quantitative Proteomics (Expression Profiling) Quantitative_Proteomics->Direct_Binding Indirect Quantitative_Proteomics->Cellular_Context Yes Quantitative_Proteomics->Throughput High Quantitative_Proteomics->Requires_Probe No

Caption: Comparison of proteomics-based target validation methods.

Conclusion

The validation of this compound's molecular targets is a multifaceted process that benefits from the application of advanced proteomics techniques. While current evidence points towards several promising targets, including VEGFR2, JAK/IKK, and PLK1, further rigorous validation using methods like AP-MS and CETSA-MS is necessary to definitively establish the direct binding interactions and their relative affinities. This guide provides a framework for researchers to design and interpret experiments aimed at elucidating the complete molecular mechanism of this compound, a crucial step towards its potential clinical application.

References

Xanthatin: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the efficacy of Xanthatin, a naturally occurring sesquiterpene lactone, across a spectrum of cancer cell lines. The data presented herein, compiled from multiple peer-reviewed studies, offers an objective comparison of this compound's performance and a detailed overview of its mechanism of action, intended for researchers, scientists, and drug development professionals.

Quantitative Bioactivity of this compound

The cytotoxic effects of this compound have been extensively evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, demonstrates a broad-spectrum anti-proliferative activity. The following table summarizes the IC50 values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Hep-G2Hepatocellular Carcinoma49.0 ± 1.2[1][2]
L1210Leukemia12.3 ± 0.9[1][2]
HL-60Leukemia2.63 (µg/mL)[1]
HT-29Colorectal CancerVaries (Inhibits proliferation)[1][3]
WiDrColon AdenocarcinomaModerate to high cytotoxicity[1]
HCT-116Colon CancerInhibited migration and invasion[4]
HeLaCervical CancerVaries (Inhibits proliferation)[1][3]
MIA PaCa-2Pancreatic CancerInduces caspase 3/7 activity[1]
MDA-MB-231Breast CancerModerate to high cytotoxicity[1]
NCI-417Lung CancerModerate to high cytotoxicity[1]
A549Non-small-cell lung cancerSignificant antitumor activity[1][3]
H1975Non-small-cell lung cancerIC50 < 20 µM (48h)[5]
H1650Non-small-cell lung cancerIC50 < 20 µM (48h)[5]
HCC827Non-small-cell lung cancerIC50 < 20 µM (48h)[5]
C6Rat GliomaDose-dependent inhibition[6]
U251Human GliomaDose-dependent inhibition[6]

Experimental Protocols

The bioactivity data presented in this guide were generated using standardized and validated experimental protocols. Below are the detailed methodologies for the key assays employed in the cited studies.

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

The anti-proliferative and cytotoxic effects of this compound are commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]

  • Compound Treatment: Cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).[1]

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol.[1]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[1]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

The induction of apoptosis by this compound is frequently investigated using Annexin V and propidium iodide (PI) staining followed by flow cytometry.[1]

  • Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.[1]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.[1]

  • Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension. The cells are incubated in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. The disruption of these pathways ultimately leads to the inhibition of cell proliferation and induction of apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in plates start->seed treat Treat with this compound (various concentrations) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis ic50 Determine IC50 values viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant end Results ic50->end Efficacy Comparison apoptosis_quant->end Mechanism Insights

Experimental workflow for assessing the bioactivity of this compound.

Key Signaling Pathways Modulated by this compound:
  • NF-κB Pathway: this compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[1]

  • Wnt/β-catenin Pathway: Studies have indicated that this compound's cytotoxicity can be mediated through the glycogen (B147801) synthase kinase-3β (GSK-3β) and β-catenin signaling pathway.[7]

  • ROS/RBL1 Pathway: In pancreatic cancer cells, this compound induces apoptosis through the ROS/RBL1 signaling pathway.[8]

  • PI3K-Akt-mTOR Pathway: this compound has been found to suppress glioma cell proliferation and induce apoptosis by inhibiting autophagy through the activation of the PI3K-Akt-mTOR pathway.[9]

  • Endoplasmic Reticulum Stress-Dependent CHOP Pathway: this compound can induce apoptosis in glioma cells by activating the endoplasmic reticulum stress-related unfolded protein response pathway, which involves CHOP induction.[6]

  • VEGFR2 Signaling: this compound acts as a potent inhibitor of VEGFR2 signaling, thereby inhibiting angiogenesis and tumor growth in breast cancer.[10]

signaling_pathway cluster_ros ROS Generation cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound ROS ↑ ROS This compound->ROS NFkB NF-κB Pathway This compound->NFkB Inhibits Wnt Wnt/β-catenin Pathway This compound->Wnt Modulates PI3K PI3K/Akt/mTOR Pathway This compound->PI3K Inhibits Autophagy via ER ER Stress/CHOP Pathway This compound->ER Activates VEGFR2 VEGFR2 Signaling This compound->VEGFR2 Inhibits ROS->ER Proliferation ↓ Proliferation NFkB->Proliferation Wnt->Proliferation PI3K->Proliferation Apoptosis ↑ Apoptosis ER->Apoptosis Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis Proliferation->Apoptosis

Simplified signaling pathways modulated by this compound in cancer cells.

Conclusion

The collective evidence strongly suggests that this compound is a potent bioactive compound with significant anti-cancer properties. Its ability to induce apoptosis and inhibit cell proliferation across a wide range of cancer cell lines makes it a promising candidate for further investigation in preclinical and clinical settings.[1] The disruption of key signaling pathways, such as NF-κB, Wnt/β-catenin, and PI3K-Akt-mTOR, appears to be a central mechanism underlying its therapeutic potential.[1][7][9] Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a novel anti-cancer agent.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Xanthatin and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.

This publication provides a detailed comparison of the anti-inflammatory properties of Xanthatin, a natural sesquiterpene lactone, and dexamethasone (B1670325), a well-established synthetic corticosteroid. This guide synthesizes experimental data to offer an objective look at their respective mechanisms of action and inhibitory effects on key inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potency of this compound and dexamethasone has been evaluated by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the available quantitative data on their inhibitory effects. It is important to note that the data for this compound and dexamethasone are derived from separate studies, and experimental conditions may have varied.

Inflammatory MediatorThis compoundDexamethasone
Nitric Oxide (NO) Inhibition of 76.8% at 6.25 µM[1]IC₅₀: 34.60 µg/mL
Tumor Necrosis Factor-alpha (TNF-α) Dose-dependent reduction in secretion[2][3]Significant suppression of secretion at 1 µM and 10 µM[4][5]
Interleukin-1beta (IL-1β) Dose-dependent reduction in secretion[2][3]Inhibition of gene expression[6]
Interleukin-6 (IL-6) Dose-dependent reduction in secretion[2][3]Dose-dependent reduction in secretion[7]

Mechanisms of Action: A Tale of Two Pathways

While both this compound and dexamethasone exhibit potent anti-inflammatory effects, their mechanisms of action differ significantly.

This compound exerts its anti-inflammatory effects primarily through the direct inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][8] By targeting these pathways, this compound effectively downregulates the expression of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators.

Dexamethasone , a synthetic glucocorticoid, functions by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression. Its anti-inflammatory effects are mediated through several mechanisms, including the inhibition of the NF-κB and AP-1 signaling pathways, and the suppression of pro-inflammatory cytokine gene expression.[6][7]

Visualizing the Mechanisms: Signaling Pathways

To illustrate the distinct mechanisms of this compound and dexamethasone, the following diagrams depict their points of intervention in the inflammatory signaling cascade.

Xanthatin_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK STAT3 STAT3 TLR4->STAT3 NF_kB NF-κB IKK->NF_kB Nucleus Nucleus NF_kB->Nucleus MAPK->Nucleus STAT3->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits This compound->STAT3 Inhibits

Figure 1. this compound's inhibition of inflammatory pathways.

Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Dex_GR Dex-GR Complex GR->Dex_GR Nucleus Nucleus Dex_GR->Nucleus NF_kB NF-κB / AP-1 Dex_GR->NF_kB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes NF_kB->Nucleus Inhibits Experimental_Workflow Start Seed RAW 264.7 cells Pretreat Pre-treat with this compound or Dexamethasone Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant & Cell Lysates Incubate->Collect Assays Perform Assays: - Griess (NO) - ELISA (Cytokines) - Western Blot (Proteins) - qRT-PCR (mRNA) Collect->Assays

References

Xanthatin's Anti-Angiogenic Properties: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Xanthatin's anti-angiogenic properties against established inhibitors, Sunitinib (B231) and Bevacizumab. This analysis is supported by experimental data from various preclinical models.

This compound, a natural sesquiterpene lactone, has demonstrated significant anti-angiogenic and anti-tumor properties in several in vivo studies. Its primary mechanism of action involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a critical mediator of angiogenesis.[1] This guide evaluates the in vivo efficacy of this compound in comparison to two well-established anti-angiogenic drugs, Sunitinib and Bevacizumab, which also target the VEGF signaling cascade.

Comparative Efficacy of Anti-Angiogenic Agents in a Nutshell

CompoundMechanism of ActionIn Vivo ModelsKey Efficacy Parameters
This compound Inhibits VEGFR2 phosphorylation and downstream signaling.[1]Matrigel plug assay, Breast cancer xenograft, Gastric cancer xenograft, Glioma xenograft, Rat orthotopic glioma model.[1][2]- Significant reduction in microvessel density (MVD). - Inhibition of tumor growth and volume.[1] - Decreased vessel permeability (Ktrans value) in glioma models.[2]
Sunitinib Multi-targeted tyrosine kinase inhibitor targeting VEGFRs, PDGFRs, c-KIT, and others.Glioblastoma xenograft, Neuroblastoma xenograft, Triple-negative breast cancer xenograft.[3][4][5]- Significant reduction in microvessel density (MVD).[3][5] - Inhibition of tumor growth.[4] - Inhibition of VEGFR phosphorylation.[4][6]
Bevacizumab Monoclonal antibody that binds to and neutralizes VEGF-A, preventing its interaction with VEGFRs.[7]Ovarian carcinoma xenograft, Colon carcinoma xenograft, Oral squamous cell carcinoma xenograft.[8][9][10]- Significant reduction in microvessel density (MVD). - Inhibition of tumor growth and volume.[8][10] - Potentiates the effect of chemotherapy.[9]

In Vivo Experimental Data: A Head-to-Head Look

The following tables summarize quantitative data from representative in vivo studies. It is important to note that these studies were not direct head-to-head comparisons in the same model, which may introduce variability.

Table 1: Effect on Tumor Growth

CompoundCancer ModelDosageRoute of AdministrationTumor Volume ReductionCitation(s)
This compoundMDA-MB-231 Breast Cancer Xenograft20 mg/kg/dayOralSignificant inhibition[1]
This compoundC6 Glioma Xenograft0.4 mg/10 g-Dramatic decrease[2]
SunitinibU87MG Glioblastoma Xenograft80 mg/kg (5 days on, 2 days off)OralImproved median survival by 36%[3]
BevacizumabHCT116 Colon Cancer Xenograft--Significant reduction[8]

Table 2: Effect on Microvessel Density (MVD)

CompoundCancer ModelDosageMVD ReductionCitation(s)
This compoundHuman Gastric Cancer Xenograft-Decreased MVD[1]
SunitinibU87MG Glioblastoma Xenograft80 mg/kg74% reduction[3]
SunitinibClaudin-low TNBC Xenograft-Significant decrease (68 ± 9 vs. 125 ± 16 microvessels/mm²)[5]
BevacizumabA-431 Tumors-Significantly lower MVD[11]

Table 3: Effect on Vessel Permeability

CompoundCancer ModelDosageChange in KtransCitation(s)
This compoundC6 Rat Orthotopic Glioma8 and 16 mg/kgSignificant decrease[2]

Unveiling the Mechanisms: Signaling Pathways and Experimental Designs

To understand how these compounds exert their anti-angiogenic effects, it is crucial to visualize their points of intervention within the VEGFR2 signaling pathway and the experimental workflows used to validate their efficacy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 Tyrosine Kinase Domain VEGF-A->VEGFR2 Binds Bevacizumab Bevacizumab Bevacizumab->VEGF-A Neutralizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras This compound This compound This compound->VEGFR2 Inhibits Phosphorylation Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Fig. 1: VEGFR2 Signaling Pathway and Inhibition

The diagram above illustrates the central role of VEGFR2 in mediating angiogenesis and the distinct points of inhibition for this compound, Sunitinib, and Bevacizumab.[12][13][14]

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the primary in vivo assays discussed in this guide.

Matrigel Plug Assay

This assay is a widely used in vivo method to quantify angiogenesis.

Matrigel_Plug_Assay_Workflow prep Prepare Matrigel solution containing pro-angiogenic factors (e.g., VEGF) and the test compound (this compound or vehicle). inject Subcutaneously inject the Matrigel mixture into the flank of mice. prep->inject incubate Allow the Matrigel to solidify and for blood vessels to infiltrate the plug (typically 7-21 days). inject->incubate excise Excise the Matrigel plugs from the mice. incubate->excise analyze Analyze angiogenesis by: - Hemoglobin content measurement (Drabkin's method) - Immunohistochemical staining for endothelial  markers (e.g., CD31) to determine MVD. excise->analyze

Fig. 2: Matrigel Plug Assay Workflow
Tumor Xenograft Model

This model assesses the effect of a compound on tumor growth and angiogenesis in a living organism.

Tumor_Xenograft_Workflow implantation Implant human tumor cells (e.g., MDA-MB-231, U87MG) subcutaneously or orthotopically into immunocompromised mice. growth Allow tumors to establish and reach a palpable size. implantation->growth treatment Administer the test compound (this compound, Sunitinib, Bevacizumab, or vehicle) according to the specified dosage and schedule. growth->treatment monitoring Monitor tumor volume and body weight regularly throughout the study. treatment->monitoring endpoint At the end of the study, sacrifice the mice and excise the tumors. monitoring->endpoint analysis Analyze tumors for: - Tumor weight and volume - Microvessel density (MVD) via  immunohistochemistry (e.g., CD31 staining) - Biomarker analysis (e.g., p-VEGFR2 levels). endpoint->analysis

Fig. 3: Tumor Xenograft Model Workflow

Conclusion

References

Xanthatin vs. Salinomycin: A Head-to-Head Comparison in Cancer Stem Cell Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against cancer, the focus has increasingly shifted towards targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and recurrence. This guide provides a detailed, data-driven comparison of two promising compounds, Xanthatin and Salinomycin (B1681400), for their efficacy in targeting and eliminating these resilient cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, quantitative performance, and the experimental protocols to evaluate them.

Executive Summary

Both this compound, a natural sesquiterpene lactone, and Salinomycin, a polyether ionophore antibiotic, have demonstrated significant anti-cancer properties with a notable impact on cancer stem cells. Salinomycin is a well-established CSC inhibitor with a broad spectrum of activity against various cancer types. This compound is an emerging contender showing comparable potency in preliminary studies, particularly in breast cancer models. Their distinct mechanisms of action, which involve the modulation of key signaling pathways crucial for CSC survival and self-renewal, make them compelling candidates for further investigation and potential therapeutic development.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the efficacy of this compound and Salinomycin against cancer cells and cancer stem cells. It is important to note that the data is collated from various studies, and direct comparison of IC50 values should be approached with caution due to differing experimental conditions.

Table 1: IC50 Values of this compound and Salinomycin in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Treatment DurationReference
This compound MCF-7 (adherent)Breast Cancer16.148h[1]
A549Non-Small Cell Lung Cancer8.348h[2]
MKN-45Gastric Carcinoma3.948h[3]
Hep-G2Liver Cancer49.024h[4]
L1210Leukemia12.324h[4]
C6 (glioma)Glioma~10-1524h[5]
U251 (glioma)Glioma~10-1524h[5]
Salinomycin MCF-7 (adherent)Breast Cancer18.448h[1]
MDA-MB-231Breast Cancer4.9 ± 1.6Not Specified[6]
Glioblastoma CSCsGlioblastoma~1.25Not Specified[2]
Neuroblastoma CSCsNeuroblastoma~1-2<48h[2]
Medulloblastoma CSCsMedulloblastoma0.1-2Not Specified[2]
Pancreatic CSCsPancreatic Cancer~0.5-2Not Specified[2]

Table 2: Effects on Cancer Stem Cell Properties

CompoundAssayCell LineEffectConcentrationReference
This compound Mammosphere ViabilityMCF-7Reduced viability10-25 µM[1]
Stemness Marker Expression (Nanog, Oct4, Sox2)MCF-7 MammospheresDownregulation25 µM[1]
Salinomycin Mammosphere ViabilityMCF-7Reduced viability10-25 µM[1]
Mammosphere FormationMDA-MB-231 & 4T1Inhibition2 µM[7]
CD44+/CD24- PopulationMDA-MB-231Reduction2 µM[7]
ALDH+ PopulationVarious Breast Cancer LinesReductionVaries[8]

Mechanisms of Action and Signaling Pathways

This compound and Salinomycin target CSCs through distinct yet sometimes overlapping signaling pathways.

This compound:

This compound's anti-CSC effects are linked to the induction of apoptosis and inhibition of key survival pathways. It has been shown to:

  • Induce Endoplasmic Reticulum (ER) Stress: Leading to apoptosis in glioma cells.[5][9]

  • Inhibit STAT3 and NF-κB Signaling: These pathways are critical for CSC self-renewal and survival. This compound can covalently bind to and inhibit JAK and IKK kinases, upstream regulators of STAT3 and NF-κB respectively.

  • Modulate PI3K/Akt/mTOR Pathway: In glioma cells, this compound has been found to activate this pathway, leading to an inhibition of autophagy and subsequent apoptosis.[10]

  • Downregulate Stemness Factors: In breast cancer mammospheres, this compound treatment leads to a reduction in the expression of key stem cell markers Nanog, Oct4, and Sox2.[1]

Salinomycin:

Salinomycin is known for its multi-faceted attack on CSCs, which includes:

  • Inhibition of Wnt/β-catenin Signaling: A crucial pathway for the maintenance of CSCs in many cancers. Salinomycin interferes with this pathway by promoting the degradation of the LRP6 co-receptor.

  • Induction of Apoptosis and Ferroptosis: By disrupting ion transport across cellular membranes and sequestering iron in lysosomes, Salinomycin can induce multiple forms of cell death.

  • Modulation of Hedgehog and Notch Signaling: These are other critical developmental pathways often hijacked by CSCs for their survival and proliferation.

  • Generation of Reactive Oxygen Species (ROS): Increased ROS levels contribute to its cytotoxic effects on CSCs.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways affected by this compound and Salinomycin, as well as a typical experimental workflow for their evaluation.

Xanthatin_Signaling_Pathway This compound This compound JAK JAK This compound->JAK Inhibits IKK IKK This compound->IKK Inhibits PI3K PI3K This compound->PI3K Activates STAT3 STAT3 JAK->STAT3 CSC_Survival CSC Survival & Self-Renewal STAT3->CSC_Survival NFkB NF-κB IKK->NFkB NFkB->CSC_Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Apoptosis->CSC_Survival

Figure 1: this compound's multifaceted impact on CSC signaling pathways.

Salinomycin_Signaling_Pathway Salinomycin Salinomycin Wnt_Pathway Wnt/β-catenin Pathway Salinomycin->Wnt_Pathway Inhibits Hedgehog_Pathway Hedgehog Pathway Salinomycin->Hedgehog_Pathway Inhibits Notch_Pathway Notch Pathway Salinomycin->Notch_Pathway Inhibits Ion_Transport Ion Transport Disruption Salinomycin->Ion_Transport CSC_Survival CSC Survival & Self-Renewal Wnt_Pathway->CSC_Survival Hedgehog_Pathway->CSC_Survival Notch_Pathway->CSC_Survival ROS ROS Production Ion_Transport->ROS Apoptosis Apoptosis ROS->Apoptosis Apoptosis->CSC_Survival

Figure 2: Salinomycin's inhibitory effects on key CSC signaling cascades.

Experimental_Workflow start Cancer Cell Line Culture treatment Treat with this compound or Salinomycin (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis mammosphere Mammosphere Formation Assay treatment->mammosphere western Western Blot Analysis (Signaling Pathway Proteins) treatment->western data_analysis Data Analysis & Comparison viability->data_analysis apoptosis->data_analysis mammosphere->data_analysis western->data_analysis

Figure 3: A generalized workflow for comparing anti-CSC compounds.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and Salinomycin on cancer cells.

  • Materials:

    • 96-well plates

    • Cancer cell line of interest

    • Complete culture medium

    • This compound and Salinomycin stock solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

    • Treat the cells with various concentrations of this compound or Salinomycin for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-only control.

    • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][13]

    • Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell line of interest

    • This compound and Salinomycin stock solutions

    • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound or Salinomycin for the desired time.

    • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[1]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

    • Analyze the samples by flow cytometry within one hour.[14] Live cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.[11]

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

  • Materials:

    • Ultra-low attachment plates (e.g., 6-well or 96-well)

    • Cancer cell line of interest

    • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)

    • This compound and Salinomycin stock solutions

    • Inverted microscope

  • Procedure:

    • Prepare a single-cell suspension of the cancer cells.

    • Seed the cells at a low density (e.g., 5,000-20,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.[8]

    • Add the desired concentrations of this compound or Salinomycin to the wells. Include a vehicle control.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 5-10 days, without disturbing them.[8][15]

    • After the incubation period, count the number of mammospheres (spherical clusters of cells with a diameter > 50 µm) under an inverted microscope.[8]

    • Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.[8]

Western Blot Analysis

This technique is used to detect and quantify specific proteins to analyze the effects of the compounds on signaling pathways.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA or Bradford)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target proteins (e.g., p-STAT3, STAT3, β-catenin, etc.) and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound or Salinomycin, then lyse the cells and collect the protein lysate.[16]

    • Determine the protein concentration of each sample.[16]

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.[16]

    • Transfer the separated proteins to a membrane.[16]

    • Block the membrane to prevent non-specific antibody binding.[17]

    • Incubate the membrane with the primary antibody overnight at 4°C.[17]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[17]

    • Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.

Conclusion and Future Directions

Both this compound and Salinomycin demonstrate significant potential as anti-cancer stem cell agents. Salinomycin is a more extensively studied compound with a broader demonstrated efficacy against a variety of CSCs. This compound, while less studied in the context of CSCs, shows comparable potency in breast cancer models and warrants further investigation across a wider range of cancer types.

Future research should focus on:

  • Direct head-to-head comparisons of this compound and Salinomycin in a broader array of cancer stem cell models.

  • In vivo studies to validate the in vitro findings and assess the therapeutic potential and toxicity of these compounds.

  • Investigation into combination therapies, where this compound or Salinomycin could be used to sensitize CSCs to conventional chemotherapeutics.

The continued exploration of these and other novel compounds targeting the fundamental drivers of cancer progression will be crucial in developing more effective and durable cancer treatments.

References

A Comparative Guide to the Clinical Evaluation of Xanthatin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed clinical trial design for Xanthatin, a promising natural sesquiterpene lactone, for the treatment of solid tumors, with a focus on Non-Small Cell Lung Cancer (NSCLC). The document outlines preclinical data supporting its clinical evaluation, compares its potential efficacy with current standard-of-care treatments, and provides detailed protocols for a Phase I and Phase II clinical trial.

Preclinical Efficacy of this compound: A Tabular Summary

This compound has demonstrated significant anti-tumor activity across a range of preclinical models. The following tables summarize key in vitro and in vivo data, providing a strong rationale for its progression into human clinical trials.

In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
A549Non-Small Cell Lung Cancer<2048[1]
H1975Non-Small Cell Lung Cancer<2048[1]
HCC827Non-Small Cell Lung Cancer<2048[1]
H1650Non-Small Cell Lung Cancer<2048[1]
HT-29Colorectal CancerNot SpecifiedNot Specified[2]
HCT-116Colorectal CancerNot SpecifiedNot Specified[2]
Y79Retinoblastoma3.46648[3]
WERI-RB-1Retinoblastoma7.64748[3]
In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeAnimal ModelTreatment Dose & ScheduleTumor Growth InhibitionReference
RetinoblastomaY79 Xenograft (Mice)Not SpecifiedSignificant reduction in tumor volume and weight[3]
RetinoblastomaZebrafish Xenograft5 µMSignificantly inhibited tumor growth[4]
Non-Small Cell Lung CancerNot SpecifiedNot SpecifiedData suggests this compound is a promising antitumor candidate[5]
Pancreatic CancerXenograft Nude Mouse ModelNot SpecifiedSuppression of pancreatic cancer cell growth with low toxicity[6]

Comparison with Alternative Therapies

Based on its preclinical profile, this compound holds promise for various solid tumors. This guide proposes a clinical development path initially focusing on advanced solid tumors in Phase I and subsequently targeting metastatic Non-Small Cell Lung Cancer (NSCLC) in Phase II. The choice of comparator agents is crucial for evaluating the relative efficacy of this compound.

IndicationStandard of Care / ComparatorMechanism of ActionReference
First-Line Metastatic NSCLC (PD-L1 positive) Pembrolizumab (Keytruda®)PD-1 inhibitor, an immune checkpoint inhibitor that enhances the body's immune response against cancer cells.[7][8][9]
Metastatic Colorectal Cancer FOLFOX (Folinic Acid, Fluorouracil, Oxaliplatin)A combination chemotherapy regimen that interferes with DNA synthesis and repair in cancer cells.[10][11][12][13][14]
Refractory Retinoblastoma Vincristine (B1662923) + Carboplatin (B1684641)A combination chemotherapy regimen where Vincristine inhibits microtubule formation, and Carboplatin cross-links DNA, both leading to cell death.[15][16][17][18]

Other sesquiterpene lactones, such as Artemisinin and Parthenolide (B1678480), have also been investigated in clinical trials for their anti-cancer properties, providing a basis for the clinical development of this class of compounds.[19][20][21][22][23][24][25][26][27][28]

Proposed Clinical Trial Design for this compound

The following sections detail the proposed Phase I and Phase II clinical trial designs for evaluating the safety and efficacy of this compound in human patients.

Phase I: Dose-Escalation Study in Advanced Solid Tumors

Title: A Phase I, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Preliminary Anti-Tumor Activity of this compound in Patients with Advanced Solid Tumors.

Objectives:

  • Primary: To determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) of this compound.

  • Secondary: To characterize the safety and tolerability profile of this compound, to evaluate its pharmacokinetic (PK) profile, and to assess preliminary evidence of anti-tumor activity.

Study Design: This will be a standard 3+3 dose-escalation study.[8][29] Cohorts of 3-6 patients will be enrolled at escalating dose levels of this compound.

Patient Population:

  • Inclusion Criteria: Adults with histologically confirmed metastatic or unresectable solid tumors who have progressed on standard therapies. Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. Adequate organ function.

  • Exclusion Criteria: Major surgery within 4 weeks, known active central nervous system (CNS) metastases, and significant cardiovascular disease.

Treatment Plan: this compound will be administered intravenously over 60 minutes on Days 1, 8, and 15 of a 28-day cycle. Dose escalation will proceed based on the incidence of dose-limiting toxicities (DLTs) observed during the first cycle.

Endpoints:

  • Primary: Incidence of DLTs.

  • Secondary: Adverse events (AEs), serious adverse events (SAEs), PK parameters (Cmax, AUC, t1/2), and objective response rate (ORR) according to RECIST 1.1.

Phase II: Randomized Controlled Trial in Non-Small Cell Lung Cancer

Title: A Phase II, Randomized, Open-Label, Multicenter Study of this compound versus Pembrolizumab in the First-Line Treatment of Patients with Metastatic PD-L1 Positive Non-Small Cell Lung Cancer.

Objectives:

  • Primary: To compare the Progression-Free Survival (PFS) of patients treated with this compound versus those treated with Pembrolizumab.

  • Secondary: To compare the Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety profiles between the two treatment arms.

Study Design: This will be a randomized, controlled, open-label, multicenter study. Patients will be randomized in a 1:1 ratio to receive either this compound or Pembrolizumab.

Patient Population:

  • Inclusion Criteria: Adults with histologically confirmed metastatic NSCLC, with PD-L1 tumor proportion score (TPS) ≥1%, and no prior systemic therapy for metastatic disease. Measurable disease as per RECIST 1.1. ECOG performance status of 0-1.

  • Exclusion Criteria: Known EGFR mutations or ALK translocations, active autoimmune disease, or prior immunotherapy.

Treatment Plan:

  • Arm A (Experimental): this compound administered at the RP2D determined in the Phase I study, on Days 1, 8, and 15 of a 28-day cycle.

  • Arm B (Control): Pembrolizumab 200 mg administered intravenously every 3 weeks.[8]

Endpoints:

  • Primary: Progression-Free Survival (PFS) as assessed by an independent review committee according to RECIST 1.1.

  • Secondary: Overall Survival (OS), ORR, DoR, and incidence of adverse events.

Experimental Protocols

Immunohistochemistry (IHC) for Ki-67 in Tumor Tissue

This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections to assess the proliferation marker Ki-67.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through graded alcohols: two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.

    • Rinse in deionized water for 5 minutes.[7]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a steamer or water bath at 95-100°C in a citrate (B86180) buffer (pH 6.0) for 20-40 minutes.

    • Allow slides to cool to room temperature.[7]

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with a protein block for 10-20 minutes.

    • Incubate with a primary anti-Ki-67 antibody (e.g., MIB-1 clone) for 30-60 minutes at room temperature or overnight at 4°C.

    • Apply a horseradish peroxidase (HRP)-polymer secondary antibody and incubate for 30 minutes.

    • Develop with a DAB chromogen solution until the desired stain intensity is reached.

    • Counterstain with hematoxylin.[7][9]

  • Dehydration and Mounting:

    • Dehydrate slides through graded alcohols and clear in xylene.

    • Coverslip with a permanent mounting medium.[7]

  • Interpretation: The Ki-67 score will be determined as the percentage of tumor cells with positive nuclear staining.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α in Human Serum

This protocol describes the quantitative measurement of the pro-inflammatory cytokine TNF-α in patient serum samples.

  • Plate Preparation:

    • Coat a 96-well microplate with a capture antibody specific for human TNF-α overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% non-fat milk in PBS) for 1-2 hours.[10]

  • Sample and Standard Incubation:

    • Prepare a standard curve using recombinant human TNF-α.

    • Add 50 µL of standards, controls, and patient serum samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.[4]

  • Detection:

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated detection antibody specific for human TNF-α and incubate for 1 hour.

    • Wash the plate and add streptavidin-HRP conjugate, incubating for 30 minutes.[10][19]

  • Signal Development and Reading:

    • Wash the plate and add a TMB substrate solution.

    • Incubate in the dark for 20 minutes.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.[4]

  • Calculation: Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.

Visualizations

Proposed Anti-Cancer Signaling Pathway of this compound

Xanthatin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound NFkB NF-κB This compound->NFkB inhibition STAT3 STAT3 This compound->STAT3 inhibition GSK3b GSK-3β This compound->GSK3b modulation PLK1 PLK1 This compound->PLK1 inhibition ROS ROS This compound->ROS induction Proliferation Cell Proliferation NFkB->Proliferation promotes STAT3->Proliferation promotes CellCycleArrest Cell Cycle Arrest PLK1->CellCycleArrest regulates G2/M Apoptosis Apoptosis ROS->Apoptosis induces

Caption: Proposed signaling pathways affected by this compound in cancer cells.

Phase I Clinical Trial Workflow (3+3 Design)

Phase_I_Workflow start Start: Enroll 3 Patients at Dose Level 1 assess_dlt Assess DLTs in First Cycle start->assess_dlt no_dlt 0 of 3 DLTs? assess_dlt->no_dlt one_dlt 1 of 3 DLTs? no_dlt->one_dlt No escalate Escalate to Next Dose Level no_dlt->escalate Yes two_plus_dlt ≥2 of 3 DLTs? one_dlt->two_plus_dlt No enroll_3_more Enroll 3 More Patients at Same Dose Level one_dlt->enroll_3_more Yes mtd_exceeded MTD Exceeded De-escalate two_plus_dlt->mtd_exceeded Yes assess_dlt_6 Assess DLTs in All 6 Patients enroll_3_more->assess_dlt_6 one_of_six_dlt ≤1 of 6 DLTs? assess_dlt_6->one_of_six_dlt one_of_six_dlt->escalate Yes one_of_six_dlt->mtd_exceeded No escalate->start Enroll 3 new patients define_mtd Define MTD as Previous Dose Level mtd_exceeded->define_mtd

Caption: Workflow for the 3+3 dose-escalation design in the Phase I trial.

Phase II Randomized Controlled Trial Design

Phase_II_Design cluster_arms Treatment Arms cluster_endpoints Endpoint Assessment screening Patient Screening (Metastatic NSCLC, PD-L1+) randomization Randomization (1:1) screening->randomization arm_a Arm A: This compound (RP2D) randomization->arm_a arm_b Arm B: Pembrolizumab (SoC) randomization->arm_b follow_up Treatment until Progression or Unacceptable Toxicity arm_a->follow_up arm_b->follow_up pfs Primary: PFS follow_up->pfs os Secondary: OS, ORR, DoR, Safety follow_up->os

Caption: Design of the Phase II randomized controlled trial for this compound.

References

A Comparative Meta-Analysis of Preclinical Data on Xanthatin

Author: BenchChem Technical Support Team. Date: December 2025

Xanthatin, a naturally occurring sesquiterpene lactone primarily isolated from plants of the Xanthium genus, has garnered significant attention for its diverse pharmacological activities.[1] Preclinical studies have extensively documented its potential as an anti-tumor, anti-inflammatory, and neuroprotective agent.[1][2][3] This guide provides a comprehensive comparison of the experimental data supporting these therapeutic effects, with a focus on its mechanisms of action, experimental protocols, and quantitative outcomes.

I. Anti-Cancer Activity

This compound demonstrates potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines.[4] Its anti-tumor activity is attributed to multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[5][6][7]

Comparative In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of this compound against various human cancer cell lines as reported in preclinical studies.

Cancer TypeCell LineIC50 (µM)Comments
Colorectal CancerHT-29Not specified, but showed high activityInhibited cell proliferation and induced G2/M arrest.
Cervical CancerHeLaLess active than against HT-29Induced G2/M phase cell cycle arrest.
Pancreatic CancerMIA PaCa-2Not specifiedInduced apoptosis via caspase 3/7 activation.[8]
GliomaC6, U251Dose-dependent (1-15 µM)Inhibited cell viability and induced apoptosis.[7]
Hepatocellular CarcinomaHep-G249.0 ± 1.2Assessed at 24 hours.[9]
LeukemiaL121012.3 ± 0.9Assessed at 24 hours.[9]

In Vivo Anti-Tumor Efficacy

In xenograft nude mouse models, this compound has been shown to effectively suppress tumor growth with low systemic toxicity. For instance, in a pancreatic cancer model, this compound administration inhibited tumor proliferation and triggered apoptosis.[6] Similarly, it has demonstrated the ability to inhibit tumor growth in glioma models.[7]

Mechanisms of Anti-Cancer Action

This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways.

  • Inhibition of Autophagy via PI3K/Akt/mTOR Activation in Glioma: Contrary to the typical pro-survival role of the PI3K/Akt/mTOR pathway, in glioma cells, this compound activates this pathway. This leads to the inhibition of autophagy, which in turn promotes apoptosis.[5] This suggests that in certain contexts, glioma cells may rely on autophagy for survival, and its inhibition by this compound is a key anti-tumor mechanism.[5]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

Caption: this compound-induced PI3K/Akt/mTOR activation in glioma cells.
  • Induction of Oxidative Stress via ROS/RBL1 Pathway in Pancreatic Cancer: this compound significantly increases the levels of reactive oxygen species (ROS) in pancreatic cancer cells.[6] This oxidative stress leads to the dephosphorylation of the proliferation-associated protein RBL1, inhibiting cell proliferation and inducing apoptosis.[6]

ROS_RBL1_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS RBL1 RBL1 Phosphorylation ROS->RBL1 Apoptosis Apoptosis ROS->Apoptosis Proliferation Cell Proliferation RBL1->Proliferation

Caption: this compound modulates the ROS/RBL1 signaling pathway.
  • Activation of Endoplasmic Reticulum (ER) Stress: In glioma cells, this compound induces apoptosis by activating the ER stress-related unfolded protein response (UPR) pathway.[7] This involves a significant increase in the ER stress marker GRP78 and the induction of the pro-apoptotic factor CHOP.[7]

  • Inhibition of STAT3 and NF-κB Signaling: this compound has been shown to covalently bind to Janus kinase (JAK) and IκB kinase (IKK), leading to the inhibition of STAT3 and NF-κB signaling pathways, respectively.[3][10] These pathways are critical for the proliferation and survival of many cancer cells, including breast cancer.[11]

II. Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators in models such as lipopolysaccharide (LPS)-stimulated macrophages.[2][12]

Comparative Anti-inflammatory Effects of this compound

The data below, primarily from studies on LPS-stimulated RAW 264.7 murine macrophages, illustrates this compound's ability to suppress inflammatory markers.

Inflammatory MarkerEffect of this compoundConcentrationModel System
Nitric Oxide (NO)Dose-dependent inhibitionIC50 = 0.47 mMLPS-stimulated microglia[10]
Prostaglandin E2 (PGE2)24% inhibition100 µg/mLMIA PaCa-2 cells[8]
5-Lipoxygenase (5-LOX)92% inhibition97 µg/mLEnzyme assay[8]
TNF-α, IL-6, IL-1βDose-dependent decrease0-12.5 µMLPS-stimulated RAW 264.7[12]
iNOS, COX-2Decreased expression0-12.5 µMLPS-stimulated RAW 264.7[12]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily mediated by the downregulation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[2][10][12]

  • Inhibition of NF-κB and MAPK Pathways: Upon stimulation by LPS, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory proteins like iNOS, COX-2, and various cytokines.[2][12] this compound pretreatment inhibits the phosphorylation of key proteins in these pathways (such as p65, IκBα, ERK1/2, and JNK), preventing the nuclear translocation of NF-κB and subsequent gene transcription.[12]

NFkB_MAPK_Pathway cluster_0 This compound Inhibition This compound This compound IKK IKK This compound->IKK MAPK MAPK (ERK, JNK) This compound->MAPK IkBa IκBα IKK->IkBa Nucleus Nucleus MAPK->Nucleus LPS LPS LPS->IKK LPS->MAPK NFkB NF-κB (p65) IkBa->NFkB releases NFkB->Nucleus Translocation Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation Transcription

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

III. Experimental Protocols

This section outlines the generalized methodologies for the key in vitro experiments cited in this guide.

General Workflow for In Vitro Assays

The evaluation of this compound's bioactivity typically follows a standardized workflow, from cell culture to endpoint analysis.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_analysis 3. Analysis Culture Seed Cells (e.g., RAW 264.7, HT-29) Incubate1 Incubate (24h) Culture->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat Stimulate Add Stimulus (e.g., LPS) Pretreat->Stimulate Incubate2 Incubate (e.g., 24h) Stimulate->Incubate2 Viability Cell Viability (MTT Assay) Incubate2->Viability NO_Assay NO Measurement (Griess Assay) Incubate2->NO_Assay Cytokine_Assay Cytokine Analysis (ELISA) Incubate2->Cytokine_Assay Protein_Assay Protein Expression (Western Blot) Incubate2->Protein_Assay

References

Safety Operating Guide

Proper Disposal of Xanthatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Handling Precautions

Before handling Xanthatin, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.

Required PPE:

  • Gloves: Nitrile or other chemical-resistant gloves are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A full-length laboratory coat is required to protect from potential splashes.

  • Respiratory Protection: If handling this compound powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.

All handling of this compound, particularly in its powdered form or when preparing solutions, should be conducted within a certified chemical fume hood to minimize the risk of aerosol inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Waste Segregation:

    • Collect all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, gloves, weigh boats), and spill cleanup materials.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Container Requirements:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.

    • The container must have a secure, tight-fitting lid to prevent spills and evaporation.

  • Labeling:

    • The waste container must be prominently labeled with the words "Hazardous Waste."

    • The label must clearly identify the contents, including "this compound" and any solvents or other chemicals present in the waste.

    • Include the approximate concentration or quantity of each component.

  • Decontamination of Empty Containers:

    • If the original this compound container is to be disposed of, it must be triple-rinsed with a suitable solvent in which this compound is soluble (e.g., DMSO, chloroform, dichloromethane, ethyl acetate, acetone).

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste in the same container as the this compound waste.

    • After triple-rinsing, deface the original label on the container before disposing of it as non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.

  • Waste Collection and Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste (often 90 days).

  • Final Disposal:

    • Once the hazardous waste container is full or has reached its maximum storage time, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do NOT dispose of this compound down the drain.

    • Do NOT dispose of this compound in the regular trash.

This compound Properties

The following table summarizes key data points for this compound.

PropertyValue
CAS Number 26791-73-1
Molecular Formula C15H18O3
Molecular Weight 246.31 g/mol
Appearance White solid
Solubility Soluble in DMSO, chloroform, dichloromethane, methanol, and acetone. Slightly soluble in cold water.
Storage 2-8°C

Disposal Workflow

XanthatinDisposalWorkflow start Start: this compound Waste Generation ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe decontaminate Triple-Rinse Empty Containers start->decontaminate segregate Segregate this compound Waste ppe->segregate container Use Labeled, Leak-Proof Hazardous Waste Container segregate->container store Store Sealed Container in Designated Area container->store collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->container pickup Arrange for EHS/ Contractor Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanthatin
Reactant of Route 2
Reactant of Route 2
Xanthatin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.